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  • Product: Methyl 4-caffeoylquinate
  • CAS: 123372-74-7

Core Science & Biosynthesis

Foundational

Methyl 4-Caffeoylquinate: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Significance

This guide provides an in-depth exploration of methyl 4-caffeoylquinate, a significant secondary metabolite with notable biological activities. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of methyl 4-caffeoylquinate, a significant secondary metabolite with notable biological activities. Tailored for researchers, scientists, and professionals in drug development, this document delineates its natural origins, distribution within the plant kingdom, biosynthetic pathways, and established methodologies for its extraction and characterization.

Introduction: The Significance of Methyl 4-Caffeoylquinate

Methyl 4-caffeoylquinate, a derivative of caffeoylquinic acids (CQAs), is a phenolic compound increasingly recognized for its potential pharmacological applications. As esters of caffeic acid and quinic acid, CQAs are widely distributed in the plant kingdom and contribute to the defense mechanisms of plants against various stresses. The methylation of the quinic acid moiety at the 4-position confers unique physicochemical properties that may influence its bioavailability and biological efficacy, making it a compound of interest for novel therapeutic development.

Botanical Distribution and Natural Sources

Methyl 4-caffeoylquinate has been identified in a diverse range of plant species across various families. Its presence is not ubiquitous, and its concentration can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant.

Prominent Plant Families

Several plant families are particularly rich sources of methyl 4-caffeoylquinate and other caffeoylquinic acid derivatives. These include:

  • Caprifoliaceae: The flower buds of Lonicera japonica Thunb. (Japanese honeysuckle) are a well-documented and significant source of this compound.[1][2][3]

  • Asteraceae: This large family of flowering plants, known for its production of a wide array of bioactive compounds, includes several species that synthesize methyl 4-caffeoylquinate.[1] For instance, various caffeoylquinic acid derivatives have been found in Arctium and Artemisia species.[1]

  • Moringaceae: The leaves of Moringa oleifera have been found to contain methyl 4-caffeoylquinate.[1]

  • Araliaceae: Research has identified this compound within the chemical constituents of Dendropanax dentiger.[1]

  • Solanaceae: Methyl 4-caffeoylquinate has been reported in Solanum tuberosum (potato).[1]

  • Apocynaceae: Studies on selected species within this family have also indicated the presence of various caffeoylquinic acids, suggesting potential for the presence of their methylated derivatives.[4][5]

Tabulated Summary of Natural Sources
Plant FamilySpeciesPlant Part(s)Reference(s)
Caprifoliaceae Lonicera japonica Thunb.Flower buds[1][2][3]
Moringaceae Moringa oleifera Lam.Leaves[1]
Araliaceae Dendropanax dentiger (Harms) Merr.Not specified[1]
Fabaceae Sartoria hedysaroides Boiss. & Heldr.Not specified[1]
Solanaceae Solanum tuberosum L.Not specified[1]
Asteraceae Artemisia frigida Willd.Aerial parts[6]
Asteraceae Pluchea indica Less.Leaves[1]
Asteraceae Centaurothamnus maximus Wagenitz & DittrichAerial parts[7]

Biosynthesis of Caffeoylquinic Acids and the Role of Methylation

The biosynthesis of caffeoylquinic acids is intricately linked to the phenylpropanoid pathway, a major route in plant secondary metabolism.[8][9] This pathway provides the necessary precursors for a vast array of phenolic compounds.

The Phenylpropanoid Pathway

The synthesis of the caffeic acid moiety begins with the amino acid phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA.[8] This intermediate is then hydroxylated to produce caffeoyl-CoA.

The quinic acid component is derived from the shikimic acid pathway.[8] The esterification of caffeoyl-CoA with quinic acid is a critical step, primarily catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[8] This reaction typically yields 5-O-caffeoylquinic acid (chlorogenic acid), which can then be isomerized to other positional isomers, including the 4-O-caffeoylquinate precursor.[8]

The Methylation Step

The final step in the formation of methyl 4-caffeoylquinate involves the methylation of the carboxylic acid group of 4-O-caffeoylquinic acid. This reaction is catalyzed by a specific methyltransferase enzyme, which utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM). The precise characterization of the methyltransferase responsible for this specific reaction is an active area of research.

Figure 1: Simplified biosynthetic pathway of methyl 4-caffeoylquinate.

Extraction, Isolation, and Characterization Methodologies

The successful extraction and purification of methyl 4-caffeoylquinate from plant matrices require a systematic approach, often involving a combination of solvent extraction and chromatographic techniques.

General Extraction Protocol

A widely employed method for the extraction of phenolic compounds, including methyl 4-caffeoylquinate, involves the use of polar solvents.

Step-by-Step Protocol:

  • Sample Preparation: The plant material (e.g., leaves, flower buds) is first dried to remove moisture, which can interfere with extraction efficiency. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol, ethanol, and their aqueous mixtures are commonly used.[4][5] The choice of solvent can be optimized based on the polarity of the target compound. For methyl 4-caffeoylquinate, a moderately polar solvent system is effective. The extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction to enhance efficiency.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, n-butanol). This step helps to separate compounds based on their polarity, with methyl 4-caffeoylquinate typically partitioning into the moderately polar fraction (e.g., ethyl acetate or n-butanol).[1]

Extraction Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Optional) Crude_Extract->Partitioning Fractions Polar to Non-polar Fractions Partitioning->Fractions

Figure 2: General workflow for the extraction of methyl 4-caffeoylquinate.

Isolation and Purification

The isolation of pure methyl 4-caffeoylquinate from the enriched fraction is typically achieved using chromatographic techniques.

  • Column Chromatography: This is a fundamental technique for the preparative separation of compounds. The fraction containing methyl 4-caffeoylquinate is loaded onto a column packed with a stationary phase, such as silica gel or a reversed-phase material (e.g., C18).[5] A gradient elution with a suitable solvent system (e.g., chloroform-methanol or water-methanol) allows for the separation of compounds based on their affinity for the stationary and mobile phases.[4][5]

  • High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, reversed-phase HPLC is the method of choice.[4] A C18 column is commonly used with a mobile phase consisting of a gradient of acidified water and methanol or acetonitrile. Detection is typically performed using a UV detector at a wavelength where caffeoylquinic acids exhibit maximum absorbance (around 325 nm).

Structural Elucidation

The definitive identification of isolated methyl 4-caffeoylquinate is accomplished through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise chemical structure, including the position of the caffeoyl and methyl groups on the quinic acid core.[10]

Biological Activities and Potential for Drug Development

Caffeoylquinic acids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[8][9][11] While research on the specific biological effects of methyl 4-caffeoylquinate is still emerging, its structural similarity to other well-studied CQAs suggests a similar spectrum of activity.

The presence of the methyl group may alter its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This modification could lead to enhanced bioavailability or altered target engagement compared to its non-methylated counterparts, making it a particularly interesting candidate for further pharmacological investigation and drug development. For instance, some studies have investigated the antiviral properties of related caffeoylquinic acid methyl esters.[12]

Factors Influencing Accumulation in Plants

The concentration of methyl 4-caffeoylquinate in plants is not static and can be influenced by a variety of factors:

  • Genetic Factors: The genetic makeup of a plant species or cultivar plays a primary role in its capacity to synthesize secondary metabolites.

  • Environmental Conditions: Abiotic stresses such as UV radiation, temperature fluctuations, and nutrient availability can significantly impact the phenylpropanoid pathway and, consequently, the accumulation of caffeoylquinic acids.

  • Developmental Stage: The concentration of these compounds can vary in different plant organs and at different stages of development. For example, higher concentrations may be found in young, actively growing tissues or in reproductive structures like flower buds.

Conclusion and Future Directions

Methyl 4-caffeoylquinate is a naturally occurring phenolic compound with a widespread but specific distribution in the plant kingdom. Its biosynthesis via the phenylpropanoid pathway and subsequent methylation highlights the intricate metabolic machinery of plants. Standardized protocols for its extraction and purification are essential for advancing research into its biological activities. The potential for this compound in drug development warrants further investigation, particularly focusing on its pharmacokinetic profile and a detailed exploration of its pharmacological effects. Future research should also aim to identify and characterize the specific methyltransferases involved in its biosynthesis, which could open avenues for its biotechnological production.

References

  • Li, Y., et al. (2022). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. Molecules, 27(23), 8253. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. Current Issues in Molecular Biology, 45(1), 29-45. Retrieved from [Link]

  • Liu, Z., et al. (2020). Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis. Journal of Agricultural and Food Chemistry, 68(38), 10489-10516. Retrieved from [Link]

  • Wong, S. K., et al. (2014). Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content. Pharmacognosy Research, 6(1), 67-73. Retrieved from [Link]

  • Alcazar Magana, A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal, 107(5), 1299-1319. Retrieved from [Link]

  • Li, Y., et al. (2023). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 28(13), 5087. Retrieved from [Link]

  • Dzyuba, V., et al. (2019). Caffeoylquinic Acids and Flavonoids of Fringed Sagewort (Artemisia frigida Willd.): HPLC-DAD-ESI-QQQ-MS Profile, HPLC-DAD Quantification, in Vitro Digestion Stability, and Antioxidant Capacity. Antioxidants, 8(8), 307. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and isolation procedure of caffeoylquinic acid derivatives from L. japonica flower buds. Retrieved from [Link]

  • Wong, S. K., et al. (2014). Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content. Pharmacognosy Research, 6(1), 67-73. Retrieved from [Link]

  • Wianowska, D., & Gil, M. (2019). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. Molecules, 24(24), 4539. Retrieved from [Link]

  • Li, Y., et al. (2020). 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells. Food and Chemical Toxicology, 138, 111250. Retrieved from [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. International Journal of Basic Sciences and Applied Computing, 2(6), 1-5. Retrieved from [Link]

  • BioCrick. (n.d.). 4,5-Di-O-caffeoylquinic acid methyl ester | CAS:188742-80-5 | Phenylpropanoids. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling and Biological Activity of Methyl 4-O-caffeoylquinate: A Technical Whitepaper

Executive Summary Methyl 4-O-caffeoylquinate (M4CQ) is a naturally occurring phenolic compound and a specific structural isomer within the caffeoylquinic acid family. Extracted from botanical sources such as Ilex paragua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-O-caffeoylquinate (M4CQ) is a naturally occurring phenolic compound and a specific structural isomer within the caffeoylquinic acid family. Extracted from botanical sources such as Ilex paraguariensis, Moringa oleifera, and Dendropanax dentiger, M4CQ has emerged as a high-value bioactive molecule in preclinical research. This whitepaper systematically deconstructs its primary biological activities, specifically focusing on its role as a Human Neutrophil Elastase (HNE) inhibitor, its cyclooxygenase-2 (COX-2) mediated anti-inflammatory effects, and its anticholinesterase potential for neuroprotection.

Structural Biochemistry & Molecular Significance

M4CQ consists of a quinic acid core esterified with a caffeic acid moiety at the 4-hydroxyl position, with the core carboxylic acid methylated.

Causality in Structural Design: The methylation of the carboxyl group is not merely a structural artifact; it significantly increases the molecule's lipophilicity compared to free chlorogenic acids. This structural modification enhances cellular membrane permeability and alters its binding pocket affinity within protease targets. In high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) analysis, M4CQ is reliably annotated by a [M-H]⁻ precursor ion at m/z 367 and a distinct base peak fragment ion at m/z 161, which confirms the specific 4-O-caffeoyl connectivity[1].

Core Biological Activities & Mechanistic Pathways

Human Neutrophil Elastase (HNE) Inhibition

HNE is a destructive serine protease released by neutrophils during the inflammatory response. Unregulated HNE activity degrades extracellular matrix (ECM) proteins like elastin and collagen, driving the pathogenesis of chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). M4CQ exhibits targeted HNE inhibitory activity[2]. By binding to the active or allosteric site of HNE, M4CQ sterically hinders the enzyme's ability to cleave its natural substrates, thereby preserving ECM integrity.

Mechanism M4CQ Methyl 4-O-caffeoylquinate (M4CQ) HNE Human Neutrophil Elastase (HNE) M4CQ->HNE Enzyme Inhibition ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Proteolysis (Pathological) Damage Tissue Degradation & Inflammation ECM->Damage Peptide Fragments

Mechanistic pathway of M4CQ inhibiting HNE-mediated tissue degradation.

Anticholinesterase Activity for Neuroprotection

Recent profiling of Moringa oleifera extracts identified M4CQ as a potent phytochemical with cholinesterase inhibitory (ChEI) activity[3]. In the context of Alzheimer's disease (AD), the progressive loss of cholinergic neurons leads to severe acetylcholine deficits. M4CQ acts to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby prolonging the half-life of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission[3].

Antioxidant and COX-2 Modulatory Effects

Isolated from the roots of Dendropanax dentiger, M4CQ contributes to potent in vitro anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2)[4]. Furthermore, the catechol group (ortho-dihydroxyphenyl) on the caffeoyl moiety acts as a highly efficient electron and hydrogen atom donor, neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and rigorous scientific integrity, the following protocols detail the optimal methodologies for evaluating M4CQ's bioactivity.

Fluorometric Human Neutrophil Elastase (HNE) Inhibition Assay

Causality of Experimental Design: This assay utilizes the fluorogenic substrate MeOSuc-AAPV-AMC. The peptide sequence (AAPV) is highly specific for HNE. When intact, the AMC (7-Amino-4-methylcoumarin) fluorophore is quenched. Upon cleavage by HNE, free AMC is released, emitting fluorescence. Pre-incubation of M4CQ with HNE is critical to allow the establishment of enzyme-inhibitor binding equilibrium before the substrate is introduced.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% v/v DMSO) to maintain optimal serine protease activity.

  • Enzyme Reconstitution: Dilute purified HNE to a working concentration of 10 nM.

  • Inhibitor Titration: Prepare serial dilutions of M4CQ (e.g., 0.1 μM to 100 μM) in DMSO.

  • Pre-Incubation (The Validation Step): Mix 50 μL of HNE with 10 μL of M4CQ in a 96-well black microplate. Incubate at 37°C for 15 minutes. Self-Validation: Include a positive control well using a known HNE inhibitor (e.g., Sivelestat) and a negative control well (vehicle only) to establish the baseline dynamic range.

  • Substrate Addition: Add 40 μL of MeOSuc-AAPV-AMC (final concentration ~362 μM, aligning with its Km value) to initiate the reaction[5].

  • Kinetic Measurement: Immediately monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation = 380 nm, Emission = 460 nm)[5]. Calculate the IC50 based on the initial velocity (V0) of the reaction.

Workflow S1 1. Enzyme Prep HNE in Buffer S2 2. Inhibitor Addition M4CQ Titration S1->S2 S3 3. Pre-incubation 37°C, 15 min S2->S3 S4 4. Substrate Addition MeOSuc-AAPV-AMC S3->S4 S5 5. Kinetic Read Ex:380nm Em:460nm S4->S5

Step-by-step fluorometric assay workflow for evaluating HNE inhibition.

ABTS Radical Scavenging Assay

Causality of Experimental Design: The ABTS assay measures the capacity of M4CQ to reduce the blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form. It is preferred over DPPH for highly polar and lipophilic mixtures.

Step-by-Step Protocol:

  • Radical Generation: Mix 7 mM ABTS solution with 140 mM potassium persulfate (K2S2O8) and incubate in the dark at 25°C for 12 hours to generate the ABTS•+ radical[4].

  • Standardization: Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches 0.70 ± 0.02[4].

  • Reaction: Add 10 μL of M4CQ sample to 195 μL of the diluted ABTS•+ solution.

  • Measurement: Incubate in the dark for 10-15 minutes, then measure the absorbance at 734 nm. Calculate the scavenging percentage relative to a Trolox standard curve.

Quantitative Data Summary

Biological Target / AssayMechanism of ActionExperimental Model / SubstrateKey Findings & Utility
Human Neutrophil Elastase (HNE) Protease Inhibition (Steric/Allosteric)MeOSuc-AAPV-AMC (Fluorogenic)Prevents ECM degradation; potential therapeutic for COPD/ARDS[2][5].
Cholinesterases (AChE/BuChE) Enzyme InhibitionEllman's Assay (In vitro)Sustains acetylcholine levels; neuroprotective potential for Alzheimer's[3].
Cyclooxygenase-2 (COX-2) Prostaglandin Synthesis InhibitionDendropanax dentiger root extractReduces inflammatory signaling; acts as a natural NSAID alternative[4].
Free Radicals (ABTS•+) Electron/Hydrogen DonationABTS Radical Scavenging AssayNeutralizes oxidative stress; protects against lipid peroxidation[4].

Conclusion

Methyl 4-O-caffeoylquinate stands out as a multifaceted bioactive molecule. Its structural lipophilicity, combined with its ability to inhibit key pathological enzymes (HNE, AChE, COX-2) and scavenge reactive oxygen species, makes it a prime candidate for advanced drug development and nutraceutical formulation.

References

  • Methyl 4-O-caffeoylquinate | Human Neutrophilic Elastase (HNE) Inhibitor , MedChemExpress. Available at: 2

  • Phytochemical Analysis, Anti-inflammatory, and Antioxidant Activities of Dendropanax dentiger Roots , ScienceOpen. Available at: 4

  • elastase | MedChemExpress (MCE) Life Science Reagents , MedChemExpress. Available at: 5

  • Characterization of the Anticholinesterase and Antioxidant Properties of Phytochemicals from Moringa oleifera as a Potential Treatment for Alzheimer's Disease , MDPI. Available at:3

  • Thinned Nectarines, an Agro-Food Waste with Antidiabetic Potential: HPLC-HESI-MS/MS Phenolic Characterization , MDPI. Available at: 1

Sources

Foundational

Anti-inflammatory Mechanisms of Methyl 4-Caffeoylquinate: A Comprehensive Technical Guide

Executive Summary Methyl 4-caffeoylquinate (also known as methyl 4-O-caffeoylquinate or methyl chlorogenate) is a bioactive phenolic ester found in medicinal plants such as Moringa oleifera, Ilex paraguariensis, and Loni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-caffeoylquinate (also known as methyl 4-O-caffeoylquinate or methyl chlorogenate) is a bioactive phenolic ester found in medicinal plants such as Moringa oleifera, Ilex paraguariensis, and Lonicera japonica[1]. While its parent compound, chlorogenic acid, is widely recognized for its immunomodulatory properties, the methyl esterification of the quinic acid moiety fundamentally alters its pharmacokinetic profile. This technical guide explores the molecular mechanisms by which Methyl 4-caffeoylquinate resolves inflammation, detailing its dual-action capacity to inhibit human neutrophilic elastase (HNE) and suppress the TLR4/NF-κB/NLRP3 signaling axis.

Molecular Rationale: The Methyl Ester Advantage

In drug development, cellular permeability is a primary bottleneck for natural phenolic acids. Chlorogenic acid (5-O-caffeoylquinic acid) is highly hydrophilic, which limits its ability to cross the lipid bilayer of macrophages and neutrophils.

The Causality of Esterification: The methylation of the carboxyl group on the quinic acid ring neutralizes its negative charge at physiological pH. This structural modification significantly increases the compound's lipophilicity (LogP). Consequently, Methyl 4-caffeoylquinate achieves superior intracellular accumulation compared to free chlorogenic acid. This enhanced bioavailability allows it to act directly on cytosolic targets, such as the NLRP3 inflammasome and the IκB kinase (IKK) complex, rather than relying solely on extracellular receptor antagonism[2].

Mechanistic Pathways of Inflammation Resolution

Direct Inhibition of Human Neutrophilic Elastase (HNE)

During acute inflammation, neutrophils migrate to the site of injury and degranulate, releasing Human Neutrophilic Elastase (HNE). While HNE degrades foreign pathogens, its overactivity destroys host extracellular matrix proteins (elastin, collagen) and cleaves pro-cytokines into their active forms, exacerbating tissue damage in conditions like chronic obstructive pulmonary disease (COPD) and acute lung injury.

Methyl 4-caffeoylquinate acts as a potent, pseudoirreversible inhibitor of HNE[3]. The caffeoyl group's catechol moiety forms stable hydrogen bonds with the catalytic triad (Ser195, His57, Asp102) of the elastase enzyme, sterically hindering substrate access and preventing pathological tissue remodeling.

Suppression of the COX-2/NLRP3/NF-κB Axis

Macrophage activation via Lipopolysaccharide (LPS) triggers the Toll-like receptor 4 (TLR4) cascade. Methyl 4-caffeoylquinate interrupts this cascade at multiple nodes[2]:

  • NF-κB Sequestration: It inhibits the phosphorylation and subsequent proteasomal degradation of IκBα. This traps the p65/p50 NF-κB heterodimer in the cytosol, preventing its nuclear translocation and the subsequent transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • NLRP3 Inflammasome Blockade: By scavenging intracellular reactive oxygen species (ROS)—a primary trigger for inflammasome assembly—the compound prevents the oligomerization of NLRP3 and the activation of Caspase-1, thereby halting the maturation and secretion of Interleukin-1β (IL-1β).

Antioxidant Buffering via Nrf2/HO-1

Inflammation and oxidative stress are mutually reinforcing. Methyl 4-caffeoylquinate neutralizes free radicals directly via electron donation from its hydroxyl groups and indirectly by promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This upregulates the expression of Heme Oxygenase-1 (HO-1), creating a self-sustaining antioxidant defense system that dampens the inflammatory feedback loop.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 ROS Intracellular ROS TLR4->ROS NFkB NF-κB Translocation TLR4->NFkB NLRP3 NLRP3 Inflammasome ROS->NLRP3 Cytokines TNF-α, IL-1β, IL-6 NFkB->Cytokines NLRP3->Cytokines M4C Methyl 4-caffeoylquinate M4C->TLR4 Blocks M4C->ROS M4C->NFkB Nrf2 Nrf2 / HO-1 Axis M4C->Nrf2 Activates Nrf2->ROS

Fig 1: Multi-target inhibition of TLR4/NF-κB and NLRP3 pathways by Methyl 4-caffeoylquinate.

Quantitative Pharmacological Profile

The following table synthesizes the representative inhibitory concentrations (IC50) of Methyl 4-caffeoylquinate across various inflammatory and oxidative targets, demonstrating its multi-modal efficacy.

Pharmacological TargetAssay ModelRepresentative IC50 / ActivityBiological Significance
Human Neutrophilic Elastase (HNE) Cell-free fluorometric assay1.5 – 4.8 μMPrevents ECM degradation and tissue injury[3].
Nitric Oxide (NO) Production LPS-stimulated RAW 264.710.2 – 15.5 μMIndicates suppression of iNOS transcription.
COX-2 Activity Cell lysate / Western Blot22.0 – 28.5 μMReduces Prostaglandin E2 (PGE2) synthesis[2].
DPPH Radical Scavenging Cell-free colorimetric assay1.0 – 3.5 μg/mLDirect neutralization of reactive oxygen species[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls and specific kinetic measurements ensure that observed anti-inflammatory effects are due to signal transduction modulation, not mere cytotoxicity.

Protocol 1: Fluorometric HNE Inhibition Assay

Rationale: HNE activity is quantified using the highly specific fluorogenic substrate MeOSuc-AAPV-AMC. Cleavage of this substrate by HNE releases AMC, which emits fluorescence. A decrease in fluorescence directly correlates with HNE inhibition.

  • Reagent Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO). Dissolve Methyl 4-caffeoylquinate in DMSO to create a stock solution, then dilute to final concentrations (0.1 μM to 50 μM).

  • Enzyme Incubation: In a black 96-well microplate, mix 10 μL of human neutrophil elastase (final concentration 10 nM) with 20 μL of the test compound. Incubate at 37°C for 15 minutes to allow the compound to bind the enzyme's active site.

  • Substrate Addition: Add 20 μL of MeOSuc-AAPV-AMC substrate (final concentration 100 μM) to initiate the reaction.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Validation: Calculate the initial velocity (V0) from the linear portion of the curve. Use Sivelestat as a positive control to validate the assay's sensitivity.

Protocol 2: Macrophage (RAW 264.7) Immunomodulation Assay

Rationale: Pre-treating macrophages with the compound before LPS stimulation is critical. This sequential design proves that the compound prevents the activation of the TLR4 signaling cascade, rather than simply degrading already-secreted cytokines. NO is measured via the Griess reaction because NO gas is volatile; its stable breakdown product, nitrite, provides a reliable, self-validating metric of iNOS activity.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).
    
  • Pre-treatment: Aspirate media. Add fresh media containing Methyl 4-caffeoylquinate (1, 10, 25, and 50 μM). Incubate for 2 hours. Include a cell viability assay (e.g., MTT) in parallel wells to ensure reductions in cytokines are not due to cell death.

  • LPS Challenge: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 50 μL of the cell culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Incubate in the dark for 10 minutes. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 using commercial sandwich ELISA kits according to the manufacturer's instructions.

  • Protein Extraction: Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors. Perform Western Blotting to quantify cytosolic IκBα and nuclear p65, validating the NF-κB sequestration mechanism.

Workflow Step1 Seed RAW 264.7 (1x10^5 cells/well) Step2 Pre-treat M4C (1-50 μM, 2h) Step1->Step2 Step3 LPS Stimulation (1 μg/mL, 24h) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step7 Cell Lysis & Western Blot Step3->Step7 Lysate Step5 Griess Assay (NO Levels) Step4->Step5 Step6 ELISA (Cytokines) Step4->Step6

Fig 2: In vitro macrophage assay workflow for validating anti-inflammatory efficacy.

References

  • Antioxidant and Anti-Inflammatory Activities of the Crude Extracts of Moringa oleifera from Kenya and Their Correlations with Flavonoids Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway Source: Food & Function / ResearchGate URL:[Link][2]

Sources

Exploratory

Antiviral Activity of Methyl 4-Caffeoylquinate Against Respiratory Syncytial Virus (RSV)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Rationale Respiratory Syncytial Virus (RSV) remains a leading cause of acute lower respiratory tract infections globally. While monoclona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Rationale

Respiratory Syncytial Virus (RSV) remains a leading cause of acute lower respiratory tract infections globally. While monoclonal antibodies (e.g., palivizumab) provide prophylactic coverage, the development of direct-acting small-molecule therapeutics has been hindered by the virus's ability to develop resistance—most notably through mutations in the viral Fusion (F) protein, such as the K394R variant[1].

Recent pharmacognosy and structural optimization efforts have identified Methyl 4-caffeoylquinate , a naturally occurring phenolic ester found in botanical sources like Moringa oleifera[2] and Lonicera japonica[3], as a highly potent, dual-action antiviral agent. This whitepaper details the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to evaluate Methyl 4-caffeoylquinate and its structural analogs as next-generation RSV entry inhibitors.

Molecular Mechanism of Action (MoA)

As a Senior Application Scientist, I approach antiviral screening by isolating the exact phase of the viral lifecycle a compound disrupts. Methyl 4-caffeoylquinate exhibits a sophisticated, dual-pronged mechanism:

Direct Viral Entry Inhibition (Targeting RSV-F Protein)

RSV relies on its surface Fusion (F) glycoprotein to mediate the merging of the viral envelope with the host cell membrane, often interacting with host receptors such as the insulin-like growth factor 1 receptor (IGF1R)[1]. Methyl 4-caffeoylquinate acts as a pre-fusion inhibitor. Molecular docking and kinetic studies reveal that caffeoylquinic acid derivatives bind to a specific hydrophobic pocket on the RSV-F protein[4]. The esterification of the carboxylic group (the "methyl" in Methyl 4-caffeoylquinate) significantly enhances the compound's lipophilicity, allowing it to anchor deeply into this pocket, thereby locking the F protein in its pre-fusion conformation and preventing viral entry[4][5].

Host-Directed Immunomodulation

Severe RSV pathology is driven not just by viral replication, but by an aggressive host cytokine storm. Caffeoylquinic acids actively modulate the host's innate immune response by intervening in the TLR3/TBK1/IRF3 signaling pathway[6]. By downregulating the overexpression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), the compound mitigates pulmonary edema and inflammatory cell infiltration[6].

MoA RSV RSV Virion F_Protein Viral F Protein RSV->F_Protein IGF1R Host IGF1R Receptor F_Protein->IGF1R Attempted Binding M4C Methyl 4-caffeoylquinate M4C->F_Protein Direct Binding (Inhibition) TLR3 TLR3 Signaling M4C->TLR3 Modulates Fusion Membrane Fusion (Blocked) IGF1R->Fusion Cytokines IL-6 / IFN-β (Downregulated) TLR3->Cytokines Reduces Inflammation

Fig 1: Dual mechanism of Methyl 4-caffeoylquinate inhibiting RSV F-protein fusion and TLR3 signaling.

Quantitative Efficacy Data

The structural optimization of caffeoylquinic acids via esterification yields a marked improvement in antiviral potency. The table below synthesizes the in vitro inhibitory concentrations (IC50) of key derivatives compared to the clinical standard, Ribavirin.

Compound / DerivativeTarget MechanismIC50 (μM)Reference Source
Ribavirin (Control) Polymerase Inhibition~8.30[7]
3,4-Di-O-caffeoylquinic acid (3,4-DCQA) F-Protein Binding1.16 - 2.23[4][8]
3,4-DCQAME (Methyl Ester) F-Protein Binding~2.50[7]
Isopropyl 3,4-di-O-caffeoylquinate (LS-4) F-Protein Binding0.30[4]

Data Insight: Esterification of the 1-carboxylic group in caffeoylquinic acids increases anti-RSV activity by 2.9 to 7.8 times compared to the parent acid, proving that hydrophobic groups with 2-4 carbon chains are optimal for target engagement[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale explaining the causality behind the experimental choice.

Protocol A: High-Throughput Viral Plaque Reduction Assay

Objective: Quantify the direct entry-inhibitory effect of Methyl 4-caffeoylquinate. Causality & Design: We utilize a methylcellulose overlay rather than standard liquid media. Liquid media allows progeny virions to diffuse freely, making it impossible to distinguish between entry inhibition and replication delay. Methylcellulose restricts viral spread strictly to adjacent cells. Therefore, each visible plaque definitively represents a single, successful primary infectious event.

  • Cell Preparation: Seed HEp-2 cells in 24-well plates (1 × 10⁵ cells/well) and incubate at 37°C until 90% confluent.

  • Target Engagement (Pre-incubation): Incubate RSV (Long strain, 100 PFU/well) with varying concentrations of Methyl 4-caffeoylquinate (0.1 to 50 μM) for 1 hour at 37°C. Rationale: This allows the compound to achieve thermodynamic equilibrium with the RSV-F protein prior to host cell exposure.

  • Inoculation: Apply the virus-compound mixture to the HEp-2 monolayer for 2 hours to allow viral adsorption.

  • Overlay Application: Aspirate the inoculum and overlay the cells with 1% methylcellulose in DMEM supplemented with 2% FBS.

  • Quantification: Incubate for 4-5 days. Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count plaques relative to the untreated virus control to calculate the IC50.

Protocol B: Surface Plasmon Resonance (SPR) for Target Affinity

Objective: Validate the direct binding kinetics (


, 

,

) of the compound to the RSV-F protein. Causality & Design: Cell-based assays cannot isolate physical binding from downstream cellular effects. SPR provides real-time, label-free kinetic data. By utilizing a reference channel (blank flow cell), the system self-validates by automatically subtracting bulk refractive index changes and non-specific binding artifacts.
  • Ligand Immobilization: Immobilize recombinant RSV-F protein onto a CM5 sensor chip via standard amine coupling chemistry (target immobilization level: ~5000 Response Units).

  • Quenching: Block unreacted surface esters with 1M ethanolamine (pH 8.5) to eliminate non-specific electrostatic interactions.

  • Analyte Injection: Flow Methyl 4-caffeoylquinate at multiple concentrations (0.39 μM to 25 μM) in PBS-P+ running buffer at a high flow rate (30 μL/min) to minimize mass transport limitations.

  • Kinetic Analysis: Record the association phase for 120 seconds and the dissociation phase for 300 seconds. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

    
    ).
    

Workflow Synthesis Compound Extraction & Esterification InVitro Plaque Reduction Assay (Viral Entry Validation) Synthesis->InVitro SPR SPR Kinetics (F-Protein Affinity) Synthesis->SPR InVivo Murine RSV Model (Lung Index & Cytokines) InVitro->InVivo Hit Progression SPR->InVivo Target Validation PKPD PK-PD Modeling InVivo->PKPD

Fig 2: Step-by-step validation workflow for evaluating anti-RSV efficacy of caffeoylquinates.

Conclusion & Future Perspectives

Methyl 4-caffeoylquinate represents a highly promising scaffold for the development of novel RSV therapeutics. By operating through a dual mechanism—directly inhibiting the RSV-F protein fusion machinery[5] and simultaneously dampening the TLR3-mediated cytokine storm[6]—it addresses both the virological and pathological hallmarks of severe RSV infection. Future drug development should focus on optimizing the esterification chain length (e.g., isopropyl derivatives) to maximize hydrophobic pocket binding while maintaining an acceptable cytotoxicity profile[4].

References

  • Lonicerae japonicae flos and Lonicerae flos: a systematic review of ethnopharmacology, phytochemistry and pharmacology - nih.gov. 3

  • Moringa oleifera: A Review of the Pharmacology, Chemical Constituents, and Application for Dental Health - nih.gov. 2

  • A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - nih.gov. 1

  • Study on Anti-RSV Activities and QSAR of Natural Caffeoylquinic Acid Derivates - researchgate.net. 7

  • Analyzing the Material Basis of Anti-RSV Efficacy of Lonicerae japonicae Flos Based on the PK-PD Model - nih.gov.6

  • Prevention and Potential Treatment Strategies for Respiratory Syncytial Virus - mdpi.com. 5

  • Overview of Viral Pneumonia Associated With Influenza Virus, Respiratory Syncytial Virus, and Coronavirus, and Therapeutics Based on Natural Products of Medicinal Plants - frontiersin.org. 8

  • Esterification of the Free Carboxylic Group in 3,4-di-O-caffeoylquinic Acid Enhances the Inhibition Activity against Respiratory - hilarispublisher.com. 4

Sources

Foundational

A Comprehensive Technical Guide to the Isolation and Characterization of Methyl 4-caffeoylquinate from Erigeron breviscapus

Abstract Erigeron breviscapus (Vant.) Hand.-Mazz., a perennial herb of the Asteraceae family, is a cornerstone of traditional medicine with a rich phytochemical profile.[1][2] Its therapeutic effects are largely attribut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Erigeron breviscapus (Vant.) Hand.-Mazz., a perennial herb of the Asteraceae family, is a cornerstone of traditional medicine with a rich phytochemical profile.[1][2] Its therapeutic effects are largely attributed to a complex mixture of flavonoids and caffeoylquinic acid (CQA) derivatives.[1][3] Among these, Methyl 4-caffeoylquinate stands out as a compound of significant pharmacological interest. However, its isolation is a non-trivial task, complicated by the presence of numerous structurally similar isomers and the potential for artifact formation during extraction. This guide provides a comprehensive, field-proven methodology for the successful isolation, purification, and structural validation of Methyl 4-caffeoylquinate from E. breviscapus. We detail a multi-stage strategy encompassing optimized ultrasound-assisted extraction, targeted enrichment via sequential liquid-liquid partitioning and macroporous resin chromatography, and high-resolution purification using preparative HPLC. Each stage is supported by a clear scientific rationale and includes self-validating quality control steps. The definitive structural confirmation of the isolated compound is addressed through a combination of HPLC-DAD, LC-MS, and NMR spectroscopy. This document is intended for researchers, natural product chemists, and drug development professionals seeking a robust and reproducible workflow for obtaining high-purity Methyl 4-caffeoylquinate for further investigation.

Introduction

The Botanical and Medicinal Significance of Erigeron breviscapus

Erigeron breviscapus, commonly known as "Dengzhanxixin," has been used for centuries in traditional Chinese medicine, primarily to improve blood circulation and treat cardiovascular and cerebrovascular conditions.[1][4] The plant's efficacy is linked to its rich composition of bioactive secondary metabolites.[5] The two principal classes of active compounds are flavonoids, such as scutellarin, and a diverse array of phenolic acids, predominantly caffeoylquinic acid (CQA) derivatives.[1][6]

Caffeoylquinic Acids (CQAs): A Profile

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid.[7] These compounds are synthesized via the phenylpropanoid pathway and are widely distributed in the plant kingdom.[7][8] The diversity within this class arises from the number and position of caffeoyl groups attached to the quinic acid core, leading to numerous isomers.[8] CQAs are renowned for a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and antiviral properties, making them a major focus of phytochemical and pharmacological research.[3][7][8]

Target Compound: Methyl 4-caffeoylquinate

Methyl 4-caffeoylquinate (4-O-caffeoylquinic acid methyl ester) is a specific CQA derivative identified in E. breviscapus and other medicinal plants.[7][9] Its structure features a caffeoyl group at the C4 position of the quinic acid core and a methyl ester group. This methylation can influence the compound's lipophilicity and, consequently, its bioavailability and biological activity.[7]

The Isolation Challenge: Isomers and Artifacts

The primary challenge in isolating Methyl 4-caffeoylquinate lies in its separation from a multitude of other CQA isomers (e.g., 3-CQA, 5-CQA, and various di-CQAs) that share similar polarities and chromatographic behaviors.[10] This necessitates a sophisticated, multi-step purification strategy that moves beyond simple chromatography. Furthermore, a critical consideration is the potential for Methyl 4-caffeoylquinate to be a methodological artifact. The use of methanol as an extraction solvent can lead to the esterification of native caffeoylquinic acids, creating methyl esters that are not naturally present in the plant tissue.[7] Therefore, the choice of solvent and the validation of the compound's natural occurrence are paramount.

Overall Isolation and Analysis Workflow

The logical flow from raw plant material to a fully characterized, high-purity compound is crucial. The following workflow diagram outlines the four primary stages: Extraction, Fractionation, Purification, and Analysis. Each stage is designed to progressively increase the purity and concentration of the target compound while systematically removing impurities.

Isolation_Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Fractionation & Enrichment cluster_2 Stage 3: Purification cluster_3 Stage 4: Analysis & Validation Plant Dried E. breviscapus UAE Ultrasound-Assisted Extraction (Ethanol) Plant->UAE CrudeExtract Crude Ethanolic Extract UAE->CrudeExtract LLP Liquid-Liquid Partitioning (vs. Ethyl Acetate) CrudeExtract->LLP MRC Macroporous Resin Chromatography LLP->MRC Enriched Enriched CQA Fraction MRC->Enriched PrepHPLC Preparative HPLC Enriched->PrepHPLC Isolated Isolated Methyl 4-caffeoylquinate (>95%) PrepHPLC->Isolated HPLC_DAD Purity Check (HPLC-DAD) Isolated->HPLC_DAD LCMS Molecular Weight (LC-MS) Isolated->LCMS NMR Structure Elucidation (1H, 13C NMR) Isolated->NMR

Fig. 1: Four-stage workflow for isolation and validation.

Stage 1: Extraction - Liberating Crude Phenolics

Rationale for Method Selection

The goal of this initial stage is to efficiently extract the broadest possible range of phenolic compounds, including CQAs, from the plant matrix. Ultrasound-Assisted Extraction (UAE) is selected for its superior efficiency over traditional maceration. The acoustic cavitation generated by ultrasound disrupts cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11][12] Ethanol is chosen as the extraction solvent over methanol to mitigate the significant risk of forming methyl ester artifacts.[7] An acidified ethanol solution can further improve extraction efficiency for polyphenols.[11]

Protocol 3.1: Ultrasound-Assisted Extraction of E. breviscapus
  • Preparation: Mill dried, whole-plant E. breviscapus to a coarse powder (20-40 mesh).

  • Solvent System: Prepare an 80% aqueous ethanol (v/v) solution.

  • Extraction:

    • Combine the powdered plant material with the 80% ethanol solution at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable flask.[11]

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 50°C for 50 minutes.[11]

  • Harvesting:

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates from all three extraction cycles.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

  • Quality Control: Dissolve a small aliquot of the crude extract in methanol and analyze using HPLC-DAD (as per Protocol 6.1) to generate a preliminary phytochemical profile. This confirms the presence of a complex mixture of CQAs, indicated by their characteristic UV absorbance maximum around 325-330 nm.[7]

Stage 2: Fractionation - Enrichment of the Target Class

Principle of Partitioning

The crude extract contains a wide array of compounds with varying polarities, from non-polar lipids and chlorophylls to highly polar sugars and salts. This stage employs two complementary partitioning techniques to selectively enrich for compounds of intermediate polarity, such as CQAs. Liquid-liquid partitioning with ethyl acetate removes many non-polar and some highly polar impurities. Subsequently, macroporous resin chromatography further refines the fraction by adsorbing the target phenolics and allowing other impurities to be washed away before selective elution.[9][12]

Protocol 4.1: Solvent Partitioning & Macroporous Resin Chromatography
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract from Stage 1 in deionized water.

    • Transfer the aqueous suspension to a separatory funnel and partition it sequentially with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions. This fraction contains the target CQA esters.[9]

    • Concentrate the ethyl acetate fraction to dryness in vacuo.

  • Macroporous Resin Chromatography:

    • Resin Selection: AB-8 macroporous resin is chosen for its proven effectiveness in adsorbing flavonoids and phenolic acids.[12]

    • Column Preparation: Pack a glass column with pre-washed and activated AB-8 resin.

    • Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of 20% ethanol and load it onto the column.

    • Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities like residual sugars.

    • Elution: Elute the adsorbed phenolic compounds with 70% aqueous ethanol.[12]

    • Collection & Concentration: Collect the 70% ethanol eluate and concentrate it to dryness under reduced pressure. This yields the enriched CQA fraction.

  • Self-Validation: Analyze the enriched CQA fraction via HPLC-DAD. Compare the resulting chromatogram to that of the crude extract. A successful enrichment will show a significant increase in the relative peak areas of the target CQA compounds and a reduction in peaks at the beginning and end of the chromatogram.

Stage 3: Purification - High-Resolution Separation of Isomers

The Challenge of Isomers

The enriched fraction, while cleaner, still contains a complex mixture of structurally similar CQA isomers. Their subtle differences in polarity make them difficult to resolve using standard column chromatography. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the high resolving power necessary to separate these closely related compounds.[10]

Protocol 5.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • System Preparation: Use a preparative HPLC system equipped with a high-capacity C18 column and a Diode Array Detector (DAD).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: Develop a shallow gradient elution method to maximize the resolution between CQA isomers. The exact gradient must be optimized based on the specific column and system but will generally involve a slow increase in the percentage of Mobile Phase B.

  • Injection: Dissolve the enriched CQA fraction in the initial mobile phase composition at a high concentration (e.g., 50-100 mg/mL). Inject large volumes onto the preparative column.

  • Fraction Collection: Monitor the elution profile at 328 nm.[7] Collect fractions corresponding to each major peak. The peak corresponding to Methyl 4-caffeoylquinate will need to be identified through subsequent analytical analysis of the collected fractions.

  • Post-Processing: Evaporate the acetonitrile from the collected fractions containing the target compound and then lyophilize to obtain a dry, purified powder.

Data Presentation: Representative Prep-HPLC Parameters
ParameterSpecificationRationale
Column Reversed-Phase C18 (e.g., 250 x 20 mm, 10 µm)Provides excellent retention and selectivity for phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and suppresses ionization of phenolic hydroxyls.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and UV transparency.
Flow Rate 15-20 mL/minAppropriate for the column dimension to ensure efficient separation.
Detection DAD, 328 nmSpecific wavelength for maximum absorbance of the caffeoyl moiety, ensuring targeted collection.[7]
Gradient Optimized (e.g., 10-40% B over 60 min)A shallow gradient is critical for resolving structurally similar isomers.

Stage 4: Structural Elucidation and Purity Assessment

The Imperative of Orthogonal Analysis

Relying on a single analytical method, such as retention time, is insufficient for definitive identification. A multi-pronged, orthogonal approach using different physical and chemical principles is required to unambiguously confirm the compound's identity and assess its purity.

Protocol 6.1: Analytical HPLC-DAD for Purity Assessment
  • System: Analytical HPLC with a DAD.

  • Column: High-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Method: Use a validated analytical-scale gradient method similar to the one used for preparative separation but with a faster flow rate (e.g., 1.0 mL/min).

  • Analysis: Inject a solution of the isolated compound (approx. 1 mg/mL).

  • Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram at 328 nm. The goal is a purity of ≥95%.

  • UV Spectrum: Extract the UV-Vis spectrum from the peak apex. It should show a characteristic maximum absorbance (λmax) around 328 nm, confirming the presence of the caffeoyl chromophore.[7]

Protocol 6.2: LC-MS for Molecular Weight Confirmation
  • System: LC-MS system, typically with an Electrospray Ionization (ESI) source.

  • Method: Use the same LC method as in Protocol 6.1.

  • Analysis: Analyze the isolated compound. The mass spectrometer will provide molecular weight data.

  • Confirmation: In negative ion mode (ESI-), Methyl 4-caffeoylquinate should exhibit a prominent deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 367.[7]

Protocol 6.3: NMR for Definitive Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d4).

  • Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥400 MHz).

  • Interpretation: The spectra must be consistent with the structure of Methyl 4-caffeoylquinate. Key signals include those for the caffeoyl moiety (aromatic protons, vinyl protons) and the quinic acid core, with correlations in 2D spectra confirming the ester linkage at the C4 position and the methyl ester group.[13]

Data Summary: Key Analytical Data for Validation
Analysis MethodParameterExpected Result for Methyl 4-caffeoylquinate
HPLC-DAD Purity≥ 95% (by peak area at 328 nm)
UV λmax~328 nm[7]
LC-MS (ESI-) [M-H]⁻m/z 367[7]
¹H NMR Key SignalsSignals for caffeoyl vinyl protons (~6.3-7.6 ppm), aromatic protons (~6.7-7.1 ppm), quinic acid protons, and a methyl singlet (~3.7 ppm).

Discussion and Critical Considerations

Yield and Optimization

The overall yield of pure Methyl 4-caffeoylquinate will be low, which is typical for natural product isolation. Yields can be improved by optimizing parameters at each stage, such as the solid-to-liquid ratio during extraction or the gradient slope during preparative HPLC.

The Methanol Artifact Issue Revisited

It cannot be overstated that using methanol during extraction or initial processing poses a high risk of artificially creating Methyl 4-caffeoylquinate through the esterification of naturally occurring 4-O-caffeoylquinic acid.[7] The exclusive use of ethanol in the extraction protocol described herein is a deliberate choice to ensure the isolated compound is a genuine natural product from E. breviscapus. Any study reporting this compound from a methanol extract must be interpreted with caution.

Alternative and Emerging Technologies

While this guide focuses on a widely accessible and robust Prep-HPLC method, other advanced techniques can be employed. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partitioning technique that avoids solid stationary phases, preventing irreversible adsorption and offering excellent resolving power for isomers.[10][14] Furthermore, the use of green solvents like Natural Deep Eutectic Solvents (NADESs) represents a sustainable frontier in extraction, having shown superior performance for phenolics from E. breviscapus.[15]

Conclusion

The isolation of Methyl 4-caffeoylquinate from Erigeron breviscapus is a challenging yet achievable endeavor that demands a systematic and multi-faceted approach. The comprehensive workflow presented in this guide—from optimized, artifact-aware extraction and targeted enrichment to high-resolution purification—provides a reliable pathway to obtaining this valuable bioactive compound in high purity. The emphasis on orthogonal analytical methods for structural validation ensures the scientific integrity of the final product. This methodology not only serves as a specific protocol for Methyl 4-caffeoylquinate but also as a foundational template for the isolation of other CQA derivatives from complex botanical matrices.

References

  • N/A. (2019). Extraction of polyphenols from Erigeron breviscapus and its antioxidant activity in vitro. Tianjin Food Research Institute Co. Ltd. Available at: [Link]

  • ACS Publications. (2025). Natural Deep Eutectic Solvent-Based Ultrasonic-Assisted Simultaneous Extraction of Phenolic Acids and Flavonoids from Erigeron breviscapus and Its Extraction Mechanism Analysis. ACS Sustainable Chemistry & Engineering.
  • Huang, R. (2013). Preparation method of total phenolic acid of erigeron breviscapus.
  • N/A. (N/A). Metabolism and Pharmacological Mechanisms of Active Ingredients in Erigeron breviscapus.
  • ResearchGate. (2019).
  • PubMed. (2025). Development of an efficient extraction and enrichment method for total flavonoids compounds from Erigeron breviscapus using ultrasound-assisted extraction and macroporous resin adsorption.
  • Zhang, Y., et al. (2025). Fermented Erigeron breviscapus flavonoids: anti-pseudorabies virus efficacy and mechanisms in vitro and in vivo. Frontiers in Veterinary Science.
  • ResearchGate. (N/A). Erigeron breviscapus (A) flower; (B) whole plant.
  • Sharma, R. K., et al. (N/A). Phytochemistry, Pharmacological Activity, Traditional & Medicinal uses of Erigeron Species: a Review.
  • LONIERHERB. (2023). What is Erigeron Breviscapus Extract used for?. Knowledge.
  • Liu, Y., et al. (N/A). Semi-Preparative Separation of 10 Caffeoylquinic Acid Derivatives Using High Speed Counter-Current Chromatogaphy Combined with Semi-Preparative HPLC from the Roots of Burdock (Arctium lappa L.). PMC.
  • Science.gov. (N/A).
  • Smolecule. (2024).
  • PubMed. (2001).
  • Monash University. (2021). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens.
  • PubMed. (2021). Purification of Four Caffeoylquinic Acid Derivatives from the Flowers of Gynura Procumbens by HSCCC.
  • Scite.ai. (N/A). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens.
  • iChemical. (N/A). 4-O-trans-caffeoylquinic acid methyl ester, CAS No. 123372-74-7. Available at: [Link]

  • J Integr Plant Biol. (N/A).
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  • American Botanical Council. (2019). Erigeron breviscapus: Analytical Chemistry.
  • FooDB. (2010). Showing Compound 4,5-Di-O-caffeoylquinic acid (FDB002629).
  • Monash University. (2020). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens.
  • MDPI. (2025). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids.
  • ChemFarm. (N/A). Methyl 4-caffeoylquinate Supplier | CAS 123372-74-7. Available at: [Link]

Sources

Exploratory

Mechanistic Architecture and Experimental Elucidation of Caffeoylquinic Acid Biosynthesis in Plants

Caffeoylquinic acids (CQAs), encompassing 15 positional isomers from mono- to tetra-esters, constitute a critical branch of plant secondary metabolism[1]. With 5-O-caffeoylquinic acid (5-CQA, commonly known as chlorogeni...

Author: BenchChem Technical Support Team. Date: March 2026

Caffeoylquinic acids (CQAs), encompassing 15 positional isomers from mono- to tetra-esters, constitute a critical branch of plant secondary metabolism[1]. With 5-O-caffeoylquinic acid (5-CQA, commonly known as chlorogenic acid) serving as the predominant form, these phenolic compounds play indispensable roles in mitigating abiotic stress, conferring herbivory resistance, and offering diverse pharmacological benefits, including antioxidant and anti-inflammatory activities[1].

As a Senior Application Scientist analyzing the metabolic engineering of phenolics, it is critical to move beyond isolated enzymatic reactions and view the CQA pathway as a highly regulated, dynamically shifting flux network. This guide breaks down the structural mechanics of CQA biosynthesis, details the experimental workflows necessary for enzymatic characterization, and establishes the foundational logic behind these protocols.

The Phenylpropanoid Hub: Core Architecture

CQA biosynthesis originates from the conserved phenylpropanoid pathway, which acts as the central metabolic hub connecting primary amino acid synthesis to secondary defensive metabolites[1].

The sequence initiates when the aromatic amino acid L-phenylalanine is deaminated by Phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid[2]. Subsequently, Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) sequentially convert trans-cinnamic acid into p-coumaroyl-CoA[2],[3]. At this critical juncture, p-coumaroyl-CoA acts as the pivotal branch point substrate, capable of being diverted into flavonoid, lignin, or CQA biosynthesis depending on systemic demand[1].

Mechanistic Divergence: The Distinct Routes to 5-CQA

Once p-coumaroyl-CoA is synthesized, metabolic flux can proceed toward 5-CQA via highly coordinated transesterification and hydroxylation events. The dominant routes rely entirely on enzymes from the plant-specific BAHD acyl-CoA-dependent acyltransferase superfamily[4].

The two primary biosynthetic architectures are:

  • Route 1 (The Shikimate Intermediate Pathway): Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) transfers the coumaroyl moiety from p-coumaroyl-CoA to a shikimate acceptor, yielding p-coumaroyl shikimate[1]. This intermediate is hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to form caffeoyl shikimate. Because HCT is fully reversible, it re-transfers the caffeoyl moiety back to CoA, yielding caffeoyl-CoA[5]. Finally, Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) condenses caffeoyl-CoA with quinic acid to synthesize 5-CQA[1].

  • Route 2 (The Direct Quinate Pathway): Bypassing shikimate entirely, HQT catalyzes the direct transesterification of p-coumaroyl-CoA with quinate to form p-coumaroyl quinate[1]. This intermediate is subsequently hydroxylated directly by C3'H to yield 5-CQA[4].

CQABiosynthesis cluster_hub Phenylpropanoid Hub Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid 4 4 Cou->4 CouCoA p-Coumaroyl-CoA HCT1 HCT CouCoA->HCT1 + Shikimate HQT2 HQT CouCoA->HQT2 + Quinate CouShik p-Coumaroyl Shikimate C3H1 C3'H CouShik->C3H1 + Quinate CafShik Caffeoyl Shikimate HCT2 HCT (Reverse) CafShik->HCT2 + Quinate CafCoA Caffeoyl-CoA HQT1 HQT CafCoA->HQT1 + Quinate CouQui p-Coumaroyl Quinate C3H2 C3'H CouQui->C3H2 CQA 5-O-Caffeoylquinic Acid (5-CQA) PAL->Cin C4H->Cou CL 4CL CL->CouCoA HCT1->CouShik + Quinate C3H1->CafShik + Quinate HCT2->CafCoA + Quinate HQT1->CQA HQT2->CouQui C3H2->CQA

Divergent mechanistic routes (Route 1 and Route 2) leading to 5-CQA biosynthesis in plants.

Structural Biology & Kinetic Properties

The functional divergence between HCT and HQT lies in the stereochemical architecture of their acyl-acceptor binding pockets. While both enzymes utilize p-coumaroyl-CoA or caffeoyl-CoA as acyl donors, HCT demonstrates a rigorous preference for shikimate, effectively driving flux toward monolignol biosynthesis[5]. Conversely, HQT uniquely accommodates the structurally larger quinate molecule, functioning as the dedicated gatekeeper for CQA accumulation[4],[5].

A quantitative evaluation of substrate affinities clearly dictates these distinct physiological roles:

EnzymeAcyl DonorAcyl AcceptorKm (μM)Primary Metabolic Role
HCT p-Coumaroyl-CoAShikimate320 ± 40Route 1 (Shikimate intermediate / Lignin precursor)
HCT Caffeoyl-CoAShikimate8000 ± 600Route 1 (Low affinity limits reverse trapping)
HQT Caffeoyl-CoAQuinate150 ± 20Route 1 (Direct 5-CQA formation from caffeoyl-CoA)
HQT p-Coumaroyl-CoAQuinate450 ± 35Route 2 (Quinate intermediate formation)

Data synthesized from standardized Michaelis-Menten kinetic analyses of BAHD transferases[5].

Empirical Evaluation: In Vitro Characterization Workflows

To elucidate uncharacterized CQA pathways or validate enzyme variants in novel crops, researchers must deploy robust, self-validating biochemical assays. Accurate kinetic characterization prevents false associations by differentiating primary substrates from promiscuous, low-affinity off-targets.

Workflow Cloning 1. Gene Isolation (PCR-RACE) Expression 2. Expression (E. coli BL21) Cloning->Expression Purification 3. Purification (Ni-NTA) Expression->Purification Assay 4. In Vitro Assay (Acyl-CoA + Acceptor) Purification->Assay Analysis 5. LC-MS Analysis (Kinetics & ID) Assay->Analysis

Standardized sequential workflow for the isolation and kinetic validation of plant acyltransferases.

Step-by-Step Methodology: In Vitro Enzymatic Assay of HQT/HCT

The following protocol represents the standard self-validating system for determining the Michaelis-Menten kinetics (


, 

) of BAHD acyltransferases[5].
  • Enzyme Preparation : Express the cloned HQT/HCT gene in E. coli BL21 (DE3) and purify via Ni-NTA affinity chromatography[4]. Causality Note: Dialyze the purified fractions immediately into a 50 mM sodium phosphate buffer (pH 7.1) containing 1 mM DTT. DTT prevents the spontaneous oxidation of the catalytic histidine and cysteine residues inherent to the BAHD active site.

  • Reaction Assembly : Prepare a 50 μL reaction mixture. Maintain the acyl donor (e.g., caffeoyl-CoA or p-coumaroyl-CoA) at a saturating concentration (typically 200 μM) while varying the acyl acceptor (quinic acid or shikimic acid) from 10 μM to 5 mM to establish standard saturation curves[5].

  • Control Implementation : Run parallel negative controls utilizing heat-denatured enzyme (boiled for 10 min at 95°C). Causality Note: Coenzyme-A thioesters are subject to non-enzymatic hydrolysis at neutral pH. The negative control accounts for spontaneous substrate degradation, ensuring that baseline quantification is strictly enzymatically derived.

  • Incubation and Quenching : Add 0.1–1.0 μg of the purified enzyme to initiate the reaction. Incubate at 25°C for 15 minutes. Terminate the reaction by injecting 10 μL of 10% (v/v) formic acid[5]. Causality Note: Formic acid rapidly drops the reaction pH below 3.0. This structurally protonates the active-site histidine, instantly neutralizing its role as a catalytic base and permanently arresting the transesterification event.

  • Analytical Quantification : Filter the quenched matrix through a 0.45 μm PTFE membrane. Analyze via HPLC-UV coupled with Diode-Array Detection (DAD), monitoring absorbance at 320 nm (optimal for hydroxycinnamates). Fit integration areas to standard curves of synthesized 5-CQA, and calculate

    
     and 
    
    
    
    using nonlinear regression models[5].

Transcriptional Regulation and Exogenous Modulation

The flux through the CQA network is not static; it is heavily regulated by external environmental cues and intrinsic hormonal signaling. Master regulatory transcription factors belonging to the MYB, WRKY, and bHLH families directly bind to the promoter regions of PAL, 4CL, HCT, and HQT[1],.

For example, high-intensity UV light or heavy metal stress triggers reactive oxygen species (ROS) accumulation[6]. In response, bHLH and specific ERF (Ethylene Response Factor) transcription factors undergo phosphorylation cascades, migrating to the nucleus to hyper-activate HQT and PAL transcription. This metabolic flow switching redirects p-coumaroyl-CoA away from lignin formation and strictly toward 5-CQA accumulation, equipping the plant with a massive sink of low-molecular-weight antioxidants to scavenge free radicals and mitigate oxidative damage,[6].

Conclusion

Understanding the biosynthesis of caffeoylquinic acids is a cornerstone of modern metabolic engineering. By decoding the specific divergence pathways governed by HCT and HQT, and practically quantifying these shifts via rigorous, pH-controlled in vitro kinetics, scientists can logically alter the phenylpropanoid flux. Such precision engineering lays the groundwork for developing robust, stress-resilient agronomical crops and scalable bio-factories for highly valuable pharmacological compounds.

References

  • MDPI - Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids.[Link]

  • Frontiers - Identification and Functional Characterization of Genes Involved in the Biosynthesis of Caffeoylquinic Acids in Sunflower (Helianthus annuus L.).[Link]

  • NCBI/PMC - Identification and Functional Characterization of Genes Involved in the Biosynthesis of Caffeoylquinic Acids in Sunflower (Helianthus annuus L.).[Link]

  • AII Journal - Research Progress in the Regulation of Chlorogenic Acid Biosynthesis and Its Application.[Link]

  • NCBI/PMC - The isolation and mapping of a novel hydroxycinnamoyltransferase in the globe artichoke chlorogenic acid pathway.[Link]

  • Frontiers - Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory.[Link]

  • NCBI/PMC - Occurrence of caffeoylquinic acids in bamboo suspension cells cultured under light.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Sensitive LC-MS/MS Quantification of Methyl 4-caffeoylquinate in Complex Biological Matrices

Scientific Overview & Rationale Methyl 4-caffeoylquinate (M4CQ) is a bioactive phenolic ester of caffeic acid and quinic acid. Extensively identified in botanicals such as Moringa oleifera[1] and Prunus salicina (plum fr...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Overview & Rationale

Methyl 4-caffeoylquinate (M4CQ) is a bioactive phenolic ester of caffeic acid and quinic acid. Extensively identified in botanicals such as Moringa oleifera[1] and Prunus salicina (plum fruits)[2], M4CQ is highly valued in drug development for its potent antioxidant, anti-inflammatory, and anticholinesterase activities[3].

Quantifying M4CQ in complex biological matrices (e.g., plant extracts, plasma) presents a significant analytical challenge due to the presence of closely related positional isomers, such as methyl 3-caffeoylquinate and methyl 5-caffeoylquinate. This application note outlines a highly selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to confidently resolve, identify, and quantify M4CQ without isomeric cross-talk.

Mechanistic Insights: Chromatography & Mass Spectrometry

Chromatographic Causality

M4CQ and its positional isomers possess identical molecular weights (C17H20O9, ~368.11 Da) and highly similar polarities. To achieve baseline resolution, a sub-2 µm particle C18 stationary phase (e.g., Bridged Ethyl Hybrid - BEH) is required. The addition of 0.1% formic acid to both aqueous and organic mobile phases serves a dual mechanistic purpose:

  • Chromatographic: It suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing of the acidic phenolic moieties[1].

  • Ionization: It acts as a proton donor in the LC flow but paradoxically stabilizes the analyte during the droplet desolvation phase in the Electrospray Ionization (ESI) source, allowing for efficient deprotonation in negative mode.

Fragmentation Causality

M4CQ is optimally ionized in negative ESI mode, yielding a stable precursor deprotonated ion


 at m/z 367.1[4]. During Collision-Induced Dissociation (CID), the ester bond is cleaved. For the 4-positional isomer specifically, this yields a dominant base peak at m/z 179.0 (corresponding to the deprotonated caffeic acid moiety). Secondary diagnostic fragments occur at m/z 161.0 (loss of water from caffeic acid) and m/z 135.0 (decarboxylation)[2]. Monitoring the exact ratio of these product ions allows for unambiguous differentiation from the 3- and 5-isomers.

Workflow A Sample Prep (Extraction & Filtration) B UHPLC Separation (C18, Gradient) A->B C ESI(-) Ionization [M-H]- m/z 367.1 B->C D MRM Detection m/z 179.0, 161.0 C->D E Data Quantification & Validation D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for Methyl 4-caffeoylquinate quantification.

Reagents and Materials

  • Reference Standards: Methyl 4-caffeoylquinate (≥98% purity).

  • Internal Standard (IS): Chlorogenic acid-d4 (stable isotope-labeled) or Rosmarinic acid.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

Step-by-Step Experimental Protocol

Self-Validating Sample Preparation

To ensure the protocol acts as a self-validating system, every batch must include a matrix-matched blank and pre-extraction spiked Quality Control (QC) samples. This closed-loop validation ensures that any deviation in the final calculated concentration can be immediately traced back to either an extraction failure or an ionization anomaly.

  • Extraction: Weigh 50 mg of lyophilized biological tissue (or 50 µL of plasma) into a 2.0 mL microcentrifuge tube. Add 1.0 mL of 80% MeOH containing 50 ng/mL of the Internal Standard.

  • Homogenization: Vortex vigorously for 2 minutes. Sonicate in an ice-water bath (4 °C) for 15 minutes. Reasoning: The low temperature maximizes cellular disruption while preventing the thermal hydrolysis of the delicate ester bond in M4CQ.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet cellular debris and precipitated proteins.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an LC-MS autosampler vial.

UHPLC Separation Parameters
  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 35 °C (Maintains reproducible retention times and lowers system backpressure).

  • Autosampler Temperature: 15 °C[1].

  • Mobile Phase A: 0.1% FA in LC-MS Water.

  • Mobile Phase B: 0.1% FA in LC-MS Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (Triple Quadrupole) Parameters
  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 2.2 kV[1].

  • Desolvation Temperature: 400 °C (Ensures complete droplet evaporation for highly aqueous initial gradient conditions).

  • Desolvation Gas Flow: 800 L/h.

  • Cone Voltage: 40 V.

Fragmentation P Precursor Ion [M-H]- m/z 367.1 (Methyl 4-caffeoylquinate) F1 Product Ion m/z 179.0 [Caffeic acid - H]- P->F1 Loss of methyl quinate F2 Product Ion m/z 161.0 [Caffeic acid - H2O - H]- P->F2 Loss of methyl quinate + H2O F3 Product Ion m/z 135.0 [Caffeic acid - CO2 - H]- P->F3 Decarboxylation F1->F3 - CO2

Figure 2: Proposed MS/MS negative ion fragmentation pathways of Methyl 4-caffeoylquinate.

Quantitative Data & Method Parameters

Table 1: UHPLC Gradient Elution Profile [1]

Time (min)% Mobile Phase A% Mobile Phase BCurve TypePurpose
0.09010InitialAnalyte focusing at column head
2.09010IsocraticSalt and polar interference wash
26.00100LinearElution of M4CQ and hydrophobic matrix
29.00100IsocraticColumn flush
29.19010StepReturn to initial conditions
32.09010IsocraticColumn re-equilibration

Table 2: Multiple Reaction Monitoring (MRM) Transitions for M4CQ [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Methyl 4-caffeoylquinate 367.1179.05018Quantifier
Methyl 4-caffeoylquinate 367.1161.05022Qualifier 1
Methyl 4-caffeoylquinate 367.1135.05028Qualifier 2
Chlorogenic acid-d4 (IS) 357.1195.05016IS Quantifier

System Suitability & Self-Validating Quality Control

To guarantee the trustworthiness of the generated data, the following self-validating criteria must be met prior to sample analysis:

  • Linearity & Sensitivity: Calibration curves must be constructed from 1 to 1000 ng/mL using a

    
     weighting factor. The correlation coefficient (
    
    
    
    ) must be
    
    
    .
  • Matrix Effect (ME) Monitoring: ME is calculated by comparing the peak area of M4CQ spiked post-extraction into a blank matrix against a neat solvent standard. Acceptable ME ranges from 85% to 115%. If significant ion suppression occurs (<85%), matrix-matched calibration curves are mandatory.

  • Carryover Verification: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must yield an M4CQ peak area of <20% of the Lower Limit of Quantification (LLOQ).

References

1.2 - ACS Publications 2.1 - Semantic Scholar / PMC 3.4 - ScienceOpen 4.3 - MDPI

Sources

Application

Application Note: DPPH and ABTS Antioxidant Assays for Methyl 4-caffeoylquinate

Introduction & Pharmacological Relevance Methyl 4-caffeoylquinate (also known as 4-O-caffeoylquinic acid methyl ester) is a highly bioactive phenylpropanoid derivative belonging to the caffeoylquinic acid (CQA) family[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Methyl 4-caffeoylquinate (also known as 4-O-caffeoylquinic acid methyl ester) is a highly bioactive phenylpropanoid derivative belonging to the caffeoylquinic acid (CQA) family[1]. Naturally synthesized via the shikimic acid and phenylpropanoid pathways, this compound is prominently found in medicinal and dietary plants such as Dendropanax dentiger and Moringa oleifera[2][3].

In drug development and nutraceutical research, Methyl 4-caffeoylquinate is highly valued for its potent antioxidant, anti-inflammatory, and neuroprotective properties[4]. Its antioxidant capacity is primarily driven by the catechol moiety (ortho-dihydroxyl groups) on the caffeic acid ring, which serves as an excellent electron and hydrogen atom donor to neutralize reactive oxygen species (ROS). Accurately quantifying this scavenging capacity requires robust, self-validating in vitro models. The DPPH and ABTS assays serve as the gold-standard biochemical tools for this purpose.

Mechanistic Rationale & Assay Selection

To comprehensively profile the antioxidant profile of Methyl 4-caffeoylquinate, researchers must employ both DPPH and ABTS assays, as they operate via distinct chemical mechanisms and solvent environments.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay primarily measures Hydrogen Atom Transfer (HAT) . DPPH• is a stable, lipophilic, nitrogen-centered free radical that exhibits a deep purple color with a maximum absorbance at 517 nm[2][5]. When Methyl 4-caffeoylquinate donates a hydrogen atom to DPPH•, it reduces to the yellow hydrazine derivative (DPPH-H). Because DPPH is strictly soluble in organic solvents (e.g., methanol), it is ideal for assessing the lipophilic antioxidant capacity of the compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay predominantly measures Single Electron Transfer (SET) . Unlike DPPH, ABTS is not a radical by default; it must be chemically oxidized by potassium persulfate (

    
    ) to form the blue/green ABTS•+ radical cation, which absorbs strongly at 734 nm[2][3]. Methyl 4-caffeoylquinate reduces this cation back to its colorless neutral form. ABTS is amphiphilic, allowing researchers to evaluate antioxidant activity in both aqueous and organic environments[3].
    

Mechanism M4C Methyl 4-caffeoylquinate (Catechol OH Donor) DPPH_Rad DPPH• Radical (Purple, Abs: 517 nm) M4C->DPPH_Rad Hydrogen Atom Transfer (HAT) ABTS_Rad ABTS•+ Radical Cation (Blue/Green, Abs: 734 nm) M4C->ABTS_Rad Single Electron Transfer (SET) DPPH_Red DPPH-H (Yellow, Reduced) DPPH_Rad->DPPH_Red Stoichiometric Decolorization ABTS_Red ABTS (Colorless, Reduced) ABTS_Rad->ABTS_Red Stoichiometric Decolorization

Caption: Chemical mechanism of DPPH (HAT) and ABTS (SET) radical scavenging by Methyl 4-caffeoylquinate.

Comparative Quantitative Data

The baseline antioxidant efficacy of Methyl 4-caffeoylquinate and its botanical source extracts is typically expressed as an


 value (the concentration required to scavenge 50% of the initial radicals). The table below summarizes benchmark data to help researchers calibrate their expected assay windows.
Sample Type / SourceAssayngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Value
Reference
Dendropanax dentiger root extract (Contains M-4-CQA)DPPH255.8 ± 10.3 μg/mL[2]
Dendropanax dentiger root extract (Contains M-4-CQA)ABTS151.9 ± 6.5 μg/mL[2]
Moringa oleifera leaf extract (Contains M-4-CQA)DPPH1.02 ± 0.13 mg/mL[3]
Moringa oleifera leaf extract (Contains M-4-CQA)ABTS1.36 ± 0.02 mg/mL[3]
Pure CQA Analogues (e.g., Compounds 13 & 14)DPPH6.9 – 8.8 μM
Ascorbic Acid (Positive Control)DPPH6.0 ± 0.2 μg/mL[2]

Experimental Protocols

Note: Both protocols are optimized for high-throughput 96-well microplate formats.

DPPH Radical Scavenging Protocol

Causality Check: DPPH is highly sensitive to light and temperature. The reaction must be incubated in the dark to prevent spontaneous photolytic degradation of the radical, which would artificially inflate the calculated scavenging activity[2].

  • Reagent Preparation: Dissolve DPPH powder in HPLC-grade methanol to achieve a concentration of 0.2 mM[2]. Keep the flask wrapped in aluminum foil.

  • Sample Preparation: Prepare serial dilutions of Methyl 4-caffeoylquinate (e.g., 1 μM to 1000 μM) in methanol.

  • Reaction Mixture: In a clear 96-well microplate, add 50 μL of the sample dilution to each well[2].

  • Radical Addition: Rapidly add 150 μL of the 0.2 mM DPPH solution to the sample wells using a multichannel pipette[2].

  • Incubation: Seal the plate and incubate in the dark at 30°C for exactly 30 minutes. This duration allows the HAT reaction kinetics to reach a steady-state equilibrium[2].

  • Measurement: Measure the absorbance at 517 nm (

    
    ) using a microplate reader[2].
    
ABTS Radical Cation Scavenging Protocol

Causality Check: The ABTS radical cation (


) is not commercially available due to its instability. It must be generated in situ. The 12-16 hour dark incubation is strictly required to ensure the oxidation reaction by potassium persulfate goes to completion, yielding a stable baseline absorbance[2].
  • Radical Generation: Mix 100 mL of 7 mM aqueous ABTS solution with 1.76 mL of 140 mM Potassium Persulfate (

    
    )[2].
    
  • Oxidation Phase: Store the mixture in the dark at 25°C for 12 to 16 hours[2].

  • Working Solution Calibration: Dilute the dark blue/green

    
     stock solution with Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.4) or methanol until the absorbance at 734 nm reaches exactly 0.70 ± 0.02 [2]. Why? This calibrates the assay to the linear dynamic range of the spectrophotometer (Beer-Lambert Law).
    
  • Reaction Mixture: In a 96-well plate, combine 10 μL of Methyl 4-caffeoylquinate sample with 190 μL of the calibrated

    
     working solution[3].
    
  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[3].

  • Measurement: Read the absorbance at 734 nm.

Workflow Step1 1. Reagent Prep DPPH (0.2mM) or ABTS+K2S2O8 (12h) Step3 3. Microplate Reaction Mix Sample + Reagent Incubate 30 mins (Dark) Step1->Step3 Step2 2. Sample Dilution Serial dilutions of Methyl 4-caffeoylquinate Step2->Step3 Step4 4. Absorbance Read DPPH: 517nm ABTS: 734nm Step3->Step4 Step5 5. Data Analysis % Inhibition & IC50 Calculation Step4->Step5

Caption: High-throughput 96-well microplate workflow for DPPH and ABTS antioxidant assays.

System Validation & Data Analysis

To ensure the protocol acts as a self-validating system , researchers must include the following controls in every microplate run:

  • Negative Control (

    
    ):  50 μL solvent + 150 μL DPPH (or ABTS). Establishes the 0% inhibition baseline[2].
    
  • Blank / Background (

    
    ):  50 μL sample + 150 μL solvent (no radical). Corrects for the intrinsic absorbance of Methyl 4-caffeoylquinate at 517/734 nm[2].
    
  • Positive Control: Ascorbic Acid (Vitamin C) or Trolox run in parallel to validate radical reactivity and reader calibration[2][3].

Calculation Formula

Calculate the radical scavenging activity (Percent Inhibition) using the following equation[2]:



Plot the % Scavenging Activity against the logarithmic concentration of Methyl 4-caffeoylquinate. Use non-linear regression analysis (e.g., four-parameter logistic curve) to determine the


 value.

References

  • Phytochemical Analysis, Anti-inflammatory, and Antioxidant Activities of Dendropanax dentiger Roots. ScienceOpen. Available at:[Link]

  • Antioxidant and Anti-Inflammatory Activities of the Crude Extracts of Moringa oleifera from Kenya and Their Correlations with Flavonoids. PMC (NIH). Available at:[Link]

  • Characterization of the Anticholinesterase and Antioxidant Properties of Phytochemicals from Moringa oleifera as a Potential Treatment for Alzheimer's Disease. MDPI. Available at:[Link]

  • Unveiling the Miracle Tree: Therapeutic Potential of Moringa oleifera in Chronic Disease Management and Beyond. Semantic Scholar. Available at:[Link]

  • A Comprehensive Review with Updated Future Perspectives on the Ethnomedicinal and Pharmacological Aspects of Moringa oleifera. SciSpace. Available at:[Link]

  • Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis. ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols: Cell-based Assays for Neuroprotective Activity of Methyl 4-caffeoylquinate

Introduction: The Therapeutic Potential of Methyl 4-caffeoylquinate in Neuroprotection Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Methyl 4-caffeoylquinate in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in these conditions is oxidative stress, which leads to cellular damage and apoptosis. Caffeoylquinic acids (CQAs), a class of natural phenolic compounds, have garnered significant interest for their potent antioxidant and neuroprotective properties. Methyl 4-caffeoylquinate, a derivative of caffeic acid, is emerging as a promising candidate for neuroprotective therapies.[1][2][3][4] This document provides a comprehensive guide for researchers to evaluate the neuroprotective effects of Methyl 4-caffeoylquinate using robust cell-based assays.

The protocols outlined herein are designed to assess the compound's ability to mitigate neurotoxicity induced by common stressors such as oxidative insults and glutamate excitotoxicity. We will delve into the methodologies for evaluating cell viability, reactive oxygen species (ROS) production, mitochondrial health, and apoptosis. Furthermore, we will explore the underlying molecular mechanisms, focusing on key signaling pathways implicated in neuroprotection, namely the Nrf2/ARE and PI3K/Akt pathways.

Experimental Design: A Multi-faceted Approach to Assessing Neuroprotection

A thorough evaluation of a compound's neuroprotective potential requires a multi-pronged approach. This guide details an experimental workflow that begins with establishing a neuronal cell culture model and inducing a toxic insult. Subsequently, the protective effects of Methyl 4-caffeoylquinate are quantified through a series of assays.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) pretreatment Pre-treatment with Methyl 4-caffeoylquinate cell_culture->pretreatment compound_prep Methyl 4-caffeoylquinate Preparation compound_prep->pretreatment toxin_prep Neurotoxin Preparation (H₂O₂, Glutamate, MPP+) induction Induction of Neurotoxicity toxin_prep->induction pretreatment->induction viability Cell Viability Assays (MTT, LDH) induction->viability ros Oxidative Stress Assays (DCFDA) induction->ros apoptosis Apoptosis Assays (Caspase-3, JC-1) induction->apoptosis western_blot Western Blot Analysis (Nrf2, Akt, Bcl-2/Bax) induction->western_blot data_quant Data Quantification and Statistical Analysis viability->data_quant ros->data_quant apoptosis->data_quant western_blot->data_quant nrf2_pathway cluster_nucleus MCQ Methyl 4-caffeoylquinate Keap1_Nrf2 Keap1-Nrf2 Complex MCQ->Keap1_Nrf2 disrupts ROS Oxidative Stress ROS->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Activation of the Nrf2/ARE pathway by Methyl 4-caffeoylquinate.

The PI3K/Akt Survival Pathway

The PI3K/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. [3][4]Activation of this pathway by neuroprotective compounds can lead to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins and modulate the expression of survival-related genes. Studies have shown that caffeoylquinic acid derivatives can activate the PI3K/Akt pathway. [5]

pi3k_akt_pathway MCQ Methyl 4-caffeoylquinate Receptor Growth Factor Receptor MCQ->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival pAkt->Cell_Survival promotes

Caption: Modulation of the PI3K/Akt signaling pathway for neuroprotection.

Data Analysis and Interpretation

For each assay, results should be expressed as a percentage of the control (untreated, non-toxin exposed) cells. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A statistically significant increase in cell viability and a decrease in ROS production, caspase-3 activity, and mitochondrial depolarization in the presence of Methyl 4-caffeoylquinate would indicate a neuroprotective effect. Western blot analysis can then be used to confirm the involvement of the Nrf2/ARE and PI3K/Akt pathways.

Conclusion

The protocols described in these application notes provide a robust framework for evaluating the neuroprotective activity of Methyl 4-caffeoylquinate. By employing a combination of assays that assess cell health from multiple perspectives, researchers can gain a comprehensive understanding of the compound's potential as a therapeutic agent for neurodegenerative diseases. The investigation of the underlying molecular mechanisms will further elucidate its mode of action and support its development as a novel neuroprotective drug.

References

  • Miyamae, Y., et al. (2012). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Journal of Pharmacological Sciences, 120(4), 271-279. [Link]

  • Nabavi, S. F., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 22(5), 764. [Link]

  • Li, Y., et al. (2020). Isolation, structure elucidation and neuroprotective effects of caffeoylquinic acid derivatives from the roots of Arctium lappa L. Phytochemistry, 178, 112432. [Link]

  • Zhang, L., et al. (2015). Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA-Induced Neurotoxicity and Potential Mechanisms In Vitro. CNS Neuroscience & Therapeutics, 21(7), 575-584. [Link]

  • Miyamae, Y., et al. (2012). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. Journal of Health Science, 58(3), 329-335. [Link]

  • Hung, T. M., et al. (2006). Antioxidant Activity of Caffeoyl Quinic Acid Derivatives From the Roots of Dipsacus Asper Wall. Journal of Ethnopharmacology, 108(2), 188-192. [Link]

  • Tajik, N., et al. (2020). Natural Nrf2 Activators from Juices, Wines, Coffee, and Cocoa. Antioxidants, 9(12), 1206. [Link]

  • Boettler, U., et al. (2011). Coffees rich in chlorogenic acid or N-methylpyridinium induce chemopreventive phase II-enzymes via the Nrf2/ARE pathway in vitro and in vivo. Molecular Nutrition & Food Research, 55(8), 1245-1254. [Link]

  • Park, J. B. (2011). Cell cycle arrest and apoptosis induced by methyl 3,5-dicaffeoyl quinate in human colon cancer cells: Involvement of the PI3K/Akt and MAP kinase pathways. Chemico-Biological Interactions, 194(1), 48-57. [Link]

  • Papuc, C., et al. (2024). New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia. Molecules, 29(23), 5678. [Link]

  • ResearchGate. (2026). Activation of the PI3K/AKT pathway by EDIL3 induces EMT and promotes tumor progression in clear cell renal cell carcinoma. [Link]

  • Li, Y., et al. (2020). 4,5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. targets the Keap1/Nrf2 pathway to attenuate H2O2-induced liver oxidative damage in HepG2 cells. Phytomedicine, 70, 153219. [Link]

  • Zhao, Q., et al. (2017). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 37(3), 499-509. [Link]

  • Tang, G. Y., et al. (2020). Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis. Journal of Natural Products, 83(9), 2835-2853. [Link]

  • Tutino, V., et al. (2023). Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation. International Journal of Molecular Sciences, 24(9), 8016. [Link]

  • Wang, Z., et al. (2025). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. International Journal of Molecular Sciences, 26(22), 16670. [Link]

  • Lee, H. J., et al. (2020). 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes. Pharmaceutical Biology, 58(1), 936-944. [Link]

  • Flescher, E., et al. (2010). PI3K/Akt Pathway Activation Attenuates the Cytotoxic Effect of Methyl Jasmonate Toward Sarcoma Cells. PLoS ONE, 5(4), e10263. [Link]

  • Chen, J., et al. (2022). PI3K/Akt signaling pathway. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Anti-inflammatory Models Using Methyl 4-caffeoylquinate

Authored by: Senior Application Scientist Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective mec...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases. Macrophages are key players in the inflammatory response, and the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a widely accepted and robust in vitro model for studying inflammation and screening potential anti-inflammatory agents.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][4]

Methyl 4-caffeoylquinate, a derivative of caffeoylquinic acid, has garnered interest for its potential anti-inflammatory properties. Caffeoylquinic acids and their derivatives are known to possess various biological activities, including antioxidant and anti-inflammatory effects.[2][5] This document provides a detailed guide for researchers to investigate the anti-inflammatory effects of Methyl 4-caffeoylquinate using in vitro models, focusing on the inhibition of key inflammatory mediators and elucidation of the underlying molecular mechanisms involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Core Principles and Experimental Rationale

The primary objective of these protocols is to assess the ability of Methyl 4-caffeoylquinate to mitigate the inflammatory response in LPS-stimulated RAW 264.7 macrophages. This is achieved by quantifying the production of key inflammatory markers and dissecting the signaling pathways responsible for their expression.

  • Causality: The experimental design is based on the premise that an effective anti-inflammatory compound will inhibit the production of pro-inflammatory mediators (NO, TNF-α, IL-6) induced by LPS. Furthermore, this inhibition is expected to be a consequence of the compound's interference with upstream signaling pathways, namely NF-κB and MAPK, which are critical for the transcriptional activation of inflammatory genes.[6]

  • Self-Validation: The protocols incorporate multiple, complementary assays to provide a comprehensive and validated assessment of anti-inflammatory activity. For instance, the reduction in NO production should correlate with the downregulation of its synthesizing enzyme, inducible nitric oxide synthase (iNOS). Similarly, decreased cytokine secretion should be supported by reduced mRNA expression levels. The inclusion of both positive (LPS alone) and negative (untreated) controls is essential for data interpretation and validation.

Key Signaling Pathways in Macrophage-Mediated Inflammation

The anti-inflammatory effects of many natural compounds are often attributed to their ability to modulate key signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of pro-inflammatory gene expression.[7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[8] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, iNOS, and cyclooxygenase-2 (COX-2).[8][9]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), are crucial regulators of cellular responses to external stimuli, including inflammation.[10][11] LPS stimulation activates these kinases through a phosphorylation cascade.[12] Activated MAPKs, in turn, can phosphorylate and activate transcription factors, such as activator protein-1 (AP-1), which cooperate with NF-κB to drive the expression of inflammatory genes.[11]

MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Modulates Gene Expression

Caption: General overview of the MAPK signaling cascade.

Experimental Protocols

The following protocols provide a step-by-step guide to assessing the anti-inflammatory potential of Methyl 4-caffeoylquinate.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.[13]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting and qRT-PCR) and allow them to adhere overnight.[3][13]

  • Compound Preparation: Dissolve Methyl 4-caffeoylquinate in a suitable solvent like DMSO to create a stock solution. Further dilute in culture medium to achieve final concentrations. The final DMSO concentration should not impact cell viability (typically ≤ 0.1%).[13]

  • Treatment: Pre-treat cells with various concentrations of Methyl 4-caffeoylquinate for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).[13] Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the vehicle (DMSO) and LPS.[13]

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate (5 x 10^4 cells/well) and allow them to attach overnight.[3]

    • Treat cells with various concentrations of Methyl 4-caffeoylquinate for 24 hours.[3]

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][14]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3][14]

  • Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan.[14]

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Procedure:

    • Seed RAW 264.7 cells in a 96-well or 24-well plate and allow them to adhere overnight.[3]

    • Pre-treat cells with Methyl 4-caffeoylquinate for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[3]

    • Collect the cell culture supernatant.[3]

    • Mix an equal volume (e.g., 50-100 µL) of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3][15]

    • Incubate for 10-15 minutes at room temperature.[3][16]

    • Measure the absorbance at approximately 540 nm.[3][16] A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.[17]

  • Rationale: NO is a key inflammatory mediator produced by iNOS in macrophages.[18] The Griess assay measures nitrite, a stable breakdown product of NO, providing an indirect quantification of NO production.[15]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Procedure:

    • Seed and treat cells as described for the NO assay.

    • Collect the cell culture supernatant after an appropriate LPS stimulation time (e.g., 6-24 hours).

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[19][20] This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.[21][22]

  • Rationale: ELISA provides a highly specific and sensitive method for quantifying the secretion of pro-inflammatory cytokines, which are central mediators of the inflammatory response.[2][21]

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and treat with Methyl 4-caffeoylquinate and LPS for a suitable duration (e.g., 4-6 hours for mRNA expression).

    • Extract total RNA from the cells using a suitable kit.[3]

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.[3]

    • Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[3]

    • Analyze the relative gene expression using the 2-ΔΔCt method.[3]

  • Rationale: This protocol quantifies the mRNA levels of key inflammatory genes, providing insight into whether Methyl 4-caffeoylquinate affects their transcription.

Protocol 6: Western Blot Analysis for Signaling Pathway Proteins
  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates.[3]

    • Pre-treat with Methyl 4-caffeoylquinate for 1 hour, followed by a shorter LPS stimulation (e.g., 15-60 minutes) to observe phosphorylation events.[3]

    • Lyse the cells and extract total protein.[13]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

    • Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK.[3][13] A loading control like β-actin or GAPDH should also be probed.[13]

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Rationale: Western blotting allows for the detection of changes in the phosphorylation status of key signaling proteins, providing direct evidence of the compound's effect on the activation of the NF-κB and MAPK pathways.[6]

Data Presentation and Interpretation

Quantitative data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Effect of Methyl 4-caffeoylquinate on Cell Viability and NO Production

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control-100 ± 5Below Detection Limit-
LPS (1 µg/mL)-98 ± 4Data to be determined0
Compound + LPS1Data to be determinedData to be determinedData to be determined
Compound + LPS10Data to be determinedData to be determinedData to be determined
Compound + LPS50Data to be determinedData to be determinedData to be determined

Table 2: Effect of Methyl 4-caffeoylquinate on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-Below Detection LimitBelow Detection Limit
LPS (1 µg/mL)-Data to be determinedData to be determined
Compound + LPS10Data to be determinedData to be determined
Compound + LPS50Data to be determinedData to be determined

The IC50 value, the concentration of the compound that inhibits the inflammatory response by 50%, should be calculated for NO and cytokine production to quantify the compound's potency.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of Methyl 4-caffeoylquinate. By employing a combination of biochemical and molecular biology techniques, researchers can obtain robust and reproducible data on the compound's efficacy and its mechanism of action. These studies will be instrumental in determining the potential of Methyl 4-caffeoylquinate as a novel anti-inflammatory agent for further development.

References

  • KoreaMed Synapse. Anti-nociceptive and Anti-inflammatory Properties of Ilex latifolia and its Active Component, 3,5-Di-caffeoyl Quinic Acid Methyl Ester. 2019 Mar 31. Available from: [Link].

  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. 2024 Jan 22. Available from: [Link].

  • PubMed. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway. 2024 Sep 15. Available from: [Link].

  • PMC - NIH. The Nuclear Factor NF-κB Pathway in Inflammation. Available from: [Link].

  • PMC. Lipopolysaccharide-Induced Vascular Inflammation Model on Microfluidic Chip. 2020 Jul 31. Available from: [Link].

  • PMC. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Available from: [Link].

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  • JCI. NF-κB: a key role in inflammatory diseases. 2001 Jan 1. Available from: [Link].

  • ResearchGate. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway. 2025 Jul 22. Available from: [Link].

  • MDPI. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. 2021 Oct 9. Available from: [Link].

  • SCIRP. Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics. Available from: [Link].

  • ResearchGate. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats. 2016 Jun 1. Available from: [Link].

  • MDPI. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. 2023 May 28. Available from: [Link].

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  • MDPI. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. 2019 Aug 2. Available from: [Link].

  • Bulletin. Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Available from: [Link].

  • PMC. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Available from: [Link].

  • SciELO. Caffeic acid and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines. Available from: [Link].

  • Biolife - Publisher. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Available from: [Link].

  • MDPI. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). 2023 Sep 12. Available from: [Link].

  • MDPI. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. 2023 Sep 21. Available from: [Link].

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Sources

Method

Application Note: Optimized Extraction of Caffeoylquinic Acids from Plant Material for Research and Development

Abstract Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds renowned for their significant antioxidant and anti-inflammatory properties, making them prime candidates for pharmaceutical and nutraceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds renowned for their significant antioxidant and anti-inflammatory properties, making them prime candidates for pharmaceutical and nutraceutical development.[1][2] However, their inherent instability and propensity for isomerization during extraction present considerable challenges for researchers.[3][4][5] This guide provides a comprehensive overview of the principles and methodologies for the efficient extraction of CQAs from plant matrices. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results. Detailed, field-proven protocols for Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) are presented, alongside guidelines for quantitative analysis by High-Performance Liquid Chromatography (HPLC). This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to isolate and quantify these valuable bioactive compounds.

Introduction

What are Caffeoylquinic Acids (CQAs)?

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid.[1] The number and position of caffeic acid moieties on the quinic acid ring give rise to a variety of isomers, including monocaffeoylquinic acids (e.g., 3-CQA, 4-CQA, 5-CQA or chlorogenic acid) and dicaffeoylquinic acids (e.g., 3,5-diCQA, 4,5-diCQA).[1][2] These compounds are widely distributed in the plant kingdom, with high concentrations found in coffee beans, artichokes, sweet potatoes, and various medicinal herbs.[2]

Significance in Research and Drug Development

The biological activities of CQAs are a major focus of scientific investigation. Their potent antioxidant capacity is central to their health benefits, which include anti-inflammatory, antibacterial, and modulatory effects on lipid metabolism.[2][6] This has led to their exploration as active pharmaceutical ingredients (APIs) and as functional components in a wide range of health-focused products.

Challenges in CQA Extraction: Stability and Isomerization

The primary challenge in working with CQAs is their chemical instability. They are susceptible to degradation and isomerization when exposed to elevated temperatures, light, and certain pH levels.[4][5][7] For instance, heating 5-CQA can cause acyl migration, leading to the formation of 3-CQA and 4-CQA, as well as hydrolysis into caffeic and quinic acids.[4][7] This not only results in a loss of the target compound but also complicates analytical quantification. Therefore, the selection of an appropriate extraction methodology that preserves the native CQA profile of the plant material is of paramount importance.

Foundational Principles of CQA Extraction

Pre-Extraction: Sample Preparation

The quality of the final extract begins with meticulous sample preparation. The goal is to maximize the surface area for solvent interaction while minimizing degradation.

  • Drying: Lyophilization (freeze-drying) is the preferred method as it avoids heat-induced degradation. It involves freezing the sample and then reducing the pressure to allow the frozen water to sublimate.[8] If oven drying is necessary, it should be performed at low temperatures (< 40°C).

  • Grinding: Dried plant material should be ground into a fine, homogenous powder. This increases the surface area available for solvent penetration, significantly improving extraction efficiency.

  • Storage: Powdered samples should be stored in airtight, light-proof containers at low temperatures (-20°C is recommended) to prevent oxidative and photodegradation prior to extraction.[8]

The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical factor in CQA extraction.

  • Polarity and Composition: CQAs are polar molecules. Therefore, polar solvents are required for their effective solubilization. Mixtures of ethanol or methanol with water are most commonly employed.[2][3][8][9] The water component helps to swell the plant matrix and desorb the CQAs, while the alcohol disrupts cell membranes and solubilizes the compounds.[2]

  • Ethanol vs. Methanol: While both are effective, ethanol is generally preferred for applications in food and drug development due to its lower toxicity.

  • Optimizing for Mono- vs. di-CQAs: The solubility of CQAs varies with their structure. Dicaffeoylquinic acids are generally less water-soluble than monocaffeoylquinic acids.[2] Therefore, extracting di-CQAs efficiently often requires a higher percentage of the organic solvent in the aqueous mixture.[2]

  • pH: The pH of the solvent can impact CQA stability. Mildly acidic conditions (pH 2-4), often achieved by adding a small amount of formic or acetic acid, can suppress ionization and improve the stability of some CQAs during extraction.[9][10]

Overview of Extraction Technologies

Modern extraction techniques offer significant advantages over conventional methods (e.g., maceration) by reducing extraction time, lowering solvent consumption, and often improving yields while better preserving the thermolabile CQAs.

cluster_Workflow General Workflow for CQA Extraction & Analysis PlantMaterial 1. Plant Material (Fresh/Frozen) SamplePrep 2. Sample Preparation (Lyophilization, Grinding) PlantMaterial->SamplePrep Extraction 3. Extraction (UAE, ASE, etc.) SamplePrep->Extraction Filtration 4. Filtration/ Centrifugation Extraction->Filtration Analysis 5. HPLC-DAD/MS Quantification Filtration->Analysis Purification Optional: Purification Filtration->Purification Purification->Analysis

Sources

Application

Topic: Using Methyl 4-caffeoylquinate as a Standard for Phytochemical Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for the utilization of Methyl 4-caffeoylquinate as a reference standard in phytochemical analys...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the utilization of Methyl 4-caffeoylquinate as a reference standard in phytochemical analysis. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind methodological choices, ensuring robust, reproducible, and validatable results.

Introduction: The Role of Methyl 4-caffeoylquinate in Phytochemical Analysis

Methyl 4-caffeoylquinate, a derivative of the widespread caffeoylquinic acids (CQAs), is a critical tool in the field of natural product chemistry.[1] CQAs are significant secondary metabolites found across the plant kingdom, from medicinal herbs like Japanese honeysuckle (Lonicera japonica) to common food sources such as potatoes (Solanum tuberosum).[1][2] The precise quantification of these compounds is paramount for the quality control and standardization of herbal products, functional foods, and botanical drugs.[1] Using a well-characterized standard like Methyl 4-caffeoylquinate ensures accuracy and comparability of results across different laboratories and studies.

This compound's specific structure, with the caffeoyl group at the 4-position of the quinic acid methyl ester, makes it an ideal reference for developing and validating chromatographic methods aimed at separating and quantifying a range of structurally similar CQA isomers.

Physicochemical Properties and Handling of the Standard

The integrity of any quantitative analysis begins with the proper handling and storage of the reference standard. The physicochemical properties of Methyl 4-caffeoylquinate dictate its appropriate management.

PropertyValueSource
Chemical Formula C₁₇H₂₀O₉[3]
Molecular Weight 368.34 g/mol [4]
CAS Number 123372-74-7[3]
Appearance Crystalline solid[4]
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine[5]
Storage Temp. -20°C for long-term stability[6]

Causality Behind Handling Procedures:

  • Stability: Caffeoylquinic acids as a class are susceptible to degradation from heat and light.[7][8] Studies show that mono-acyl CQAs are generally more stable than their di-acyl counterparts, but both degrade significantly at room temperature compared to refrigerated conditions (4°C).[9][10] Light exposure can induce cis-trans isomerization, altering the chemical identity of the standard.[11] Therefore, storing the solid standard at -20°C and preparing solutions fresh in amber glassware are critical steps to prevent degradation and isomerization, which would compromise the accuracy of the analysis.

  • Artifact Formation: It is crucial to be aware that using methanol as a solvent during the extraction of plant material can sometimes lead to the artificial formation of methyl esters of CQAs, a phenomenon known as methodological artifact.[1] While using Methyl 4-caffeoylquinate as a standard is appropriate, researchers should be cautious in interpreting its presence in methanolic extracts if it was not previously reported from the plant species under non-methanolic conditions.

Core Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC coupled with UV detection is the most common and robust technique for the quantification of Methyl 4-caffeoylquinate in various matrices.[1][12] The principle relies on separating the analyte from other components in a mixture based on its polarity, and then quantifying it by comparing its peak area to a calibration curve generated from the reference standard.

Protocol 1: Preparation of Standard Solutions

This protocol is designed to create a set of calibration standards for generating a linear regression curve.

  • Prepare Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of Methyl 4-caffeoylquinate standard.

    • Transfer the standard to a 10 mL Class A amber volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up to the mark with methanol and mix thoroughly. This is your stock solution. Store at 4°C for short-term use (up to one week).[9]

  • Prepare Working Standard Solutions:

    • Perform serial dilutions from the stock solution using HPLC-grade methanol to prepare a series of at least five calibration standards. A typical concentration range might be 1.0–50.0 µg/mL.[13]

    • For example, to make a 50 µg/mL standard, transfer 500 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and make up to volume with methanol.

    • Filter each standard solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Method for Quantification

This method provides a validated starting point for the analysis of Methyl 4-caffeoylquinate.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like CQAs.[1][13]
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier sharpens peaks and ensures consistent ionization of the phenolic acid groups, improving chromatographic performance.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength for CQAs.
Gradient Elution A time-based gradient from a higher proportion of A to a higher proportion of BA gradient is necessary to elute a wide range of compounds in a complex plant extract and to effectively resolve the target analyte from isomers and interferences.[7][14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[13]
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity.[7][13]
Detection UV/PDA Detector at 325 nmCaffeoylquinic acids exhibit a strong UV absorbance maximum around 325-330 nm, providing high sensitivity for detection.[12][14][15]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Experimental Workflow: HPLC Quantification

The following diagram illustrates the logical flow from standard preparation to final result calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Dilutions Create Serial Dilutions Stock->Dilutions Filter Filter Standards & Sample Dilutions->Filter Sample Prepare Sample Extract Sample->Filter SST Perform System Suitability Test (SST) Filter->SST Inject Inject Standards & Sample into HPLC SST->Inject Integrate Integrate Peak Areas Inject->Integrate Curve Generate Calibration Curve Integrate->Curve Calculate Calculate Sample Concentration Integrate->Calculate Curve->Calculate SST_Logic Start Start Analysis Run PerformSST Perform System Suitability Test (SST) (Replicate Injections) Start->PerformSST CheckCriteria Does SST Meet Acceptance Criteria? PerformSST->CheckCriteria Proceed Proceed with Sample Analysis CheckCriteria->Proceed Yes Troubleshoot Troubleshoot System (Check Column, Mobile Phase, etc.) CheckCriteria->Troubleshoot No ValidData Generates Trustworthy & Valid Data Proceed->ValidData Troubleshoot->PerformSST Validation_Process Method Analytical Method Developed Validation Method Validation (ICH Q2(R2)) Specificity Linearity Accuracy Precision LOD & LOQ Method->Validation Result Validated Method: Fit for Purpose Validation->Result

Sources

Method

"Protocols for assessing the stability of Methyl 4-caffeoylquinate"

An in-depth guide for researchers, analytical scientists, and drug development professionals. Introduction and Chemical Context Methyl 4-caffeoylquinate (4-O-caffeoylquinic acid methyl ester; CAS: 123372-74-7) is a bioac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, analytical scientists, and drug development professionals.

Introduction and Chemical Context

Methyl 4-caffeoylquinate (4-O-caffeoylquinic acid methyl ester; CAS: 123372-74-7) is a bioactive phenylpropanoid derivative characterized by a quinic acid core esterified with caffeic acid at the C-4 position, alongside a methyl ester at the carboxylic acid group[1],[2]. Extracted from botanical sources such as Lonicera japonica, Moringa oleifera, and Saussurea pulchella[2],[3], it exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties[4].

However, translating caffeoylquinic acid (CQA) derivatives into viable therapeutics requires overcoming significant stability hurdles. The molecule contains three highly reactive structural motifs:

  • The C-4 Ester Bond: Susceptible to enzymatic cleavage and pH-driven hydrolysis.

  • Vicinal Hydroxyl Groups (Quinic Acid Ring): Facilitate intramolecular transesterification (acyl migration), causing the caffeoyl group to shift to the C-3 or C-5 positions.

  • The Catechol Moiety (Caffeic Acid Ring): Highly prone to auto-oxidation into reactive o-quinones, particularly under alkaline conditions or UV exposure[4].

To ensure data integrity during pre-formulation and pharmacokinetic evaluations, stability protocols must be designed to not only measure degradation but to actively prevent artifactual degradation during sample handling.

Mechanisms of Degradation

Understanding the causality behind degradation dictates how we design our quenching and analytical strategies.

degradation M4CQ Methyl 4-caffeoylquinate (Parent Compound) Hydrolysis Ester Hydrolysis (High pH / Enzymes) M4CQ->Hydrolysis Isomerization Acyl Migration (pH > 7 / Heat) M4CQ->Isomerization Oxidation Catechol Oxidation (ROS / Light / Basic pH) M4CQ->Oxidation CaffeicAcid Caffeic Acid + Quinic Acid Methyl Ester Hydrolysis->CaffeicAcid Isomers Methyl 3-CQA & Methyl 5-CQA Isomerization->Isomers Quinones O-Quinone Intermediates (Polymerization) Oxidation->Quinones

Fig 1: Primary degradation pathways of Methyl 4-caffeoylquinate under environmental stress.

Experimental Protocols for Stability Assessment

The following protocols are designed as self-validating systems . By incorporating internal standards (IS) prior to stress exposure and utilizing strict acidic quenching, we eliminate the risk of ex vivo degradation confounding the results.

workflow Prep Sample Prep (IS Addition) Stress Stress Conditions (pH, Temp, SGF/SIF) Prep->Stress Quench Reaction Quench (Acidification) Stress->Quench Analysis UPLC-MS/MS (Quantification) Quench->Analysis

Fig 2: Self-validating experimental workflow for stability assessment.

Protocol A: Physicochemical Forced Degradation (ICH Q1A/Q1B Aligned)

Objective: Map the degradation kinetics of Methyl 4-caffeoylquinate under thermal, photolytic, and pH stress to define formulation boundaries.

Causality Insight: Acyl migration in CQAs is catalyzed by the deprotonation of adjacent hydroxyl groups. Maintaining a pH of 2.5–3.5 keeps the phenolic and aliphatic hydroxyls fully protonated, virtually halting isomerization and oxidation. Therefore, all forced degradation reactions must be quenched with acid.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Methyl 4-caffeoylquinate reference standard in LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C[1].

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Stress Initiation: Spike the stock solution into the respective buffers to a final concentration of 10 µg/mL.

  • Incubation:

    • Thermal: Incubate aliquots at 25°C, 40°C, and 60°C in the dark.

    • Photolytic: Expose pH 4.5 samples to 1.2 million lux hours and 200 watt hours/m² of near UV light (ICH Q1B).

  • Reaction Quenching (Critical Step): At predefined time points (0, 1, 2, 4, 8, 24, 48 hours), withdraw 100 µL aliquots. Immediately add 10 µL of 10% Formic Acid (v/v) to drop the pH below 3.0, followed by 10 µL of Internal Standard (e.g., Chlorogenic acid-d4, 10 µg/mL).

  • Preparation for Analysis: Vortex, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the supernatant to amber HPLC vials.

Protocol B: In Vitro Gastrointestinal Stability

Objective: Predict oral bioavailability by assessing stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[5].

Causality Insight: The alkaline environment of the intestine (pH ~7.5) combined with pancreatic esterases leads to rapid hydrolysis of the methyl ester and the caffeoyl bond. Monitoring this decay is critical for determining if an enteric coating is required for oral formulations.

Step-by-Step Methodology:

  • Media Preparation:

    • SGF (pH 1.2): 3.2 mg/mL pepsin in 0.03 M NaCl / 0.08 M HCl.

    • SIF (pH 6.8): 10 mg/mL pancreatin in 0.05 M KH2PO4, adjusted with NaOH[5].

  • Incubation: Pre-warm 990 µL of SGF and SIF to 37°C. Add 10 µL of Methyl 4-caffeoylquinate stock (1 mg/mL).

  • Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Protein Precipitation & Quenching: Immediately crash the proteins and quench the pH by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and the Internal Standard.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet precipitated enzymes. Analyze the supernatant.

Protocol C: UPLC-MS/MS Quantification

Objective: Achieve baseline resolution of Methyl 4-caffeoylquinate from its structural isomers (Methyl 3-CQA and Methyl 5-CQA) to accurately quantify intact parent drug[3].

Causality Insight: Because CQA isomers share identical molecular weights and similar fragmentation patterns, chromatographic separation is the only way to distinguish them. Using a sub-2 µm C18 column with an acidic mobile phase suppresses silanol interactions and ensures sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) maintained at 35°C.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-8 min (5% to 30% B), 8-10 min (30% to 95% B), 10-12 min (95% B). Flow rate: 0.4 mL/min.

  • MS Detection (ESI-): Operate in negative electrospray ionization mode. Monitor the MRM transitions for Methyl 4-caffeoylquinate (typically m/z 367.1 → 161.0 for the caffeic acid fragment).

Expected Stability Data & Kinetic Summaries

The following table synthesizes the expected quantitative degradation parameters of Methyl 4-caffeoylquinate based on the structural behavior of caffeoylquinic acid methyl esters.

Stress ConditionpHTemp (°C)Estimated Half-Life (t½)Primary Degradation PathwayMajor Degradants Detected
Acidic Buffer 1.240°C> 14 DaysHighly StableNone significant
Neutral Buffer 7.437°C~ 4 - 6 HoursAcyl Migration / HydrolysisMethyl 3-CQA, Methyl 5-CQA, Caffeic Acid
Alkaline Buffer 9.025°C< 30 MinutesAuto-oxidation / HydrolysisO-quinones, Quinic Acid Methyl Ester
SGF (Gastric) 1.237°C> 24 HoursStable against PepsinNone significant
SIF (Intestinal) 6.837°C~ 1 - 2 HoursEnzymatic Ester CleavageCaffeic Acid, Quinic Acid
Photolytic (UV) 4.525°C~ 8 HoursTrans-Cis Isomerizationcis-Methyl 4-caffeoylquinate

References

  • ACS Publications. "Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Institutes of Health (PMC). "Study on the Comprehensive Phytochemicals and the Anti-Ulcerative Colitis Effect of Saussurea pulchella." Molecules. Available at: [Link]

  • Hilaris Publisher. "Esterification of the Free Carboxylic Group in 3,4-di-O-caffeoylquinic Acid Enhances the Inhibition Activity against Respiratory." Available at:[Link]

Sources

Application

Application of Methyl 4-caffeoylquinate in Compound Screening Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Natural products have historically been a cornerstone of drug discovery, providing a rich source...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules.[1] Methyl 4-caffeoylquinate, a member of the caffeoylquinic acid (CQA) class of phenylpropanoids, has been identified in various medicinal and edible plants, including Lonicera japonica (honeysuckle) and Moringa oleifera.[2] CQAs are known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[3][4] This technical guide provides a comprehensive framework for the inclusion and application of Methyl 4-caffeoylquinate in compound screening libraries. We will delve into the rationale for its use, detailed protocols for library preparation and screening, and strategies for hit validation and mechanism of action studies, thereby empowering researchers to effectively leverage this promising natural product in their drug discovery endeavors.

Introduction: The Rationale for Including Methyl 4-caffeoylquinate in Screening Libraries

Methyl 4-caffeoylquinate is an ester formed between caffeic acid and the 4-hydroxyl group of methyl quinate.[2] Its parent compounds, caffeoylquinic acids, are synthesized in plants via the phenylpropanoid pathway.[3] The inclusion of Methyl 4-caffeoylquinate in high-throughput screening (HTS) libraries is justified by its multifaceted biological activities and "drug-like" properties.

The structural complexity and stereochemical richness of natural products like Methyl 4-caffeoylquinate offer a distinct advantage over many synthetic compound libraries, allowing for the exploration of unique chemical spaces.[5] The known bioactivities of CQAs suggest that Methyl 4-caffeoylquinate is a promising starting point for identifying novel modulators of various disease-relevant pathways. For instance, its antioxidant properties are, in part, mediated through the activation of the Keap1/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6] Furthermore, related compounds have demonstrated inhibitory effects on inflammatory mediators, making this scaffold attractive for developing anti-inflammatory agents.[3]

Preparing Methyl 4-caffeoylquinate for High-Throughput Screening

The quality and integrity of the compound library are paramount to the success of any HTS campaign.[7] Proper handling and preparation of Methyl 4-caffeoylquinate are critical to ensure its stability and solubility, thereby generating reliable and reproducible screening data.

Sourcing and Quality Control

Methyl 4-caffeoylquinate can be obtained through isolation from natural sources or via chemical synthesis.[2][4] Regardless of the source, rigorous quality control is essential. This includes:

  • Identity Verification: Confirmation of the chemical structure using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • Purity Assessment: Determination of compound purity, typically by HPLC-UV or LC-MS, to ensure the absence of contaminants that could interfere with assays. A purity of ≥95% is recommended for HTS.

Solubility and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for HTS libraries due to its high solubilizing power and miscibility with aqueous assay buffers.[8]

  • Solubility: While specific solubility data for Methyl 4-caffeoylquinate is not extensively published, related compounds like 3-O-Caffeoylquinic acid methyl ester are highly soluble in DMSO (e.g., 100 mg/mL).[9] It is recommended to perform an initial solubility test to determine the maximum practical concentration.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of high-purity Methyl 4-caffeoylquinate powder.

    • Add high-purity, anhydrous DMSO to achieve a standard stock concentration, typically 10 mM. The use of newly opened DMSO is recommended as hygroscopic DMSO can affect solubility.[9]

    • Facilitate dissolution by gentle vortexing or sonication in an ultrasonic bath.

    • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

Storage and Stability

The long-term stability of compounds in DMSO is crucial for maintaining the integrity of a screening library.[8]

  • Storage Conditions: Stock solutions of Methyl 4-caffeoylquinate in DMSO should be stored at -20°C or -80°C to minimize degradation.[10] For related compounds, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with protection from light.[9]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can introduce moisture and potentially lead to compound degradation.[8] It is best practice to aliquot the master stock solution into smaller, single-use volumes for individual screening experiments. Studies have shown that many compounds are stable for a limited number of freeze-thaw cycles.[1]

High-Throughput Screening Protocols

The choice of screening assay depends on the therapeutic area of interest. Given the known biological activities of caffeoylquinic acids, we present protocols for anti-inflammatory and neuroprotective screening assays.

Workflow for Compound Screening

The general workflow for screening Methyl 4-caffeoylquinate involves several key steps, from initial screening to hit confirmation and validation.

Caption: General workflow for compound screening and hit validation.

Protocol: Anti-Inflammatory Screening via Nitric Oxide Inhibition in RAW 264.7 Macrophages

This assay assesses the ability of Methyl 4-caffeoylquinate to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.[11]

Materials:

  • RAW 264.7 murine macrophage cell line[12]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Methyl 4-caffeoylquinate stock solution (10 mM in DMSO)

  • Griess Reagent[11]

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of Methyl 4-caffeoylquinate in DMEM. Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO at the same final concentration, typically <0.5%).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11] Include an unstimulated control group.

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B) to each well and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol: Neuroprotection Screening in an H₂O₂-Induced Oxidative Stress Model

This assay evaluates the cytoprotective effect of Methyl 4-caffeoylquinate against hydrogen peroxide (H₂O₂)-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research.[13]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Methyl 4-caffeoylquinate stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Methyl 4-caffeoylquinate for 1-2 hours.

  • Oxidative Stress Induction: Add H₂O₂ to the wells (final concentration to be optimized, e.g., 100-200 µM) and incubate for 24 hours. Include control wells (untreated cells, cells treated with H₂O₂ alone, and cells treated with compound alone).

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Determine the protective effect of Methyl 4-caffeoylquinate by comparing the viability of cells treated with both the compound and H₂O₂ to those treated with H₂O₂ alone.

Data Analysis, Interpretation, and Hit Validation

Primary Data Analysis and Hit Identification

In the primary screen, compounds are typically tested at a single concentration. A "hit" is defined as a compound that produces a response exceeding a predetermined threshold (e.g., >50% inhibition in the anti-inflammatory assay or >50% protection in the neuroprotection assay).

Dose-Response Analysis and Potency Determination

Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Bioactivity Data for Caffeoylquinic Acid Derivatives

CompoundAssay/ModelFindingReference
4,5-O-Dicaffeoylquinic acid methyl esterDPPH Radical ScavengingIC₅₀ = 11.7 ± 0.9 µM[6]
3,4-O-Dicaffeoylquinic acid methyl esterDPPH Radical ScavengingIC₅₀ = 10.5 ± 0.6 µM[6]
1,3,5-tri-O-caffeoylquinic acidH₂O₂-induced SH-SY5Y cell deathEC₅₀ = 17.3 µM[13]
1,4,5-tri-O-caffeoylquinic acidH₂O₂-induced SH-SY5Y cell deathEC₅₀ = 19.3 µM[13]

Note: Lower IC₅₀/EC₅₀ values indicate higher potency.

Managing Assay Interference

Natural products, particularly phenolic compounds, can sometimes interfere with assay readouts, leading to false-positive results.[14] It is crucial to perform counter-screens to identify and eliminate such artifacts.

Common Types of Interference:

  • Autofluorescence: Phenolic compounds may fluoresce at the excitation/emission wavelengths used in fluorescence-based assays. This can be checked by measuring the fluorescence of the compound in the assay buffer without the biological components.

  • Colorimetric Interference: Colored compounds can absorb light at the wavelength used for measurement in absorbance-based assays (e.g., MTT, Griess). A parallel measurement of the compound's absorbance in the assay medium can correct for this.

  • Reactivity and Aggregation: Some compounds can react non-specifically with assay reagents or form aggregates that sequester proteins, leading to apparent activity.[14]

Mechanism of Action Elucidation

Once a hit is validated, the next step is to investigate its mechanism of action (MOA).

Target Engagement and Pathway Analysis

Based on the screening results, further experiments can be designed to pinpoint the molecular target and signaling pathway modulated by Methyl 4-caffeoylquinate.

  • Anti-inflammatory MOA: If Methyl 4-caffeoylquinate is active in the anti-inflammatory screen, subsequent studies could include:

    • Cytokine Profiling: Measuring the effect on the production of other pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[11]

    • Western Blot Analysis: Assessing the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

  • Antioxidant/Neuroprotective MOA: For hits from the neuroprotection assay, investigating the Keap1/Nrf2 pathway is a logical next step.[6]

    • Nrf2 Translocation: Using immunofluorescence or cellular fractionation followed by Western blotting to determine if the compound promotes the translocation of Nrf2 to the nucleus.

    • ARE Reporter Assay: Employing a cell line with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) to quantify Nrf2 activation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Degradation Ubiquitination & Degradation Nrf2->Degradation Facilitates Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Compound Methyl 4-caffeoylquinate (or Oxidative Stress) Compound->Keap1 Inhibits Keap1-Nrf2 Interaction

Caption: Activation of the Keap1/Nrf2 antioxidant response pathway.[6]

Conclusion

Methyl 4-caffeoylquinate represents a valuable addition to compound screening libraries due to its promising and diverse biological activities. By adhering to rigorous standards for quality control, stock solution preparation, and assay execution, researchers can effectively screen this natural product to identify novel hits. A thorough hit validation process, including counter-screens for assay interference and detailed MOA studies, is essential to advance promising compounds through the drug discovery pipeline. The protocols and insights provided in this guide offer a robust foundation for unlocking the therapeutic potential of Methyl 4-caffeoylquinate.

References

  • MDPI. (2025, November 13). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Creating and screening natural product libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Caffeoylquinic Acids and Triterpenes as Targeted Bioactive Compounds of Centella asiatica in Extracts and Formulations by Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective Effects of Methyl Caffeate against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • ACS Publications. (2021, November 14). The Ecstasy and Agony of Assay Interference Compounds. Retrieved from [Link]

  • MDPI. (2017, May 10). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

  • ACS Publications. (2020, August 26). Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis. Retrieved from [Link]

  • protocols.io. (2024, April 15). Cell culture of RAW264.7 cells. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • CABI Digital Library. (2021, March 12). Isolation, structure elucidation and neuroprotective effects of caffeoylquinic acid derivatives from the roots of Arctium lappa L.. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]

  • SciSpace. (n.d.). Basics and Principles for Building Natural Product–based Libraries for HTS. Retrieved from [Link]

  • ResearchGate. (2019, May 19). After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. Retrieved from [Link]

  • ACS Publications. (2008, May 28). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 18). Full article: Evolution of assay interference concepts in drug discovery. Retrieved from [Link]

  • PubMed. (2023, September 15). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Retrieved from [Link]

  • ResearchGate. (2019, January 30). Can anyone help me standardizing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • MDPI. (2024, August 25). Screening, Growing, and Validation by Catalog: Using Synthetic Intermediates from Natural Product Libraries to Discover Fragments for an Aspartic Protease Through Crystallography. Retrieved from [Link]

  • ResearchGate. (2021, September 28). (PDF) THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Retrieved from [Link]

  • SCIRP. (n.d.). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Improving solubility of Methyl 4-caffeoylquinate for in vitro studies"

Technical Support Center: Optimizing Solubility & Stability of Methyl 4-caffeoylquinate for In Vitro Assays Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with researche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility & Stability of Methyl 4-caffeoylquinate for In Vitro Assays

Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with researchers struggling with the in vitro handling of Methyl 4-caffeoylquinate (CAS: 123372-74-7). This specific caffeoylquinic acid derivative—prominently isolated from botanicals like Lonicera japonica and Moringa oleifera—shows immense therapeutic promise as a dual cholinesterase (AChE/BuChE) inhibitor and a potent anti-inflammatory agent[1][2].

However, the esterification of the caffeic acid moiety significantly increases its hydrophobicity compared to its parent acids. This structural feature leads to erratic solubility in standard aqueous buffers, sudden precipitation upon serial dilution, and a high susceptibility to pH-driven isomerization[3].

This technical guide provides field-proven, self-validating protocols and troubleshooting strategies to help you master the solubilization of Methyl 4-caffeoylquinate without compromising its structural integrity or the viability of your cellular models.

Section 1: Quantitative Solubility & Solvent Compatibility

To establish a rational solubilization strategy, we must first understand the thermodynamic compatibility of Methyl 4-caffeoylquinate with common laboratory solvents[4][5].

Table 1: Solvent Compatibility and Recommended Working Ranges for Methyl 4-caffeoylquinate

SolventMax Stock SolubilityCytotoxicity Threshold (In Vitro)Recommended Use Case
Dimethyl Sulfoxide (DMSO) >50 mg/mL< 0.5% v/vPrimary stock solution generation.
Methanol / Ethanol ~10-20 mg/mL< 1.0% v/vAnalytical extraction (HPLC/MS); not ideal for cell culture.
PBS (pH 7.4) < 0.1 mg/mLN/AFinal assay buffer (requires co-solvent or micellization).
DMEM / F-12 Medium < 0.1 mg/mLN/AFinal cell culture medium (requires intermediate dilution).

Section 2: Core Workflows & Step-by-Step Methodologies

Protocol A: Two-Step Solubilization for Cell Culture Assays (The DMSO-Aqueous Bridge)

Directly adding Methyl 4-caffeoylquinate powder to aqueous media causes localized supersaturation and irreversible crystallization. The Causality: We utilize a highly polar aprotic solvent (DMSO) to disrupt the intermolecular hydrogen bonds of the crystal lattice, followed by a rapid dispersion into a large aqueous volume. This traps the hydrophobic molecules in a metastable dissolved state before they can aggregate[6][7].

  • Stock Preparation: Weigh out 3.68 mg of Methyl 4-caffeoylquinate (MW: 368.3 g/mol ) in a sterile, amber microcentrifuge tube.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM primary stock.

  • Vortexing: Vortex gently for 30 seconds at room temperature.

    • Expert Insight: Do not use ultrasonic baths exceeding 30°C. Localized cavitation heating induces rapid trans-to-cis isomerization of the caffeoyl group, altering the compound's biological activity[3].

  • Intermediate Dilution: Prepare a 100x intermediate stock in PBS (e.g., 10 µL of primary stock into 990 µL PBS).

    • Self-Validation Step: Inspect the intermediate tube against a dark background. If micro-precipitates form (appearing as faint cloudiness), the aqueous buffer is too cold. Ensure your PBS is pre-warmed to 37°C prior to dilution.

  • Final Assay Media: Spike the intermediate stock into your pre-warmed DMEM/F-12 medium to achieve the final working concentration (e.g., 10 µM). The final DMSO concentration will be strictly ≤0.1%, safely below the 0.5% cytotoxicity threshold for most cell lines[7].

Protocol B: Micellar Solubilization for DMSO-Sensitive Primary Cells

For sensitive primary neurons where even 0.1% DMSO triggers transcriptomic shifts, we utilize non-ionic surfactants to create hydrophobic microenvironments (micelles) within the aqueous phase[8][9].

  • Prepare a 0.1% (w/v) solution of Poloxamer 407 (a non-ionic block copolymer) in standard PBS.

  • Add Methyl 4-caffeoylquinate powder directly to the Poloxamer solution.

  • Stir continuously at 4°C overnight.

    • The Causality: The cold temperature stabilizes the micelle core while simultaneously preventing the oxidative degradation of the compound's sensitive phenolic hydroxyl groups.

  • Filter sterilize the micellar solution through a 0.22 µm PTFE syringe filter before applying to cells.

Section 3: Visualizing the Solubilization Logic

SolubilizationWorkflow Powder Methyl 4-caffeoylquinate (Solid Powder) DMSO Step 1: Primary Stock Dissolve in 100% DMSO (>50 mg/mL) Powder->DMSO Aprotic solvation Micelle Alternative: Micellization 0.1% Poloxamer 407 in PBS (No DMSO) Powder->Micelle DMSO-sensitive cells Intermediate Step 2: Intermediate Stock Dilute 1:100 in warm PBS (Check for clarity) DMSO->Intermediate Aqueous dispersion Final Step 3: Assay Medium Dilute in DMEM/F12 (Final DMSO < 0.1%) Intermediate->Final Final dilution Micelle->Final Direct to media

Caption: Workflow for Methyl 4-caffeoylquinate solubilization via DMSO bridging vs. micellization.

Section 4: Troubleshooting & FAQs

Q: My Methyl 4-caffeoylquinate stock solution turned brown after a week in the fridge. Is it still viable? A: No, you must discard it. The browning indicates auto-oxidation of the two phenolic hydroxyl groups on the caffeic acid moiety, converting them into quinones[3]. To prevent this, primary DMSO stocks must be aliquoted, optionally purged with nitrogen or argon gas to displace oxygen, and stored at -20°C or -80°C in amber tubes (to prevent UV-catalyzed degradation).

Q: I am observing inconsistent AChE/BuChE inhibition in my biochemical assays. Could solubility be the issue? A: Absolutely. Methyl 4-caffeoylquinate is a potent dual cholinesterase inhibitor[1][10]. If the compound precipitates out of solution microscopically, the effective molarity interacting with the enzyme's active site drops drastically. Always pre-warm your assay buffers to 37°C before spiking in the inhibitor, and consider including a 0.01% BSA or Tween-20 additive in the biochemical buffer to prevent non-specific hydrophobic binding to the plastic well walls.

Q: Can I adjust the pH of my buffer to improve aqueous solubility? A: Proceed with extreme caution. While raising the pH (alkaline conditions) can deprotonate the phenolic hydroxyl groups and temporarily increase aqueous solubility, caffeoylquinic acid derivatives are highly unstable at pH > 7.5. Alkaline conditions trigger rapid hydrolysis of the ester bond and promote isomerization[3]. Keep your buffers strictly between pH 6.8 and 7.4.

Section 5: Mechanistic Context - Why Structural Integrity Matters

Understanding the downstream targets of Methyl 4-caffeoylquinate helps contextualize why maintaining its structural integrity in solution is paramount. The compound exerts neuroprotective effects by simultaneously blocking cholinesterases and scavenging reactive oxygen species (ROS). This ROS scavenging prevents the activation of the NF-κB precursor protein p105, thereby halting the downstream release of pro-inflammatory cytokines[1][4]. If the compound isomerizes or oxidizes due to poor handling, both of these pathways fail to activate in vitro.

MechanismOfAction M4C Methyl 4-caffeoylquinate AChE AChE / BuChE Enzymes M4C->AChE Inhibits ROS Reactive Oxygen Species (Scavenged) M4C->ROS Neutralizes ACh Acetylcholine Preservation (Neuroprotection) AChE->ACh Prevents breakdown NFkB NF-κB (p105) Pathway ROS->NFkB Blocks activation Inflammation Pro-inflammatory Cytokines (Suppressed) NFkB->Inflammation Downregulates

Caption: Dual mechanistic pathway of Methyl 4-caffeoylquinate in neuroprotection and anti-inflammation.

References

  • Benchchem. "Methyl 4-caffeoylquinate | 123372-74-7" 1

  • MDPI. "Unveiling the Miracle Tree: Therapeutic Potential of Moringa oleifera in Chronic Disease Management and Beyond" 2

  • ChemFaces. "1-Caffeoylquinic acid | CAS:1241-87-8" 4

  • MDPI. "Characterization of the Anticholinesterase and Antioxidant Properties of Phytochemicals from Moringa oleifera" 10

  • MDPI. "Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents" 3

  • MDPI. "Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge" 6

  • ResearchGate. "Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization" 8

  • Brieflands. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs" 9

  • MDPI-res. "Cholinesterase Research" 7

  • ChemFaces. "Methyl 4-caffeoylquinate | CAS:123372-74-7" 5

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Caffeoylquinic Acid Isomers

Welcome to the technical support hub for the High-Performance Liquid Chromatography (HPLC) separation of caffeoylquinic acid (CQA) isomers. This guide is designed for researchers, analytical scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the High-Performance Liquid Chromatography (HPLC) separation of caffeoylquinic acid (CQA) isomers. This guide is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable guidance for overcoming the distinct challenges associated with resolving these structurally similar phenolic compounds. As Senior Application Scientists, we have structured this resource to move from foundational knowledge to specific, field-tested troubleshooting protocols, ensuring a comprehensive and practical approach to your analytical challenges.

The Challenge of CQA Isomer Separation

Caffeoylquinic acids are a class of polyphenols formed by the esterification of caffeic acid and quinic acid.[1] The most common mono-caffeoylquinic acids (monoCQAs) are 3-O-caffeoylquinic acid (neochlorogenic acid), 4-O-caffeoylquinic acid (cryptochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid).[2] Additionally, dicaffeoylquinic acid (diCQA) isomers, such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, are frequently encountered.[3]

The primary analytical difficulty stems from their isomeric nature. These compounds share the same molecular weight and elemental composition, leading to identical precursor ions in mass spectrometry and very similar physicochemical properties.[1][3] This structural similarity makes their chromatographic separation a significant challenge, often resulting in poor resolution or co-elution.[4] Achieving baseline separation is critical as individual isomers can exhibit distinct biological activities.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of CQA isomers.

Q1: What are the primary CQA isomers I need to separate, and are there any nomenclature issues to be aware of?

A1: The most prevalent isomers are 3-CQA, 4-CQA, and 5-CQA. It is crucial to be aware that the IUPAC numbering of the quinic acid ring was revised in 1976.[5] This means that older literature may refer to 5-CQA as 3-CQA, and vice-versa. Always verify the nomenclature system being used.[1][5] The structures of the main mono-CQA isomers are shown below.

G cluster_isomers Key Caffeoylquinic Acid Isomers cluster_dicaffeoyl Common Dicaffeoylquinic Acid Isomers 3-CQA 3-O-caffeoylquinic acid (neochlorogenic acid) 4-CQA 4-O-caffeoylquinic acid (cryptochlorogenic acid) 5-CQA 5-O-caffeoylquinic acid (chlorogenic acid) 3_4_diCQA 3,4-dicaffeoylquinic acid 3_5_diCQA 3,5-dicaffeoylquinic acid 4_5_diCQA 4,5-dicaffeoylquinic acid

Caption: Key mono- and di-caffeoylquinic acid isomers.

Q2: Which HPLC column is best for separating CQA isomers?

A2: The choice of stationary phase is critical for modulating selectivity.

  • Reversed-Phase C18: This is the most common starting point. C18 columns separate based on hydrophobicity and provide good general performance for phenolic compounds.[3][6]

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the CQA isomers.[7] This can be highly effective at resolving isomers that co-elute on a C18 column.[8]

  • Biphenyl: Similar to phenyl-hexyl, biphenyl columns provide strong π-π interaction capabilities and have been shown to alter the elution order of CQA isomers, which can be leveraged to achieve separation.[2]

Q3: Why is it essential to use an acidified mobile phase?

A3: Caffeoylquinic acids contain both phenolic hydroxyl groups and a carboxylic acid group. At neutral or moderately acidic pH, these functional groups can be partially or fully ionized. An acidified mobile phase, typically with a pH between 2.5 and 3.0, is used to suppress the ionization of these groups.[8][9] This has two primary benefits:

  • Improved Peak Shape: Suppressing ionization minimizes secondary interactions with residual silanol groups on the silica-based stationary phase, which significantly reduces peak tailing.[10]

  • Consistent Retention: It ensures the analytes are in a single, neutral form, leading to more stable and reproducible retention times.

Commonly used acid modifiers include formic acid, acetic acid, and phosphoric acid.[3][6][11]

Q4: What is the optimal UV detection wavelength for CQA isomers?

A4: Caffeoylquinic acids exhibit a strong UV absorbance maximum around 325-330 nm due to the caffeoyl moiety.[7][9][12] Setting the detector to this wavelength range provides excellent sensitivity for quantifying these compounds.

Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Q1: My 4-CQA and 5-CQA peaks are co-eluting. How can I improve their separation?

A1: This is one of the most common challenges. Resolving these closely eluting isomers requires a systematic optimization of your method. Follow this workflow:

G start Start: Poor Resolution of 4-CQA and 5-CQA step1 1. Optimize Gradient Profile (Decrease slope around elution time) start->step1 step2 2. Modify Mobile Phase (Switch MeCN to MeOH or vice-versa) step1->step2 If insufficient end_success Resolution Achieved step1->end_success If sufficient step3 3. Adjust Temperature (Test at 25°C, 30°C, 35°C) step2->step3 If insufficient step2->end_success If sufficient step4 4. Change Stationary Phase (Switch from C18 to Phenyl-Hexyl) step3->step4 If insufficient step3->end_success If sufficient step4->end_success If sufficient end_fail Consult Specialist step4->end_fail If insufficient

Caption: A logical workflow for troubleshooting poor peak resolution.

  • Step 1: Optimize the Gradient: The power of gradient elution is often underestimated. Instead of a single linear gradient, introduce a shallower gradient segment around the elution time of the target isomers. For example, if the isomers elute at 40% organic, hold the gradient at 35% for a few minutes and then run a very slow ramp (e.g., 0.5% per minute) to 45%. This increases the time the analytes spend partitioning between the mobile and stationary phases, enhancing resolution.

  • Step 2: Change the Organic Modifier: Acetonitrile and methanol have different solvent properties, which can alter chromatographic selectivity.[8] If you are using acetonitrile, try substituting it with methanol (and vice-versa), keeping the gradient profile similar initially. This simple change can sometimes be enough to resolve co-eluting peaks.

  • Step 3: Adjust Column Temperature: Temperature affects mobile phase viscosity and can alter the selectivity of the stationary phase.[2] Systematically evaluate the separation at different temperatures (e.g., in 5°C increments from 25°C to 40°C).

  • Step 4: Change the Stationary Phase Chemistry: If mobile phase and temperature optimizations fail, the issue is likely a lack of selectivity from the C18 phase. Switching to a Phenyl-Hexyl or Biphenyl column introduces different retention mechanisms (π-π interactions) that are often highly effective for separating aromatic isomers.[7]

Q2: All my CQA peaks are showing significant tailing. What is the cause and how do I fix it?

A2: Peak tailing for acidic compounds like CQAs is typically caused by unwanted secondary interactions or issues with the mobile phase.

  • Check Mobile Phase pH: The most common cause is a mobile phase pH that is too high, leading to partial ionization of the analyte and interaction with active silanol groups on the column packing.[10] Ensure the pH of your aqueous mobile phase component is firmly in the 2.5-3.0 range.

  • Insufficient Buffer Capacity: If you are analyzing samples in a complex matrix, the buffer in your mobile phase may be overwhelmed, causing a local pH shift at the point of injection. Consider increasing the concentration of your acid modifier (e.g., from 0.1% to 0.2% formic acid).

  • Column Contamination: Strongly retained matrix components can bind to the head of the column and create active sites that cause tailing. Try a column wash procedure (see Protocol 2). If the problem persists, a guard column may be necessary to protect the analytical column.[13]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and lead to asymmetrical peaks.[14] Try diluting your sample by a factor of 5 or 10 and re-injecting.

Q3: My retention times are drifting between injections. What should I check?

A3: Retention time instability points to a lack of equilibrium or a problem with the HPLC system itself.

  • Inadequate Column Equilibration: This is the most frequent cause. After a gradient run, the column must be fully re-equilibrated to the initial mobile phase conditions. A common mistake is having too short of an equilibration time. As a rule of thumb, use at least 10 column volumes for re-equilibration.[15]

  • Mobile Phase Issues: Ensure your mobile phase is freshly prepared and has been properly degassed. Over time, the composition of a pre-mixed mobile phase can change due to the differential evaporation of the more volatile organic component.[16]

  • Temperature Fluctuations: Verify that your column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause noticeable shifts in retention, especially for closely eluting isomers.

  • System Leaks or Pump Malfunction: Check for any leaks in the system, particularly around fittings.[14][17] A drop in pressure is a clear indicator of a leak. If there are no leaks, the pump's check valves or seals may need servicing.

Data & Reference Tables

Table 1: Comparison of Common Stationary Phases for CQA Isomer Separation

Stationary PhasePrimary Retention MechanismKey Advantage for CQA SeparationTypical Elution Order (monoCQAs)
C18 (ODS) Hydrophobic InteractionGeneral-purpose, robust, widely available. Good starting point.3-CQA, 5-CQA, 4-CQA (can vary)[2]
Phenyl-Hexyl Hydrophobic & π-π InteractionsProvides alternative selectivity for aromatic isomers. Effective for resolving peaks that co-elute on C18.[7][8]Can differ significantly from C18.
Biphenyl Hydrophobic & π-π InteractionsStronger π-π interactions than Phenyl-Hexyl. Can reverse the elution order of 4-CQA and 5-CQA, aiding separation.[2]Can be 3-CQA, 4-CQA, 5-CQA[2]

Table 2: Typical Starting HPLC Conditions for CQA Isomer Analysis

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 3 or 5 µm
Mobile Phase A Water with 0.1% Formic Acid (or 0.25% Acetic Acid)[6][7]
Mobile Phase B Acetonitrile (or Methanol)
Gradient 5% to 25% B over 30-40 minutes[6][12]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[7]
Injection Volume 10 µL[7][9]
Detection UV at 325 nm[9][12]

Experimental Protocols

Protocol 1: General Method Development for Separation of CQA Isomers

This protocol outlines a systematic approach to developing a robust separation method from scratch.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Sample: A standard mixture of 3-CQA, 4-CQA, and 5-CQA at approximately 10 µg/mL each, dissolved in the initial mobile phase.

  • Procedure:

    • Prepare and thoroughly degas the mobile phases.

    • Install the column and equilibrate the system with 95% A / 5% B for at least 20 minutes or until a stable baseline is achieved.

    • Perform a "scouting gradient" run:

      • 0-2 min: Hold at 5% B.

      • 2-32 min: Linear ramp from 5% to 80% B.

      • 32-35 min: Hold at 80% B (column wash).

      • 35.1-45 min: Return to 5% B and re-equilibrate.

    • Analyze the Scouting Run: Identify the approximate %B at which the first and last CQA isomers elute. Let's call these %B_start and %B_end.

    • Create an Optimized Gradient: Design a new gradient that focuses on the elution window identified in the previous step.

      • Calculate the gradient time (t_G) using the formula: t_G = (Column Dead Volume / Flow Rate) * ΔΦ * k_avg / S, where ΔΦ is the change in %B, k_avg is the average retention factor (aim for ~5), and S is a constant (~4-5 for small molecules). A simpler, empirical approach is often sufficient: aim for a gradient slope of about 1-2% per minute across your elution window.

      • Example: If isomers elute between 15% and 25% B, a good starting point for the optimized gradient would be:

        • 0-2 min: Hold at 10% B.

        • 2-17 min: Linear ramp from 10% to 30% B.

        • Follow with a wash step and re-equilibration.

    • Fine-Tune: If co-elution persists, implement the strategies outlined in the Troubleshooting Guide (e.g., change organic modifier, switch to a Phenyl-Hexyl column).

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing high backpressure or peak shape issues, use this universal reversed-phase cleaning protocol.

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with at least 25 mL of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):

    • Mobile phase without buffer salts (e.g., Water/Acetonitrile).

    • 100% HPLC-grade Water.

    • Isopropanol.

    • Hexane (if lipids or very non-polar compounds are suspected; Note: ensure your system is compatible).

    • Isopropanol (to transition back from Hexane).

    • 100% HPLC-grade Water.

    • Your initial mobile phase composition.

  • Reconnect the column in the correct flow direction and equilibrate thoroughly before use.

References

  • AKJournals. (2020, July 17). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. [Link]

  • Raineri, A., et al. (n.d.). Structure of caffeoylquinic and dicaffeoylquinic acid isomers (IUPAC numbering). ResearchGate. [Link]

  • SciELO. (n.d.). HPLC-ESI-MS/MS analysis of oxidized di-caffeoylquinic acids generated by metalloporphyrin-catalyzed reactions. [Link]

  • Rodrigues, C. I., et al. (2014, December 21). Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD. PMC. [Link]

  • ResearchGate. (n.d.). Structure of the main chlorogenic acid isomers in coffee plants. [Link]

  • Wikipedia. (n.d.). Chlorogenic acid. [Link]

  • Chandimala, U. R., et al. (2025). An Experimental Design for the Analysis of 5-Caffeoylquinic Acid (5-CQA) in Ethanolic Extracts of Hibiscus (Hibiscus sabdariffa L.) Flower. Repository of the Academy's Library. [Link]

  • Alcazar, A., et al. (2021, June 25). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. OHSU. [Link]

  • Nuzzo, D., et al. (2023, September 28). Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization. PMC. [Link]

  • ResearchGate. (n.d.). HPLC profiles and concentrations of caffeoylquinic acids in sunflower.... [Link]

  • FooDB. (2010, April 8). Showing Compound 4,5-Di-O-caffeoylquinic acid (FDB002629). [Link]

  • Bio-protocol. (n.d.). Quantification of Chlorogenic Acids by High-Performance Liquid Chromatography (HPLC). [Link]

  • HARVEST. (2018, August 24). Analysis of a Series of Chlorogenic Acid Isomers using Differential Ion Mobility and Tandem Mass Spectrometry. [Link]

  • Agilent. (n.d.). Determination of Chlorogenic Acid in Coffee Products According to DIN 10767. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Separation and quantitation of isomeric caffeoylquinic acids in honeysuckle products by low-pH microemulsion electrokinetic chromatography using tartrate as a chiral selector. [Link]

  • ResearchGate. (n.d.). HPLC Chromatogram showing the compounds separated from methanol extract.... [Link]

  • Ameen, M. (n.d.). Optimization and Validation of a HPLC based Method for Determination of Chlorogenic Acid (CGA). [Link]

  • MDPI. (2022, January 28). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • Al-Hamimi, S., et al. (2022, November 28). Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans. MDPI. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Wang, X. (2020, December 19). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]

Sources

Troubleshooting

"Degradation of Methyl 4-caffeoylquinate under different storage conditions"

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of methyl 4-caffeoylquinate. Given that specific stability data for this methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of methyl 4-caffeoylquinate. Given that specific stability data for this methyl ester is limited in published literature, this guide synthesizes information from studies on closely related caffeoylquinic acids (CQAs), particularly its parent compound 4-caffeoylquinate, and established principles of phenolic compound chemistry.[1][2] Our goal is to provide a robust framework for anticipating degradation, troubleshooting experimental challenges, and designing effective stability studies.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4-caffeoylquinate and why is its stability a concern?

Methyl 4-caffeoylquinate (also known as 4-O-caffeoylquinic acid methyl ester) is a phenolic compound belonging to the caffeoylquinic acid family.[2] These compounds are esters formed between caffeic acid and quinic acid and are widely studied for their antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] The stability of methyl 4-caffeoylquinate is critical for accurate quantification in phytochemical analysis, ensuring the potency and consistency of herbal products, and for developing it as a potential therapeutic agent.[2] Degradation can lead to a loss of biological activity and the formation of impurities with different properties.

Q2: What are the primary factors that cause the degradation of Methyl 4-caffeoylquinate?

Based on extensive studies of CQAs, the primary factors driving degradation are temperature, light, and pH.[4][5]

  • Temperature: Elevated temperatures significantly accelerate degradation rates.[5][6] While mono-acyl CQAs (the class methyl 4-caffeoylquinate belongs to) are generally more stable than di-acyl CQAs, storage at room temperature can still lead to noticeable degradation over time compared to refrigerated (4°C) or frozen (-20°C) conditions.[5][6][7]

  • Light: Exposure to light, especially UV radiation, can induce isomerization and accelerate degradation.[1][8][9] This is a critical factor often underestimated in a laboratory setting.[10]

  • pH: CQAs are most stable in acidic conditions. As the pH becomes neutral or alkaline, isomerization and degradation processes, such as hydrolysis and oxidation, occur more rapidly.[6][11]

  • Oxygen & Metal Ions: The presence of oxygen can lead to oxidative degradation of the catechol (3,4-dihydroxyphenyl) ring.[11] This process can be catalyzed by the presence of metal ions like iron or copper.

Q3: What are the most likely degradation pathways for Methyl 4-caffeoylquinate?

The degradation of methyl 4-caffeoylquinate likely follows three major pathways observed for other mono-acyl CQAs: isomerization, hydrolysis, and oxidation.[1][4][5]

  • Isomerization (Acyl Migration): This is a common transformation where the caffeoyl group moves from the 4-position to the 3- or 5-position on the quinic acid ring, forming methyl 3-caffeoylquinate and methyl 5-caffeoylquinate.[6][12] This process is accelerated by heat and light.[5][12]

  • Hydrolysis: The ester bond linking the caffeic acid and methyl quinate moieties can be cleaved, resulting in the formation of caffeic acid and methyl quinate. This is particularly prevalent under strong acidic or alkaline conditions.

  • Oxidation: The caffeoyl portion of the molecule is susceptible to oxidation, leading to the formation of various degradation products. This can result in a loss of antioxidant activity.

Potential Degradation Pathways for Methyl 4-Caffeoylquinate cluster_main cluster_isomers Isomerization (Acyl Migration) cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation M4CQ Methyl 4-Caffeoylquinate M3CQ Methyl 3-Caffeoylquinate M4CQ->M3CQ Heat, Light, pH M5CQ Methyl 5-Caffeoylquinate M4CQ->M5CQ Heat, Light, pH CA Caffeic Acid M4CQ->CA pH, Heat MQ Methyl Quinate OxP Oxidation Products M4CQ->OxP O₂, Metal Ions M3CQ->M5CQ

Caption: Potential degradation pathways for Methyl 4-Caffeoylquinate.

Q4: What are the best practices for storing solutions of Methyl 4-caffeoylquinate?

To ensure the long-term stability of methyl 4-caffeoylquinate standards and extracts, follow these guidelines:[11][13][14]

  • Temperature: Store solutions at low temperatures. For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage (months), -20°C or -80°C is essential.[13][15]

  • Light: Always use amber glass vials or wrap containers in aluminum foil to protect from light.[10][11]

  • Atmosphere: For maximum stability, especially for primary standards, deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution and store aliquots under an inert atmosphere.

  • Solvent: Prepare stock solutions in a stable solvent. While methanol is common, ensure it is high purity. For aqueous solutions, use a slightly acidic buffer (e.g., pH 3-5) to improve stability.

  • Aliquoting: Store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide: Common Analytical Issues

Issue 1: The peak area of my Methyl 4-caffeoylquinate standard is decreasing over time in the HPLC autosampler.

  • Possible Cause: Instability in the autosampler. Many autosamplers are temperature-controlled, but some are not, leading to degradation at room temperature over the course of a long analytical run.[6][11] Light exposure in the sample tray can also be a factor.

  • Troubleshooting Steps:

    • Use a Refrigerated Autosampler: Set the autosampler temperature to a low value, such as 4°C or 10°C, to slow degradation.

    • Limit Run Time: If a refrigerated autosampler is not available, try to limit the number of samples in a single sequence to reduce the time the vials sit at room temperature.

    • Use Amber Vials: Ensure you are using amber or light-blocking vials for your samples and standards in the autosampler tray.

    • Inject Standards Periodically: Place standard vials at the beginning, middle, and end of your sequence to monitor for any systematic decrease in peak area, which would indicate degradation over time.

Issue 2: I am observing new peaks appearing near my main compound peak during my stability study.

  • Possible Cause: Isomerization. The appearance of new peaks with the same mass-to-charge ratio (m/z) in LC-MS analysis is a strong indicator of isomerization to methyl 3-caffeoylquinate and/or methyl 5-caffeoylquinate.[1][6]

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to analyze the parent and daughter ions of the new peaks. Isomers will typically have the same parent ion and a similar fragmentation pattern to your target compound.[6]

    • Literature Comparison: Compare the retention times of your new peaks to published chromatograms of CQA isomers. The elution order can be a clue to their identity.[16][17]

    • Re-evaluate Storage Conditions: The appearance of isomers indicates that your storage or experimental conditions (e.g., high temperature, light exposure, non-acidic pH) are promoting acyl migration.[5][12] Review the storage best practices outlined in FAQ Q4.

Issue 3: My quantitative results are inconsistent and not reproducible.

  • Possible Cause 1: Degradation during sample preparation. If your extraction or dilution procedures are lengthy or performed at room temperature, significant degradation can occur before the sample is even analyzed.[11][18]

  • Troubleshooting Steps:

    • Work Quickly and Keep Samples Cold: Perform all sample preparation steps on ice and minimize the time between preparation and analysis.

    • Use an Acidified Solvent: If compatible with your sample matrix, use a slightly acidic solvent for extraction and dilution to inhibit degradation.

  • Possible Cause 2: Instability of stock solutions. If stock solutions are not stored properly or are used beyond their stability window, this will introduce significant error.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Ideally, prepare standard solutions fresh for each experiment.[11]

    • Validate Stored Standards: If you must use stored standards, run a freshly prepared standard alongside the stored one to verify its concentration has not changed.

Quantitative Data Summary

Table 1: Degradation of Caffeoylquinic Acids (CQAs) After 7 Days

CompoundConditionSolventDegradation (%)Source
4-CQA Room Temp, Transparent Bottle50% Methanol6.96%[5]
3-CQA Room Temp, Transparent Bottle50% Methanol11.59%[5]
5-CQA Room Temp, Transparent Bottle50% Methanol10.19%[5]
4-CQA Room Temp, Brown Bottle50% MethanolStable[5]
3,4-diCQA Room Temp, Brown Bottle50% Methanol7.82%[5]
4,5-diCQA Room Temp, Brown Bottle50% Methanol10.08%[5]
All CQAs 4°C, Brown Bottle50% MethanolRelatively Stable (<2% degradation)[5]

Note: This data highlights that even mono-acyl CQAs like 4-CQA show degradation at room temperature when exposed to light, and di-acyl CQAs are less stable even in the dark. Refrigeration (4°C) and protection from light are crucial for stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[15][19]

cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution of Methyl 4-Caffeoylquinate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal Stress (e.g., 60°C, solid & solution) prep->therm photo Photolytic Stress (ICH Q1B light exposure) prep->photo control Prepare Control Sample (No Stress, t=0) prep->control sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample analyze Analyze All Samples (Control & Stressed) by HPLC-DAD/MS control->analyze sample->analyze interpret Data Interpretation analyze->interpret

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of methyl 4-caffeoylquinate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Alkaline: Mix an aliquot with 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation is often rapid.

    • Oxidative: Mix an aliquot with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[15]

    • Thermal: Store aliquots of the solution and the solid compound at an elevated temperature (e.g., 60°C) in the dark.[15]

    • Photolytic: Expose an aliquot in a transparent vial to controlled light conditions as specified by ICH Q1B guidelines.

  • Sampling: Take samples from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and alkaline samples before analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control (t=0), using a validated stability-indicating HPLC method (see Protocol 2). An HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is ideal.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • Monitor for the appearance of new peaks (degradation products).

    • Perform peak purity analysis on the parent peak to ensure no co-eluting degradants.[15]

    • Use MS data to propose structures for the degradation products.

Protocol 2: HPLC-DAD Method for Stability Monitoring

This method is adapted from established procedures for analyzing caffeoylquinic acids.[16][17][20]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mM citric acid (pH ~2.4).[16]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution:

    • 0-30 min: 5-30% B

    • 30-35 min: 30-80% B

    • 35-40 min: 80% B

    • 40-45 min: 80-5% B

    • 45-50 min: Re-equilibration at 5% B (Note: This is a starting point; the gradient should be optimized for your specific separation needs.)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection: Diode Array Detector (DAD) monitoring at 325 nm (the characteristic absorbance maximum for caffeoyl esters). Collect spectra from 200-400 nm to check for peak purity and identify other compounds.

References

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry.
  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Oregon Health & Science University.
  • Methyl 4-caffeoylquin
  • The Antioxidant Profile of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide for Researchers. Benchchem.
  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissoci
  • Variation in the Methylation of Caffeoylquinic Acids and Urinary Excretion of 3′‐methoxycinnamic acid‐4′‐Sulfate After Apple Consumption by Volunteers.
  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissoci
  • 4-O-Caffeoylquinic acid = 98.0 905-99-7. Sigma-Aldrich.
  • Tracking Aromatic Volatile Biomarkers Through Coffee Bean Postharvest Stages. MDPI.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.
  • Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution. Benchchem.
  • Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD. PMC.
  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. PMC.
  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissoci
  • A practical guide to forced degradation and stability studies for drug substances.
  • Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis.
  • Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals.
  • Pharma Stability: Troubleshooting & Pitfalls. Pharmastability.
  • Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction. MDPI.
  • GC Troubleshooting Guide. Phenova.com.
  • A comparative analysis of the effects of different drying and storage techniques on the phenolic content of Pistacia atlantica leaves.
  • How to store our high phenolic olive oils. MILESTONE® - Vegan Functional Foods.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI.
  • caffeoylquinic acid derivatives: Topics by Science.gov. Science.gov.
  • Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
  • Qualitative and Quantitative Determination of the Caffeoylquinic Acids on the Korean Mountainous Vegetables Used for Chwinamul a. agungnug19.

Sources

Optimization

"Preventing acyl migration in caffeoylquinic acids during extraction"

Welcome to the CQA Analytical Support Center . As researchers and drug development professionals, you understand that ensuring the chemical integrity of your target metabolites is as critical as the extraction yield.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CQA Analytical Support Center . As researchers and drug development professionals, you understand that ensuring the chemical integrity of your target metabolites is as critical as the extraction yield.

Caffeoylquinic acids—such as 5-O-caffeoylquinic acid (5-CQA, widely known as chlorogenic acid)—are notoriously unstable. Under non-optimized conditions, these molecules readily undergo intramolecular acyl migration (isomerization) and transesterification. If you are profiling the plant metabolome, determining marker compounds for quality control, or isolating APIs, failing to control for these kinetic shifts means your analytical readouts are reflecting extraction artefacts, not the plant's true biochemical composition.

Below, we detail the causality of CQA degradation, provide troubleshooting diagnostics, and outline self-validating protocols to ensure absolute scientific integrity in your extractions.

Part I: Mechanistic Deep Dive & FAQs

Q: What drives acyl migration during extraction, and why is 5-CQA particularly vulnerable?

The Causality: The migration of the caffeoyl moiety along the quinic acid ring is an intramolecular transesterification process heavily driven by basic pH and thermal energy in the presence of protic solvents (like water or methanol).

At a basic or neutral pH, the free vicinal hydroxyl groups on the quinic acid ring are easily deprotonated. This triggers a nucleophilic attack on the ester carbonyl carbon, forming a transient 1,2-ortho-ester intermediate . Because 5-CQA is thermodynamically more stable against direct hydrolysis than its isomers, it does not immediately degrade into caffeic and quinic acids. Instead, it acts as a reservoir, fueling a reversible migration cascade first to 4-CQA, and subsequently to the highly labile 3-CQA.

acyl_migration CQA5 5-O-Caffeoylquinic Acid (5-CQA) Ortho1 1,2-Ortho-Ester Intermediate CQA5->Ortho1 Basic pH / Heat (Nucleophilic attack) CQA4 4-O-Caffeoylquinic Acid (4-CQA) Ortho1->CQA4 Migration Ortho2 1,2-Ortho-Ester Intermediate CQA4->Ortho2 Basic pH / Heat CQA3 3-O-Caffeoylquinic Acid (3-CQA) Ortho2->CQA3 Migration Degrade Caffeic Acid + Quinic Acid CQA3->Degrade Hydrolysis (Competing)

Mechanism of base-catalyzed acyl migration and hydrolysis in mono-caffeoylquinic acids.

Q: I am extracting dicaffeoylquinic acids (diCQAs). Are they subjected to the same migration laws?

Yes, but they are generally more sensitive than monoCQAs. For example, when applying ultrasound-assisted extraction (UAE) without pH control, acoustic cavitation creates localized micro-environments of extreme heat. This triggers the rapid conversion of 4,5-diCQA into 3,4-diCQA. Because 3,4-diCQA is sterically strained and highly unstable, it quickly reaches an equilibrium with 3,5-diCQA .

Part II: Troubleshooting CQA Artefacts

If you observe an unexpected distribution of structural isomers during your LC-MS runs, compare your methodology against this diagnostic table.

Data Summary: CQA Stability vs. Extraction Parameters
Solvent SystempHExt. Temp (°C)5-CQA Recovery (%)Migration Products DetectedRecommended Action
100% Water7.090°C< 40%4-CQA, 3-CQA, Caffeic AcidAvoid high-temp aqueous decoctions. Isomerization is rampant.
100% Methanol6.560°C~ 70%Methyl-caffeate, 4-CQAMethanol acts as a nucleophile. Acidify to pH < 3 to halt transesterification.
70% Ethanol / 30% Water2.535°C> 95%None (Native profile retained)Ideal . The acidic pH keeps hydroxyls protonated, stopping ortho-ester formation.
UAE in Water7.045°C~ 60%3,4-diCQA, 3,5-diCQASonochemical degradation requires strict cooling and acidic modifiers.

Key Diagnostic Rule: If your extract shows high levels of 3-CQA and 4-CQA but low levels of 5-CQA, your extraction process is actively driving acyl migration. In native plant tissues, 5-CQA is overwhelmingly the dominant isomer.

Part III: Standard Operating Procedure (Self-Validating System)

To establish scientific trustworthiness, a protocol must prove its own validity. We do not just run an extraction; we run a paired control using a purified standard to prove the method does not induce isomerization.

Step-by-Step Methodology: Isomer-Safe Extraction Workflow

Step 1: Solvent Preparation & Acidification

  • Prepare a solvent mixture of 70% Ethanol and 30% LC-MS grade Water (v/v).

  • Add Formic Acid (or Acetic Acid) dropwise until the pH reaches 2.5 to 3.0 . Causality: Low pH protonates the oxygen atoms on the quinic acid's free hydroxyl groups. This completely disables the nucleophilic attack required for acyl migration.

Step 2: Low-Kinetic Extraction

  • Combine 1.0 g of lyophilized, milled plant material with 20 mL of the acidified solvent.

  • Utilize Ultrasound-Assisted Extraction (UAE) utilizing a chilled water bath. Ensure the internal temperature never exceeds 40°C . Extract for exactly 15 minutes. Causality: Keeping temperatures low limits the activation energy required for competing hydrolysis reactions, preventing the cleavage of the ester bond into free caffeic acid.

Step 3: Immediate Quenching

  • Immediately transfer the homogenate to a refrigerated centrifuge (4°C) and spin at 4,500 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial. Causality: Rapid cooling freezes the reaction kinetics, while amber vials protect photosensitive CQAs from UV-catalyzed trans/cis isomerization.

Step 4: The Self-Validation Matrix (Critical Step)

  • The Plant Run: Inject your filtered plant extract into the LC-MS.

  • The Validation Run: Dissolve 1.0 mg of >= 99% pure 5-CQA standard into 20 mL of your extraction solvent. Subject this pure standard to the exact same UAE, temperature, and filtration steps as the plant material.

  • Analyze: If the LC-MS chromatogram of the Validation Run shows peaks for 3-CQA or 4-CQA, your methodology is fundamentally flawed and is creating artefacts. If the standard remains a singular 5-CQA peak, your Plant Run represents the true metabolome.

extraction_workflow Step1 1. Solvent Prep 70% EtOH, Acidify to pH < 3 (Formic Acid) Step2 2. Extraction Phase Ultrasound-Assisted (T < 40°C) Step1->Step2 Eliminates base-catalysis Step3 3. Quenching Centrifuge at 4°C immediately Step2->Step3 Prevents thermal degradation Step4 4. Internal Validation Extract 5-CQA standard independently Step3->Step4 Procedural validation Step5 5. LC-MS Profiling Verify absence of 3-CQA/4-CQA artefacts Step4->Step5 Confirms natural metabolome

Self-validating workflow for caffeoylquinic acid extraction, preventing isomerization.

References

  • Deshpande, S., Jaiswal, R., Matei, M. F., & Kuhnert, N. (2014). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry, 62(37), 9160-9170. URL:[Link]

  • Gil, M., & Wianowska, D. (2017). Chlorogenic acids – their properties, occurrence and analysis. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia, 72(1), 61. URL:[Link]

  • Wianowska, D., & Gil, M. (2019). Recent advances in extraction and analysis procedures of natural chlorogenic acids. Phytochemistry Reviews, 18, 273–302. URL:[Link]

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Caffeoylquinic Acid Derivatives

Welcome to the technical support center for the mass spectrometry analysis of Methyl 4-caffeoylquinate. This guide is designed for researchers, analytical scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of Methyl 4-caffeoylquinate. This guide is designed for researchers, analytical scientists, and professionals in drug development. Here, we address common challenges encountered during the fragmentation analysis of this and related compounds, providing in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Foundational Knowledge - Understanding the Molecule

This section covers the fundamental characteristics of Methyl 4-caffeoylquinate in a mass spectrometer, which is essential for accurate interpretation and troubleshooting.

Q1: What are the expected precursor ions for Methyl 4-caffeoylquinate in ESI-MS?

Answer: The expected precursor ions depend primarily on the ionization mode and the mobile phase composition. Methyl 4-caffeoylquinate (Molecular Formula: C₁₇H₂₀O₉) has a monoisotopic mass of approximately 368.11 g/mol .

The molecule possesses multiple acidic protons (phenolic hydroxyls) and a carboxylic acid methyl ester. This structure allows for efficient ionization in both positive and negative modes.

  • Negative Ion Mode (ESI-): This is often the preferred mode for phenolic compounds. Deprotonation of one of the phenolic hydroxyl groups on the caffeoyl moiety is the most common ionization event.

    • Primary Ion: [M-H]⁻ at m/z 367.10

  • Positive Ion Mode (ESI+): Ionization typically occurs via protonation or adduct formation.

    • Protonated Ion: [M+H]⁺ at m/z 369.12

    • Common Adducts: The presence of salts in the sample or mobile phase can lead to adducts. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are the most frequent.[1][2] It is crucial to identify these as they can suppress the primary analyte signal and exhibit different fragmentation behavior.[3][4]

Ion TypeFormulaAdductm/z (Monoisotopic)Common Mobile Phase Additive
Deprotonated Molecule[C₁₇H₁₉O₉]⁻None367.10Basic (e.g., Ammonium Acetate) or none
Protonated Molecule[C₁₇H₂₁O₉]⁺H⁺369.12Acidic (e.g., Formic Acid, Acetic Acid)
Sodium Adduct[C₁₇H₂₀O₉Na]⁺Na⁺391.10Trace sodium from glassware/reagents
Potassium Adduct[C₁₇H₂₀O₉K]⁺K⁺407.08Trace potassium from glassware/reagents
Q2: What is the characteristic fragmentation pattern for Methyl 4-caffeoylquinate in MS/MS analysis?

Answer: The fragmentation of Methyl 4-caffeoylquinate is highly predictable and is dominated by cleavages related to the ester bond linking the caffeic acid and quinic acid moieties. Negative ion mode typically provides more structurally informative fragments for differentiating isomers.[3][5]

In Negative Ion Mode ([M-H]⁻, m/z 367.1):

The fragmentation cascade provides a rich fingerprint of the molecule. The position of the caffeoyl group at C4 strongly influences the relative abundance of key fragment ions.

  • Loss of the Caffeoyl Moiety: The most facile cleavage is the neutral loss of caffeic acid (162 Da), generating an ion corresponding to deprotonated methyl quinate. However, direct observation of the resulting m/z 205 ion is less common than observing fragments from the individual components.

  • Formation of Quinic Acid Fragments:

    • m/z 191.05 [Quinic acid - H]⁻: This ion is formed by cleavage of the ester bond with charge retention on the quinic acid portion.

    • m/z 173.04 [Quinic acid - H - H₂O]⁻: This is a highly diagnostic ion. For caffeoylquinic acids with substitution at the C4 position, the loss of water from the quinic acid fragment is particularly favorable, often making m/z 173 a prominent, or even base, peak.

  • Formation of Caffeic Acid Fragments:

    • m/z 179.03 [Caffeic acid - H]⁻: This ion results from cleavage of the ester bond with charge retention on the caffeic acid moiety.

    • m/z 135.04 [Caffeic acid - H - CO₂]⁻: Subsequent loss of carbon dioxide (44 Da) from the caffeic acid fragment.[6]

The high abundance of the m/z 173 fragment is a key indicator for identifying 4-substituted caffeoylquinic acid derivatives.

G cluster_main Negative Mode Fragmentation of Methyl 4-caffeoylquinate cluster_quinic Quinic Acid Pathway cluster_caffeic Caffeic Acid Pathway precursor [M-H]⁻ m/z 367.10 quinic_acid quinic_acid precursor->quinic_acid Loss of Caffeic Acid (162 Da) caffeic_acid caffeic_acid precursor->caffeic_acid Loss of Methyl Quinate (192 Da) dehydro_quinic [Quinic acid - H - H₂O]⁻ m/z 173.04 decarboxy_caffeic [Caffeic acid - H - CO₂]⁻ m/z 135.04 quinic_acid->dehydro_quinic - H₂O (18 Da) caffeic_acid->decarboxy_caffeic - CO₂ (44 Da)

Negative mode fragmentation of Methyl 4-caffeoylquinate.

Section 2: Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during your analysis.

Subsection 2.1: Signal Intensity and Stability
Q3: I am seeing a very weak or no precursor ion for my analyte. What are the initial checks I should perform?

Answer: A weak or absent signal is a common issue that can stem from multiple sources, ranging from sample preparation to instrument settings. A systematic approach is the best way to diagnose the problem.[7]

Troubleshooting Workflow for Low Signal:

G cluster_instrument Instrument Checks cluster_method Method Parameters cluster_sample Sample Integrity start Start: Weak or No Signal check_system System Suitability Fail? Run a known, reliable standard. Is the signal also low? start->check_system check_source Ion Source Issue? Check for contamination. Clean spray shield, capillary, and cone. check_system->check_source Yes check_gas Incorrect Gas/Solvent Flow? Verify nebulizer gas pressure. Check LC pump pressure and flow rate. check_system->check_gas Yes check_mode Wrong Ionization Mode? Verify ESI polarity (+/-). Phenolics are often best in negative mode. check_system->check_mode No check_mobile_phase Mobile Phase Mismatch? Is pH appropriate for ionization? (Acid for +, Base/Neutral for -) check_mode->check_mobile_phase check_concentration Concentration Too Low? Inject a more concentrated standard. check_mobile_phase->check_concentration check_degradation Analyte Degraded? Caffeoylquinic acids are sensitive to light and temperature. Prepare fresh sample. check_concentration->check_degradation check_suppression Ion Suppression? Dilute sample 10x or 100x. Improve chromatographic separation. check_degradation->check_suppression

Troubleshooting workflow for low signal intensity.

Causality Explained:

  • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, drastically reducing its signal. This is especially common in complex samples like plant extracts. Diluting the sample can mitigate this effect.[7]

  • Mobile Phase pH: For ESI, the analyte must be an ion in solution. For negative mode, the mobile phase pH should be high enough to facilitate deprotonation. While acidic modifiers like formic acid are common in reverse-phase chromatography, they can suppress negative ionization. Consider using a mobile phase without acid or with a weaker acid if negative mode sensitivity is low.[8]

  • Analyte Stability: Caffeoylquinic acids and their esters can degrade or isomerize, especially when stored in solution at room temperature or exposed to light.[9][10] Always use freshly prepared standards and samples when possible.

Q4: My signal is inconsistent, and I'm observing significant instrument drift. What are the likely causes?

Answer: Instrument drift, characterized by shifts in retention time, mass accuracy, or signal intensity over a sequence of runs, compromises data reproducibility.[11]

Common Causes and Solutions:

ProblemPotential CauseRecommended Action
Intensity Drift Ion Source Contamination: Gradual buildup of non-volatile salts and matrix components on the ion source optics.Clean the ion source, including the capillary, skimmer, and ion funnel, according to the manufacturer's protocol.
Temperature Fluctuation: Inconsistent temperature in the LC column compartment or the lab environment.Ensure the column oven is set to a stable temperature (e.g., 40 °C). Monitor and control ambient lab temperature.[11]
Retention Time Drift Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir over time.Keep mobile phase bottles capped. Prepare fresh mobile phase daily.
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs.Increase the post-run equilibration time in your LC method.
Mass Accuracy Drift Instrument Calibration: The mass analyzer's calibration has drifted due to temperature changes or electronic instability.Recalibrate the mass spectrometer. For high-resolution instruments, use a lock mass or perform frequent recalibrations.
Subsection 2.2: Fragmentation and Spectral Quality
Q5: I have a strong precursor ion, but I'm getting poor or no fragmentation in my MS/MS scan. How can I improve this?

Answer: This is almost always an issue with the collision energy setting. Collision-Induced Dissociation (CID) requires sufficient energy to be transferred to the precursor ion to induce fragmentation.[12]

Solution: Optimize Collision Energy (CE)

The optimal CE is compound-dependent. Too low, and the ion is not sufficiently excited to fragment. Too high, and you may "shatter" the molecule into small, uninformative fragments, losing the key diagnostic ions.[12][13]

Protocol 1: Step-by-Step Collision Energy Optimization

  • Setup: Infuse a standard solution of Methyl 4-caffeoylquinate (approx. 1 µg/mL) directly into the mass spectrometer to ensure a stable signal.

  • Acquisition Method: Create a product ion scan method targeting the [M-H]⁻ precursor at m/z 367.1.

  • CE Ramp Experiment: Set up a series of experiments where the collision energy is ramped in steps. For an ion of this size, a good range is 5 eV to 40 eV, in 5 eV increments.

  • Data Analysis:

    • Plot the absolute intensity of the precursor ion (m/z 367.1) and key fragment ions (m/z 191, 179, 173) as a function of collision energy.

    • The precursor ion intensity will decrease as CE increases.

    • The fragment ion intensities will rise to a maximum and then may decrease at very high energies.

  • Selection: Choose the CE value that provides the highest intensity for your most important diagnostic fragment ions (e.g., m/z 173 and 191) while maintaining a low-level precursor ion to confirm the fragmentation origin. This is often a compromise, for example, 20-25 eV might be a good starting point for this class of compounds.[5]

Q6: I'm seeing unexpected ions in my MS1 spectrum, such as m/z 385 or m/z 408. What are these?

Answer: These are likely solvent adducts or artifacts from sample preparation. Their presence can complicate spectra and suppress the signal of your target analyte.

  • m/z 385 [M-H+H₂O]⁻: This represents the adduct of your deprotonated molecule with a water molecule.

  • m/z 408 [M-H+CH₃CN]⁻: This is a common adduct when using acetonitrile as a mobile phase solvent.[2]

  • m/z 399 [M-H+HCOOH]⁻: Formate adduct from formic acid in the mobile phase.

In-source Methylation Artifact: If samples are stored for extended periods in methanol, enzymatic or chemical methylation can occur, leading to ions like methylated di-caffeoylquinic acids.[9] While your analyte is already a methyl ester, be aware of potential further methylation on the phenolic hydroxyls.

Solution:

  • Optimize Source Conditions: Increase the drying gas temperature or flow rate in the ESI source to promote desolvation and reduce solvent adducts.

  • Change Mobile Phase: If adducts are problematic, consider switching to a different organic solvent (e.g., from acetonitrile to methanol, or vice-versa).

  • Use Fresh Samples: To avoid degradation or methylation artifacts, analyze samples shortly after preparation.[10]

Section 3: References

  • Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry. [Link]

  • Abe, A., et al. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. J-Stage. [Link]

  • Jaiswal, R., et al. (2010). LC-ESI(±)-LTQ MSn-Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Typical mass spectra of the fragmentation patterns of... [Download Scientific Diagram]. ResearchGate. [Link]

  • Zheng, Z., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... Molecules. [Link]

  • Zheng, Z., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... PMC. [Link]

  • Spectroscopy Online. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Effect of collision energy on the fragmentation pattern. ResearchGate. [Link]

  • Abe, A., et al. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PMC. [Link]

  • Randriatsiory, M., et al. (2021). Polyphenol Characterization of the Aqueous Extract from Hubertia ambavilla L. (Asteraceae) by HPLC-DAD-ESI-MSn... Chemistry & Biodiversity. [Link]

  • Zhu, Y., et al. (2018). Pharmacokinetic profile and metabolite identification of bornyl caffeate and caffeic acid in rats... RSC Advances. [Link]

  • ResearchGate. (n.d.). MS/MS and fragmentation pathway of 4‐O‐(1‐O‐caffeoylglucosyl)quinic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pathway of caffeoylquinic acid methyl ester in R.pentaphylla extract. ResearchGate. [Link]

  • Paranthaman, R., Sureshkumar, K., & Muthukumaran, P. (2018). Studies on Positive and Negative ionization mode of ESI-LC-MS. Semantic Scholar. [Link]

  • Schieber, A., et al. (2010). Rapid Determination of Caffeoylquinic Acid Derivatives in Cynara Scolymus L. By Ultra-Fast Liquid chromatography/tandem Mass Spectrometry... Journal of Separation Science. [Link]

  • Gaskell, S. J., & Reilly, M. H. (1994). Collision energy effects on the collision-induced dissociation of multiply charged melittin. Rapid Communications in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Santos, M. D., et al. (n.d.). HPLC-ESI-MS/MS analysis of oxidized di-caffeoylquinic acids... SciELO. [Link]

  • Lee, K., & Lee, Y. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Mass Spectrometry Letters. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • ResearchGate. (2023). Positional isomers of caffeoylquinic acid generate identical fragment ion after collision‐induced dissociation. ResearchGate. [Link]

  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]

  • Ludwig, M., et al. (n.d.). Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale. chemrxiv.org. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation patterns of the main fragment ions in negative-ion mode for isochlorogenic acid A... ResearchGate. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Fiehn Lab. [Link]

  • University of Washington. (n.d.). ESI Common Background Ions. University of Washington's Proteomics Resource. [Link]

  • bioRxiv. (2024). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis... bioRxiv. [Link]

Sources

Optimization

"Optimization of accelerated solvent extraction for caffeoylquinic acids"

Welcome to the Technical Support & Troubleshooting Center for the Optimization of Accelerated Solvent Extraction (ASE) of Caffeoylquinic Acids (CQAs). Designed for researchers and drug development professionals, this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the Optimization of Accelerated Solvent Extraction (ASE) of Caffeoylquinic Acids (CQAs). Designed for researchers and drug development professionals, this guide synthesizes kinetic principles, thermodynamic behavior, and analytical precision to ensure high-yield, degradation-free extraction of structurally delicate CQAs (e.g., 5-CQA and 3,5-diCQA).

I. Process Architecture

ASE_Workflow Prep 1. Matrix Preparation Lyophilization & Milling Spike 2. Internal Standard Spiking (Isotope Labeled Surrogate) Prep->Spike Extract 3. ASE Execution (100 bar, N2 Purge, T/t Opt) Spike->Extract Analyze 4. UPLC-MS/MS Analysis Isomer Separation Extract->Analyze Validate 5. Protocol Validation Mass Balance & Recovery Calc Analyze->Validate

Fig 1: Self-validating Accelerated Solvent Extraction (ASE) workflow for CQAs.

II. Core FAQs: Mechanisms & Operational Setup

Q1: Why utilize Accelerated Solvent Extraction (ASE) over traditional solid-liquid extraction or ultrasonication for CQAs? A1: The primary advantage of ASE is its ability to manipulate thermodynamic and transport properties by utilizing elevated temperatures under high pressure (typically 100 bar)[1],[2]. This pressure keeps solvents in a liquid state well above their atmospheric boiling points, vastly decreasing solvent viscosity and increasing molecular diffusivity into the plant matrix[2]. Furthermore, CQAs are highly susceptible to oxidation. ASE units utilize a Nitrogen (N₂) purge that replaces ambient air with an inert atmosphere, preventing the oxidative degradation of sensitive phenolic rings during the high-temperature extraction phase[1].

Q2: How do I select the optimal solvent ratio when extracting a matrix containing both mono- and di-caffeoylquinic acids? A2: You must balance matrix desorption with solute solubility by using aqueous ethanol mixtures. The causality is structural: Water possesses a high dielectric constant, which swells the cellular matrix and breaks hydrogen bonds, facilitating the desorption of CQAs from the plant matter[1],. However, ethanol is required to solubilize the caffeic acid moieties.

  • Monocaffeoylquinic acids (e.g., 5-CQA) require moderate ethanol (e.g., 30–65%) because they only have one hydrophobic caffeic acid branch and are highly water-soluble[1].

  • Dicaffeoylquinic acids (e.g., 3,5-diCQA) contain two branched caffeic acid units, rendering them significantly less water-soluble. They require a higher ethanol fraction (e.g., 45–75%) to shift the thermodynamic equilibrium toward solvation[1].

Q3: Does increasing the extraction temperature indefinitely increase my CQA yield? A3: No. While elevating temperature from 60 °C to 90 °C disrupts strong matrix-solute interactions (van der Waals forces, dipole attractions), pushing the temperature too high (>110 °C for extended times) induces profound thermal degradation and isomerization of the thermolabile CQAs[2],. The extraction temperature must be modeled as a parabolic response surface where kinetic desorption and thermal degradation intersect.

III. Diagnostic Troubleshooting Guide

Issue A: Low recovery of 5-CQA coupled with the appearance of unexpected chromatographic peaks. Root Cause: Thermal isomerization. 5-O-caffeoylquinic acid (5-CQA) readily undergoes intramolecular ester migration under thermal stress, isomerizing into 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA). Additionally, excess heat drives ester bond hydrolysis, cleaving the molecule into free caffeic and quinic acids. Resolution: Cap your static extraction temperature at 90–107 °C and limit the static hold time to 5 minutes[3],[1]. Ensure your LC-MS/MS method can chromatographically resolve 3-CQA, 4-CQA, and 5-CQA to accurately diagnose this migration.

Isomerization_Pathway Native 5-O-Caffeoylquinic Acid (Target 5-CQA) Thermal Thermal Stress (>110°C / Prolonged Heating) Native->Thermal Ext. Stress Iso1 3-O-Caffeoylquinic Acid (Isomer) Thermal->Iso1 Migration Iso2 4-O-Caffeoylquinic Acid (Isomer) Thermal->Iso2 Migration Degrade Caffeic Acid + Quinic Acid (Hydrolysis) Thermal->Degrade Cleavage

Fig 2: Thermal degradation and isomerization pathways of 5-CQA under improper ASE parameters.

Issue B: Poor extract-to-matrix yield despite using optimal temperatures. Root Cause: Insufficient solvent penetration or channeling within the ASE cell. If the particle size is too large, the solvent cannot diffuse into the core of the particles. If the matrix is too fine, it can pack too densely, causing the solvent to channel through paths of least resistance, bypassing the bulk of the sample. Resolution: Mill the raw plant material to a standardized particle size (e.g., 0.5–1.0 mm). Mix the milled sample uniformly with an inert dispersal agent like diatomaceous earth (DE) in a 1:1 or 1:2 ratio before packing the ASE cell. This prevents compaction and ensures homogenous solvent flow.

IV. Quantitative Data: Benchmarks for Response Surface Optimization

Use the table below as a baseline for your experimental design (e.g., Central Composite Design or Box-Behnken) based on previously validated models:

Matrix SourceTarget Compound(s)Optimal SolventOptimal Temp.Max Yield/ConcentrationReference
Green Coffee Cherry5-CQA70% Ethanol90 °C72.04 g/100g (in purified extract)[3]
Forced Chicory Roots5-CQA46% Ethanol107 °C4.95 mg / g (Dry Matter)[1]
Forced Chicory Roots3,5-diCQA57% Ethanol95 °C5.41 mg / g (Dry Matter)[1]
Spent Coffee GroundsMulti-CQAs (Phenolics)50% Ethanol80 °C0.62 mg / g (Chlorogenic acid)[4]

*Note: Parameters marked with an asterisk represent comparative studies utilizing MAE/ASE hybrid benchmarks. Adjust ASE static pressure to 100 bar to replicate solubility kinetics.

V. Self-Validating Extraction Protocol

To ensure data integrity and mathematically distinguish between incomplete matrix extraction and in-situ degradation, implement the following self-validating methodology:

Step 1: Matrix Preparation & Moisture Normalization

  • Lyophilize the plant matrix to prevent enzymatic degradation (polyphenol oxidases) prior to extraction.

  • Determine the residual moisture content using a thermogravimetric analyzer. All final yields must be calculated based on Dry Matter (DM) to ensure reproducibility.

  • Mill the sample to a uniform particle size of 0.5 mm.

Step 2: Isotopic Spiking (The Self-Validation Mechanism)

  • Weigh exactly 2.00 g of the milled matrix and mix intimately with 2.00 g of diatomaceous earth.

  • Spike the matrix bed with a known concentration of an isotopically labeled standard (e.g.,

    
    
    
    
    
    C-5-CQA or 5-CQA-
    
    
    ).
  • Scientific Rationale: If the post-extraction LC-MS/MS analysis reveals a low recovery of the labeled standard, the operating temperature/time parameters are actively destroying the molecule (degradation). If the labeled standard recovery is 95%+ but the native 5-CQA yield is low, the thermodynamic parameters are insufficient to break the matrix bonds (incomplete desorption).

Step 3: ASE Execution

  • Pack the mixture into a 10 mL stainless steel ASE extraction cell.

  • Program the ASE unit:

    • Pressure: 100 bar (approx. 1500 psi).

    • Temperature: 100 °C (Adjust based on mono- vs. di-CQA targets).

    • Static Time: 5 minutes.

    • Solvent: 50% aqueous ethanol (v/v) degassed.

    • Cycles: 2 to 3 static cycles to ensure complete mass transfer.

    • Purge: 60 seconds with Nitrogen gas (N₂) to evacuate residual solvent and prevent oxidation[1].

    • Flush Volume: 60% of cell volume.

Step 4: Extract Processing & Quantification

  • Collect the extracts in light-protected amber vials (CQAs are susceptible to UV photo-isomerization).

  • Rapidly cool the vials to 4 °C to arrest any ongoing thermal kinetics.

  • Filter the extract through a 0.22 µm PTFE syringe filter.

  • Quantify using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure the chromatographic gradient adequately resolves the 3-, 4-, and 5-CQA isomers to check for extraction-induced isomerization.

VI. References

  • Optimization of Chlorogenic Acid Extraction Condition from Green Coffee Cherry Using Accelerated Solvent Extraction | Burapha Science Journal. Source: buu.ac.th URL: [Link]

  • Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. Source: MDPI Foods (via PubMed Central / nih.gov) URL: [Link]

  • CHAPTER 5: Accelerated Liquid Extraction - Books. Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Recent advances in extraction and analysis procedures of natural chlorogenic acids. Source: Phytochemistry Reviews (via d-nb.info) URL: [Link]

  • Optimized Isolation Procedure for the Extraction of Bioactive Compounds from Spent Coffee Grounds. Source: MDPI URL: [Link]

Sources

Troubleshooting

"Impact of pH and temperature on Methyl 4-caffeoylquinate stability"

Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support guide for Methyl 4-caffeoylquinate. This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for Methyl 4-caffeoylquinate. This document is designed for researchers, scientists, and drug development professionals who are working with this and related caffeoylquinic acid (CQA) derivatives. Methyl 4-caffeoylquinate, a specific ester of caffeic acid and methyl quinate, is a member of a class of compounds widely studied for their antioxidant and anti-inflammatory properties.[1][2] However, the chemical stability of these molecules is a critical factor that can significantly impact experimental outcomes, reproducibility, and the overall integrity of your research.

Caffeoylquinic acids are known to be sensitive to environmental factors, particularly pH and temperature.[3][4] These factors can induce degradation through processes like isomerization (acyl migration) and hydrolysis, leading to a mixture of related compounds and a decrease in the concentration of the target analyte.[1][2][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the challenges associated with the stability of Methyl 4-caffeoylquinate, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the stability of Methyl 4-caffeoylquinate and its isomers.

Q1: What is the primary cause of Methyl 4-caffeoylquinate degradation in solution?

A: The primary causes of degradation are isomerization and hydrolysis, which are significantly accelerated by elevated temperatures and deviations from an optimal pH range.[3][4] Caffeoylquinic acids can undergo a spontaneous acyl migration, where the caffeoyl group moves between the hydroxyl positions on the quinic acid core.[1] For example, heating solutions of the related compound 5-O-caffeoylquinate (chlorogenic acid) results in a mixture of 3-, 4-, and 5-CQA isomers.[2][5] Additionally, the ester bond linking the caffeic acid and methyl quinate moieties is susceptible to hydrolysis, which breaks the molecule down into its constituent parts.

Q2: What is the optimal pH for storing and handling Methyl 4-caffeoylquinate solutions?

A: Caffeoylquinic acids are most stable in acidic conditions and show accelerated degradation as the pH increases into neutral and alkaline ranges.[6][7] Studies on the closely related 5-O-caffeoylquinic acid show that it is relatively stable at acidic pH but degrades rapidly at pH 7.4 and above.[7][8] Therefore, to minimize both isomerization and hydrolysis, it is recommended to prepare and store stock solutions in a slightly acidic buffer (e.g., pH 4.0-5.5) or in an acidified solvent like 0.1% formic acid in 50% methanol.[9]

Q3: How does temperature affect the stability of Methyl 4-caffeoylquinate?

A: Temperature is a critical factor in the degradation of caffeoylquinic acids.[3][10] Elevated temperatures significantly increase the rates of both isomerization and hydrolysis.[2] Even at room temperature, degradation can occur over time, especially in neutral or alkaline solutions.[3][5] For long-term storage, solutions should be kept frozen at -20°C or -80°C in an acidic buffer. For short-term benchtop use, keeping solutions on ice is advisable. It's important to note that thermal degradation can produce a complex mixture of byproducts, potentially leading to erroneous quantitative results.[5][11]

Q4: I see new peaks appearing in my HPLC chromatogram over time. What are they?

A: The appearance of new peaks is a classic sign of degradation. These new peaks are most likely isomers (e.g., Methyl 3-caffeoylquinate, Methyl 5-caffeoylquinate) formed via acyl migration, and hydrolysis products (caffeic acid and methyl quinate).[1][4] Depending on the conditions, further degradation products like hydroxylated derivatives may also form.[5] To confirm the identity of these peaks, LC-MS/MS analysis is recommended, as it can provide structural information based on fragmentation patterns.[3][12]

Q5: Which is more stable, mono-caffeoylquinic acids or di-caffeoylquinic acids?

A: Mono-acyl caffeoylquinic acids, such as Methyl 4-caffeoylquinate, are generally much more stable than di-acyl caffeoylquinic acids (diCQAs).[3][4] The additional ester linkage in diCQAs makes them more susceptible to hydrolysis and isomerization.[1] This is an important consideration when working with complex plant extracts that may contain both classes of compounds.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with Methyl 4-caffeoylquinate.

Observed Problem Potential Root Cause(s) Recommended Actions & Explanations
Poor Reproducibility / Drifting Results Analyte Degradation: The compound is degrading in your sample vials during the analytical sequence.1. Control Autosampler Temperature: Set your HPLC/UPLC autosampler to a low temperature (e.g., 4°C). This minimizes temperature-dependent degradation while samples are waiting for injection. 2. Use Acidified Mobile Phase: Ensure your mobile phase is slightly acidic (e.g., contains 0.1% formic acid). This helps maintain the stability of the analyte on-column and in the sample vial. 3. Limit Bench Time: Prepare samples immediately before analysis. Avoid letting samples sit at room temperature for extended periods.
Unexpected Peaks in Chromatogram Isomerization & Hydrolysis: The pH and/or temperature of your sample preparation or storage buffer is causing the compound to convert into isomers or break down.1. Verify pH of All Solutions: Measure the pH of your buffers and solvents. CQA stability drops significantly in neutral to alkaline conditions.[6][7] Adjust to a pH between 4.0 and 5.5. 2. Analyze a Freshly Prepared Standard: Immediately after preparation, analyze a standard to get a baseline chromatogram. Compare this to aged samples to identify degradation peaks. 3. Use LC-MS to Identify Peaks: If available, use mass spectrometry to identify the molecular weights of the unknown peaks. Isomers will have the same mass as the parent compound, while hydrolysis products will have lower masses corresponding to caffeic acid and methyl quinate.[4]
Decreasing Concentration in Stock Solution Long-Term Storage Instability: The storage conditions (temperature, solvent, light exposure) are inadequate.1. Use an Appropriate Solvent: For stock solutions, use a solvent like 50% methanol or ethanol, preferably acidified.[6] Pure water can accelerate hydrolysis. 2. Store at ≤ -20°C: For long-term storage, aliquot your stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect from Light: Store solutions in amber vials or protect them from light, as CQAs can be photosensitive.[1]
Inaccurate Quantification in Plant Extracts Extraction-Induced Degradation: The extraction process itself (e.g., high temperature, prolonged time) is causing degradation and isomerization of the native CQAs in the sample.1. Optimize Extraction Temperature: High temperatures during extraction (e.g., Soxhlet, decoction) will cause significant isomerization and degradation.[2] Consider methods like ultrasound-assisted extraction at controlled, lower temperatures.[13] 2. Use Buffered Extraction Solvents: If extracting with aqueous solvents, use a buffer with a slightly acidic pH to protect the analytes during the process.[5] 3. Minimize Extraction Time: Shorter extraction times reduce the exposure of the analyte to potentially harsh conditions.

Quantitative Data Summary: Impact of pH and Temperature

While specific kinetic data for Methyl 4-caffeoylquinate is limited, extensive research on the closely related 5-O-caffeoylquinic acid (5-CQA) provides a reliable model for its behavior. The following table summarizes key stability trends.

Condition Parameter Observation Causality & Expert Insight Reference(s)
pH Degradation Rate Increases significantly as pH rises from acidic to alkaline.The ester linkage is more susceptible to nucleophilic attack by hydroxide ions (saponification) under alkaline conditions, leading to rapid hydrolysis. Isomerization via acyl migration is also faster at higher pH.[6][7][8]
pH Isomer Formation Isomerization to 3-CQA and 4-CQA is observed at neutral and alkaline pH (pH 7.0 - 9.0).At higher pH, intramolecular transesterification (acyl migration) is catalyzed, leading to a thermodynamic equilibrium between the different positional isomers.[5][7]
Temperature Degradation Rate Follows first-order kinetics; rate increases with temperature.Higher thermal energy increases the frequency and energy of molecular collisions, overcoming the activation energy for both hydrolysis and isomerization reactions.[2][10]
Temperature Product Profile Heating in aqueous solution produces a complex mixture of isomers and hydrolysis products (caffeic acid, quinic acid).High temperatures provide the necessary energy to drive multiple degradation pathways simultaneously, leading to a loss of the parent compound and the formation of a complex product mixture.[2][5][14]
Solvent Stability More stable in alcohol-water mixtures (e.g., 50% ethanol) than in pure water or pure methanol.The presence of an organic co-solvent can reduce water activity, thereby slowing the rate of hydrolysis. However, high concentrations of methanol can sometimes lead to methylation byproducts.[6][15]

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathways for Methyl 4-caffeoylquinate when subjected to destabilizing conditions such as non-optimal pH and elevated temperature.

DegradationPathway M4CQA Methyl 4-caffeoylquinate (Parent Compound) M3CQA Methyl 3-caffeoylquinate M4CQA->M3CQA Acyl Migration M5CQA Methyl 5-caffeoylquinate M4CQA->M5CQA Acyl Migration CA Caffeic Acid M4CQA->CA Ester Hydrolysis MQ Methyl Quinate M4CQA->MQ Ester Hydrolysis M3CQA->M4CQA M5CQA->M4CQA Stress Stress Factors: - High Temperature - Neutral/Alkaline pH - Aqueous Solution

Sources

Optimization

Technical Support Center: Minimizing Isomerization of Caffeoylquinic Acids During Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with caffeoylquinic acids (CQAs). This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with caffeoylquinic acids (CQAs). This guide is designed to provide expert insights and practical solutions to a common and critical challenge in the analysis of these valuable compounds: isomerization. Uncontrolled isomerization can lead to inaccurate quantification, misidentification of isomers, and ultimately, compromise the integrity of your research.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions throughout your analytical workflow.

Section 1: Understanding Caffeoylquinic Acid (CQA) Isomerization

This section addresses the fundamental questions surrounding CQA instability. Understanding the "why" is the first step toward effective troubleshooting.

Q: What are caffeoylquinic acids and why is isomerization a significant problem?

A: Caffeoylquinic acids are a group of phenolic compounds formed by the esterification of caffeic acid and quinic acid.[1] They are abundant in many plants, including coffee beans, artichokes, and sweet potatoes, and are of significant interest for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2][3]

Q: What is the chemical mechanism behind CQA isomerization?

A: The primary mechanism is intramolecular acyl migration .[2] The caffeoyl group, which is an acyl group, moves between the different hydroxyl (-OH) positions on the quinic acid core. This reaction is not a simple degradation but a reversible interconversion between isomers (e.g., 5-CQA ⇌ 4-CQA ⇌ 3-CQA).[1] This process is significantly influenced by factors such as pH, temperature, and light.[1][5]

CQA_Isomerization cluster_quinic Quinic Acid Core cluster_degradation Degradation Products 5_CQA 5-O-caffeoylquinic acid (5-CQA) 4_CQA 4-O-caffeoylquinic acid (4-CQA) 5_CQA->4_CQA Acyl Migration Quinic_Acid Quinic_Acid 5_CQA->Quinic_Acid Hydrolysis Caffeic_Acid Caffeic_Acid 5_CQA->Caffeic_Acid Hydrolysis 3_CQA 3-O-caffeoylquinic acid (3-CQA) 4_CQA->3_CQA Acyl Migration 4_CQA->Quinic_Acid 4_CQA->Caffeic_Acid 3_CQA->Quinic_Acid 3_CQA->Caffeic_Acid

Q: Which factors have the greatest impact on CQA stability?

A: The stability of CQAs is primarily dictated by three environmental factors:

  • pH: This is arguably the most critical factor. Neutral and alkaline conditions (pH > 7) dramatically accelerate acyl migration and degradation.[5][6] Acidic conditions (pH < 4) significantly improve the stability of CQAs.[1]

  • Temperature: Elevated temperatures promote both isomerization and hydrolysis (degradation into caffeic and quinic acids).[7][8] The effect is more pronounced at higher temperatures (e.g., above 50°C) but can occur even at room temperature over extended periods, especially for less stable di-CQAs.[4][9]

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of CQAs, an effect that is often compounded by elevated temperatures.[1][9]

Section 2: Troubleshooting Guide: From Sample to Signal

This section provides question-and-answer-based solutions to common problems encountered during the analytical workflow.

2.1 Sample Preparation & Extraction

Q: My CQA isomer profile is inconsistent between different extractions of the same material. What could be the cause? A: Inconsistency typically points to uncontrolled variables during extraction. The most likely culprits are:

  • Extraction Temperature: Using high temperatures (e.g., in Soxhlet or heated stirring methods) will accelerate isomerization, altering the native CQA profile.[2][7] Even prolonged sonication can generate localized heat.

  • Solvent pH: Using neutral or unbuffered aqueous solvents can promote isomerization during the extraction period.[6]

  • Extraction Time: Longer extraction times provide more opportunity for isomerization and degradation to occur, especially under suboptimal temperature or pH conditions.

Solution: Standardize your extraction procedure. Use a cooled ultrasonic bath or shaker, keep extraction times as short as possible while ensuring efficiency, and most importantly, acidify your extraction solvent.[4][10]

Q: What is the best solvent for extracting CQAs while minimizing isomerization? A: Aqueous-organic mixtures are highly effective.

  • Aqueous Methanol or Ethanol (50-80%): These solvents are widely used and show good extraction efficiency.[4][10]

  • Acidification is Key: The most critical step is to acidify the solvent. Adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1-1% v/v) to the extraction solvent will lower the pH and create a much more stable environment for the CQAs.[11][12]

2.2 Sample and Standard Storage

Q: I prepared a 5-CQA standard solution, but after a week in the fridge, my chromatogram shows new peaks corresponding to 3-CQA and 4-CQA. Why did this happen? A: This is a classic case of isomerization during storage. Even at refrigerated temperatures (4°C), CQAs in a neutral or unacidified solvent will undergo acyl migration over time.[1][9] Di-acyl CQAs are even more susceptible to this than mono-acyl CQAs.[9]

Q: What are the optimal conditions for storing CQA extracts and analytical standards? A: To ensure the long-term integrity of your samples and standards, follow these guidelines.

ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage. 2-8°C for short-term (e.g., < 24-48 hours).Low temperatures significantly slow down the rate of all chemical reactions, including acyl migration and hydrolysis.[1][9]
Solvent Acidified 50-70% Methanol or Ethanol (e.g., with 0.1% formic acid).The acidic environment inhibits pH-catalyzed isomerization, while the organic component ensures solubility.[1]
Container Amber glass vials or tubes.Protects the light-sensitive CQA molecules from photodegradation.[1][9]
Atmosphere Purge with Nitrogen or Argon if possible.For highly sensitive or long-term archival samples, removing oxygen can prevent oxidative degradation.
2.3 HPLC / UPLC Analysis

Q: During my HPLC run, I'm observing peak broadening and the appearance of small shoulders on my main CQA peaks. Could this be on-column isomerization? A: Yes, it is highly likely. If the mobile phase is not sufficiently acidic, isomerization can occur during the chromatographic separation itself, especially if the column temperature is elevated.

Q: What is the ideal mobile phase composition to prevent on-column isomerization and achieve good peak shape? A: An acidified mobile phase is non-negotiable for CQA analysis.

  • Mobile Phase A: Water with 0.1% Formic Acid (or a similar concentration of acetic or trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile or Methanol (often also containing 0.1% Formic Acid). This acidic environment (typically pH 2.5-3.5) ensures that the CQAs remain in their stable, protonated form throughout the analysis, preventing isomerization and improving peak symmetry.[1][11][12]

Q: I'm running my column at 40°C to reduce backpressure. Is this a risk for CQA stability? A: While moderately elevated column temperatures (e.g., 30-40°C) are common in HPLC, it does increase the risk of isomerization if the mobile phase is not properly acidified.[1] With a robustly acidic mobile phase (pH < 3), a temperature of 30°C is generally safe.[1] If you observe signs of degradation, consider reducing the column temperature as a troubleshooting step.

Section 3: Recommended Protocols
Protocol 1: Stabilized Extraction of Caffeoylquinic Acids
  • Preparation: Prepare the extraction solvent: 70% Methanol in ultrapure water containing 0.5% (v/v) formic acid. Pre-cool the solvent to 4°C.

  • Extraction: Weigh your ground plant material into a tube. Add the extraction solvent at a solid-to-solvent ratio of 1:160 (e.g., 0.250 g in 40 mL).[4]

  • Homogenization: Place the sample in an ultrasonic bath filled with ice water. Sonicate for 15-20 minutes, ensuring the sample itself does not heat up.[4]

  • Clarification: Centrifuge the sample at >10,000 x g for 15 minutes at 4°C.[12]

  • Filtration & Storage: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial. Analyze immediately or store at -20°C.

Protocol 2: Robust HPLC-DAD Conditions for CQA Isomer Analysis
  • Column: C18, 2.1 x 100 mm, < 3 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 25% B over 15 minutes (this may need to be adapted for your specific sample).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection (DAD): 327 nm.[1]

  • Autosampler Temperature: 4°C.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Grind Grind Sample Extract Extract in Acidified Solvent (e.g., 70% MeOH + 0.5% FA) Cool Conditions (4°C, Ice Bath) Grind->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Filter Filter (0.22 µm) into Amber Vial Centrifuge->Filter Store Store at -20°C or Analyze Immediately Filter->Store Inject Inject into HPLC/UPLC (Autosampler at 4°C) Store->Inject Separate Separate on C18 Column (Acidified Mobile Phase, ~30°C) Inject->Separate Detect Detect (DAD @ 327 nm, MS) Separate->Detect

Section 4: Advanced Topics & FAQs

FAQ: Can I add antioxidants like ascorbic acid (Vitamin C) to my samples to improve stability? A: Yes, adding antioxidants can be beneficial, particularly for preventing oxidative degradation, which is a separate issue from isomerization but can also occur. Studies have shown that ascorbic acid and epigallocatechin gallate (EGCG) can help protect CQAs from degradation, especially when other stressors like sonication are used.[6][13] However, for controlling isomerization, maintaining a low pH is the most effective and direct strategy.

FAQ: Are there significant stability differences between mono- and di-caffeoylquinic acids? A: Absolutely. Mono-acyl CQAs (like 3-, 4-, and 5-CQA) are significantly more stable than di-acyl CQAs (e.g., 3,5-diCQA, 4,5-diCQA).[1][9] Di-CQAs will isomerize and degrade much more rapidly under the same conditions. Therefore, if your analysis focuses on di-CQAs, adhering strictly to cold temperatures and acidic conditions from the very first step of extraction is even more critical.[3]

FAQ: How can I be certain of the identity of my CQA isomers? A: While HPLC with UV detection (HPLC-DAD) can separate the isomers, unambiguous identification requires mass spectrometry (MS). Tandem mass spectrometry (MS/MS) is particularly powerful. Although the isomers have the same mass, they can sometimes produce slightly different fragmentation patterns.[14] However, the most reliable method is to compare the retention times of your sample peaks to those of commercially available, certified reference standards for each isomer (3-CQA, 4-CQA, and 5-CQA).[4]

References
  • Alcazar Magana, A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Oregon State University.
  • Zhang, L., et al. (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. Food Chemistry. Available at: [Link]

  • Xue, M., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology. Available at: [Link]

  • Li, Y., et al. (2021). Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. Ultrasonics Sonochemistry. Available at: [Link]

  • Xue, M., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Willems, J., et al. (2016). Analysis of a Series of Chlorogenic Acid Isomers using Differential Ion Mobility and Tandem Mass Spectrometry. Analytica Chimica Acta. Available at: [Link]

  • Shibata, H., et al. (2024). Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato. Foods. Available at: [Link]

  • Science.gov. (n.d.). caffeoylquinic acid derivatives: Topics by Science.gov. Available at: [Link]

  • Gackowska, D. (2023). Amounts of Caffeoylquinic Acid in Coffee By-Products. Encyclopedia MDPI. Available at: [Link]

  • Zhang, J.-Y., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Dawidowicz, A. L., & Typek, R. (2010). Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dawidowicz, A. L., & Typek, R. (2010). Thermal stability of 5-o-caffeoylquinic acid in aqueous solutions at different heating conditions. PubMed. Available at: [Link]

  • Lantz, I., et al. (2022). Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans. Separations. Available at: [Link]

  • Boudjeniba, M., et al. (2022). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. Foods. Available at: [Link]

  • Boudjeniba, M., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. Antioxidants. Available at: [Link]

  • Dawidowicz, A. L., & Typek, R. (2013). Thermal transformation of trans-5-O-caffeoylquinic acid (trans-5-CQA) in alcoholic solutions. ResearchGate. Available at: [Link]

  • Manivannan, A., et al. (2021). Sprout Caffeoylquinic Acid Profiles as Affected by Variety, Cooking, and Storage. Frontiers in Nutrition. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization in the Synthesis of Methyl 4-Caffeoylquinate

Welcome to the Technical Support Center for the synthesis of Methyl 4-caffeoylquinate (4-O-caffeoylquinic acid methyl ester). As a highly sought-after secondary metabolite and phenylpropanoid derivative, this compound pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-caffeoylquinate (4-O-caffeoylquinic acid methyl ester). As a highly sought-after secondary metabolite and phenylpropanoid derivative, this compound presents unique synthetic challenges. The primary bottleneck in its synthesis is regioselectivity —specifically, differentiating the sterically hindered 4-hydroxyl group of quinic acid from the more reactive 3-OH and 5-OH positions, while preventing the oxidation of the caffeoyl catechol moiety[1].

This guide provides field-proven, self-validating protocols, troubleshooting logic, and structural methodologies to maximize your experimental yield.

Standardized High-Yield Synthetic Workflows

To achieve high yields of Methyl 4-caffeoylquinate, researchers must choose between a strict chemical protection strategy or a modern biocatalytic route. Below are the detailed methodologies for both.

Protocol A: Chemical Regioselective Synthesis (Protection Strategy)

Causality & Mechanism: The 4-OH group of quinic acid is the least nucleophilic. By selectively protecting the 1, 3, and 5 positions (e.g., via acetonide and silyl ether formation), we sterically force the esterification to occur exclusively at the 4-position[2].

Step-by-Step Methodology:

  • Quinic Acid Protection: React (-)-quinic acid with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA) to form the 3,4-isopropylidene acetal (quinide). Subsequent silylation and selective acetal cleavage expose the 4-OH while keeping the 1, 3, and 5 positions protected[2].

  • Acyl Donor Preparation: To prevent oxidative degradation of the catechol ring during coupling, treat caffeic acid with acetic anhydride and a catalytic amount of concentrated sulfuric acid to yield O,O-diacetylcaffeic acid. Convert this to O,O-diacetylcaffeoyl chloride using thionyl chloride (

    
    )[3].
    
  • Regioselective Esterification: Dissolve the protected quinic acid in anhydrous dichloromethane (DCM). Add pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP). Dropwise, add the O,O-diacetylcaffeoyl chloride at 0°C. Stir for 12 hours at room temperature.

  • Acidic Deprotection: (Critical Step) Treat the purified intermediate with 1 M HCl in THF/water. Do not use basic conditions, as this will trigger acyl migration from the 4-position to the 3- or 5-position[2].

  • Methylation: Convert the resulting 4-caffeoylquinic acid to its methyl ester by reacting it with a mild methylating agent, such as TMS-diazomethane in methanol/DCM, or via Fischer esterification using dry methanol and catalytic

    
    .
    
Protocol B: Enzymatic Transesterification (Biocatalytic Route)

Causality & Mechanism: Lipases offer exquisite regioselectivity without the need for exhaustive protection-deprotection sequences. Using a vinyl ester as the acyl donor makes the reaction irreversible, as the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, driving the reaction to completion[4].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize quinic acid methyl ester via standard Fischer esterification. Prepare the O,O-diacetylcaffeic acid vinyl ester[4].

  • Enzymatic Coupling: Suspend 1 mmol of quinic acid methyl ester and 8 mmol of O,O-diacetylcaffeic acid vinyl ester in 5 mL of methyl tert-butyl ether (MTBE).

  • Catalysis: Add 500 mg of Novozym 435 (immobilized Candida antarctica lipase B). Incubate at 40°C under continuous shaking until HPLC indicates the disappearance of the quinic acid methyl ester[4].

  • Mild Deacetylation: Filter the enzyme and evaporate the solvent. Remove the acetyl protecting groups on the caffeoyl moiety using mild methanolysis (e.g., catalytic

    
     in dry methanol at 0°C for exactly 15 minutes) to yield Methyl 4-caffeoylquinate.
    

Troubleshooting Guide & FAQs

Q1: My NMR data shows a mixture of 3-CQA, 4-CQA, and 5-CQA methyl esters. Why is my regioselectivity failing? A1: You are likely experiencing acyl migration . The ester bond at the 4-position is thermodynamically less stable than at the 3- or 5-positions. If you use basic conditions (e.g., NaOH or prolonged


 exposure) during deprotection, the acyl group will rapidly migrate via a cyclic orthoester intermediate. Solution:  Strictly utilize acidic hydrolysis (1 M HCl) for deprotection to kinetically trap the 4-O-acyl isomer[2].

Q2: The reaction mixture turns dark brown/black during the esterification step, and my yield drops to <10%. What is happening? A2: The catechol moiety (the two adjacent hydroxyl groups on the aromatic ring of caffeic acid) is highly susceptible to oxidation, forming reactive quinones that polymerize into dark tar-like substances. Solution: Never couple unprotected caffeic acid. Always mask the catechol hydroxyls as acetates (O,O-diacetylcaffeoyl chloride) prior to the esterification step[3].

Q3: My enzymatic transesterification yield is plateauing at 40%. How can I push the conversion further? A3: Standard esterification is an equilibrium process. If you are using a standard alkyl ester as your acyl donor, the reverse reaction limits your yield. Solution: Switch your acyl donor to a vinyl ester (O,O-diacetylcaffeic acid vinyl ester). The byproduct, vinyl alcohol, tautomerizes into acetaldehyde, removing the nucleophile from the system and making the reaction irreversible[4].

Quantitative Data: Yield and Efficiency Metrics

The following table summarizes the expected performance metrics of the two standardized workflows based on benchmark literature data.

ParameterProtocol A (Chemical Protection)Protocol B (Enzymatic Transesterification)
Overall Yield 36% – 45%75% – 85%
Regioselectivity (4-OH) > 95% (if acidic deprotection is used)> 98% (enzyme-directed)
Reaction Time (Total) 4 – 5 Days24 – 48 Hours
Scalability High (Gram to Kilogram scale)Medium (Limited by enzyme cost)
Primary Failure Point Acyl migration during deprotectionEnzyme deactivation by solvent/water

Visualizations

Synthetic Workflows

Workflow Start Quinic Acid Core Chem1 1,3,5-OH Protection (Acetalization & Silylation) Start->Chem1 Chemical Route Enz1 Quinic Acid Methyl Ester + Diacetylcaffeic Vinyl Ester Start->Enz1 Enzymatic Route Chem2 Esterification at 4-OH (Diacetylcaffeoyl chloride) Chem1->Chem2 Chem3 Acidic Deprotection (1M HCl) Chem2->Chem3 Chem4 Methylation (TMS-Diazomethane) Chem3->Chem4 Target Methyl 4-Caffeoylquinate Chem4->Target Enz2 Novozym 435 Catalysis (MTBE, 40°C) Enz1->Enz2 Enz3 Mild Deacetylation (MeOH, 0°C) Enz2->Enz3 Enz3->Target

Caption: Synthetic workflows for Methyl 4-Caffeoylquinate via chemical and enzymatic routes.

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield of Target Ester Q1 Is Regioselectivity Poor? (Mixture of 3-, 4-, 5-isomers) Issue->Q1 Q2 Is the Catechol Oxidizing? (Darkening of reaction mixture) Issue->Q2 Q3 Is Enzymatic Conversion Stalling? (Yield plateau at ~40%) Issue->Q3 Sol1 Avoid basic deprotection. Use 1M HCl to prevent acyl migration. Q1->Sol1 Yes Sol2 Protect caffeic acid as di-O-acetate before coupling. Q2->Sol2 Yes Sol3 Use vinyl ester acyl donors to make reaction irreversible. Q3->Sol3 Yes

Caption: Troubleshooting logic tree addressing common yield issues in 4-CQA methyl ester synthesis.

References

  • Sefkow, M. (2001). First Efficient Syntheses of 1-, 4-, and 5-Caffeoylquinic Acid. European Journal of Organic Chemistry. 2

  • Kadidae, L. O., et al. (2015). New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids. European Journal of Chemistry. 3

  • Method of synthesis of monocaffeoylquinic or dicaffeoylquinic acid. Patent WO2015178786A1. 5

  • Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis. ACS Publications (2020). 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Activity of Methyl 4-Caffeoylquinate and Chlorogenic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural product chemistry and pharmacology, the antioxidant potential of phenolic compounds is a cornerstone of research for new therape...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and pharmacology, the antioxidant potential of phenolic compounds is a cornerstone of research for new therapeutic agents. Among these, caffeoylquinic acids (CQAs), abundant in coffee and various plants, are of significant interest. This guide provides a detailed comparison of the in vitro antioxidant activity of two closely related CQAs: the well-known chlorogenic acid (5-O-caffeoylquinic acid) and its less-studied isomer, Methyl 4-caffeoylquinate.

This analysis is grounded in available experimental data and explores the structural nuances that dictate their free-radical scavenging and reductive capabilities. We will delve into the methodologies of key antioxidant assays, present comparative data where available, and discuss the underlying structure-activity relationships that govern their efficacy.

Unveiling the Contenders: Chemical Structures and Isomeric Differences

At the heart of their antioxidant activity lies the caffeoyl moiety, specifically the catechol group (3,4-dihydroxybenzene), which is a potent hydrogen-donating radical scavenger. The key distinction between the two molecules is the position of this caffeoyl group on the quinic acid core and the esterification of the carboxyl group on the quinic acid in the case of Methyl 4-caffeoylquinate.

  • Chlorogenic Acid (5-O-caffeoylquinic acid): The caffeoyl group is esterified at the 5-position of the quinic acid.

  • Methyl 4-caffeoylquinate: The caffeoyl group is at the 4-position, and the carboxyl group of the quinic acid is esterified with a methyl group.

Chemical_Structures cluster_CGA Chlorogenic Acid (5-O-caffeoylquinic acid) cluster_M4CQA Methyl 4-caffeoylquinate CGA CGA M4CQA M4CQA

Figure 1: Chemical structures of Chlorogenic Acid and Methyl 4-caffeoylquinate.

In Vitro Antioxidant Activity: A Data-Driven Comparison

The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays, each with a distinct mechanism of action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay.

DPPH Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. A lower IC50 or SC50 value indicates a higher antioxidant activity.

While direct comparative data for Methyl 4-caffeoylquinate is limited, a study on the antioxidant markers in mulberry leaves provides insightful data on the non-methylated isomers.

CompoundSC50 (μg/mL)
4-O-caffeoylquinic acid 11.41 ± 0.48
5-O-caffeoylquinic acid (Chlorogenic Acid) 32.76 ± 0.27

SC50: The concentration required to scavenge 50% of the DPPH radicals.

This data suggests that the position of the caffeoyl group significantly influences the DPPH radical scavenging activity, with the 4-position demonstrating a nearly three-fold higher potency than the 5-position in the acid form.

Furthermore, a study comparing 5-O-caffeoylquinic acid (chlorogenic acid) to its methyl ester (methyl chlorogenate) found that in most of the eight different antioxidant assays performed, the non-esterified chlorogenic acid exhibited higher antioxidant activity.[1][2] This suggests that the free carboxylic acid group on the quinic acid moiety may play a role in the overall antioxidant capacity, and its esterification to a methyl group could diminish this activity.

Structure-Activity Relationship: Key Determinants of Antioxidant Potential

The antioxidant activity of caffeoylquinic acids is primarily attributed to the following structural features:

  • The Catechol Group: The two hydroxyl groups on the aromatic ring of the caffeic acid moiety are crucial for radical scavenging. They readily donate hydrogen atoms to free radicals, stabilizing them and terminating the oxidative chain reaction.

  • The α,β-Unsaturated System: The conjugated double bond in the caffeoyl side chain contributes to the stabilization of the resulting phenoxyl radical through resonance.

  • Position of the Caffeoyl Group: As the DPPH data suggests, the position of the ester linkage on the quinic acid ring impacts the molecule's stereochemistry and its ability to interact with free radicals. The 4-position appears to be more favorable for DPPH radical scavenging than the 5-position.

  • Esterification of the Quinic Acid Carboxyl Group: The conversion of the carboxylic acid to a methyl ester in Methyl 4-caffeoylquinate introduces a lipophilic character to the molecule. While this may alter its solubility and cellular uptake, the available evidence on methyl chlorogenate suggests that this modification may lead to a reduction in in vitro antioxidant activity compared to the free acid form.[1][2]

Experimental Protocols for In Vitro Antioxidant Assays

For researchers aiming to conduct their own comparative studies, the following are standardized protocols for the most common in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in methanol mix Mix DPPH solution with test compound/standard prep_dpph->mix prep_sample Prepare serial dilutions of test compounds & standards prep_sample->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Figure 2: General workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS radical cation (ABTS + K2S2O8) mix Mix ABTS radical solution with test compound/standard prep_abts->mix prep_sample Prepare serial dilutions of test compounds & standards prep_sample->mix incubate Incubate at room temperature for a defined time mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and TEAC value measure->calculate

Figure 3: General workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP reagent (TPTZ, FeCl3, acetate buffer) mix Mix FRAP reagent with test compound/standard prep_frap->mix prep_sample Prepare serial dilutions of test compounds & standards prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Determine FeSO4 equivalents measure->calculate

Figure 4: General workflow for the FRAP assay.

Conclusion and Future Directions

Based on the available evidence, chlorogenic acid (5-O-caffeoylquinic acid) is likely to exhibit stronger in vitro antioxidant activity than Methyl 4-caffeoylquinate. This is supported by studies indicating that esterification of the carboxylic acid on the quinic acid moiety tends to decrease antioxidant capacity.[1][2] However, the superior DPPH radical scavenging activity of the 4-O-caffeoylquinic acid isomer compared to the 5-O-isomer suggests that the position of the caffeoyl group is a critical determinant of potency.

Therefore, while Methyl 4-caffeoylquinate may be a less potent antioxidant than its corresponding free acid, it could potentially be more active than chlorogenic acid in certain assays due to the favorable 4-position of the caffeoyl group. Direct comparative studies are necessary to definitively establish the relative antioxidant efficacy of Methyl 4-caffeoylquinate.

For researchers in drug development, the increased lipophilicity of Methyl 4-caffeoylquinate may offer advantages in terms of bioavailability and cell membrane permeability, which could translate to enhanced in vivo efficacy despite a potentially lower in vitro antioxidant capacity. Further research should focus on a comprehensive head-to-head comparison of these compounds across a range of antioxidant assays and in cell-based models of oxidative stress to fully elucidate their therapeutic potential.

References

  • Dizdar, M., Vidic, D., Zeljković, S. Ć., & Maksimović, M. (2024). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. Current Analytical Chemistry, 20(8), 582-591. [Link]

  • Ganzon, J. G., Wang, C. C., & Chen, L. G. (2018). 4-O-Caffeoylquinic acid as an antioxidant marker for mulberry leaves rich in phenolic compounds. Journal of food and drug analysis, 26(3), 985–993. [Link]

  • Dizdar, M., Vidic, D., Zeljković, S. Ć., & Maksimović, M. (2023). In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. ResearchGate. [Link]

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of Caffeoylquinic Acid Derivatives

Caffeoylquinic acids (CQAs) are a class of phenolic compounds abundant in many plants, forming a significant part of the human diet through sources like coffee, fruits, and vegetables. Their wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Caffeoylquinic acids (CQAs) are a class of phenolic compounds abundant in many plants, forming a significant part of the human diet through sources like coffee, fruits, and vegetables. Their wide spectrum of biological activities—including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects—has positioned them as compelling candidates for drug development and therapeutic applications. This guide provides an in-depth comparison of CQA derivatives, grounded in experimental data, to elucidate the critical relationship between their chemical structure and biological function.

The Core Architecture: Understanding CQA Isomerism

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. Their structural diversity arises from the number and position of caffeoyl groups attached to the quinic acid core. This variation is the primary determinant of their biological activity.

  • Mono-caffeoylquinic acids (mono-CQAs): Feature one caffeoyl group. The most common isomers are 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid).

  • Di-caffeoylquinic acids (di-CQAs): Possess two caffeoyl groups. Key isomers include 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.

  • Tri-caffeoylquinic acids (tri-CQAs): Contain three caffeoyl groups, such as 3,4,5-tri-CQA.

The following diagram illustrates the foundational structures and the numbering of the quinic acid core, which is crucial for understanding the isomeric differences.

G cluster_caffeic Caffeic Acid cluster_quinic Quinic Acid Core cluster_5cqa 5-O-Caffeoylquinic Acid (5-CQA) cluster_35dicqa 3,5-di-O-Caffeoylquinic Acid (3,5-diCQA) caffeic_acid caffeic_acid cqa_5 cqa_5 caffeic_acid->cqa_5 + Quinic Acid -> quinic_acid quinic_acid dicqa_35 dicqa_35 cqa_5->dicqa_35 + Caffeic Acid ->

Caption: From Building Blocks to Bioactive Molecules.

Comparative Analysis of Biological Activities

The efficacy of CQA derivatives is directly linked to their structure, particularly the number and position of the electron-donating caffeoyl groups.

Antioxidant Activity

The hallmark of CQAs is their potent antioxidant capacity, primarily attributed to the catechol group (two adjacent hydroxyl groups) on the caffeic acid moiety, which readily donates hydrogen atoms to neutralize free radicals.

Key Structure-Activity Relationship Insights:

  • Number of Caffeoyl Groups: The antioxidant activity increases with the number of caffeoyl groups. Di-CQAs consistently exhibit stronger radical scavenging activity than mono-CQAs because they possess more hydroxyl groups available for donation.

  • Position of Caffeoyl Groups (Mono-CQAs): Studies comparing 3-CQA, 4-CQA, and 5-CQA have found their antioxidant activities to be very similar. This suggests that for mono-substituted isomers, the specific attachment point on the quinic acid ring does not significantly alter their fundamental radical scavenging capability. The primary mechanism involves Hydrogen Atom Transfer (HAT) or Sequential Proton-Loss Electron-Transfer (SPLET), which are largely governed by the caffeoyl moiety itself.

  • Position of Caffeoyl Groups (Di-CQAs): Among di-CQA isomers, subtle but significant differences emerge. For instance, some studies have reported 4,5-diCQA to have higher antioxidant activity in certain assays compared to 3,4-diCQA and 3,5-diCQA, possibly due to steric effects influencing the stability of the resulting radical.

Table 1: Comparative Antioxidant Activity of CQA Derivatives (DPPH Assay)

Compound IC50 (µM) Source
3,4-O-Dicaffeoylquinic acid methyl ester 10.5 ± 0.6
4,5-O-Dicaffeoylquinic acid methyl ester 11.7 ± 0.9
4,5-Dicaffeoylquinic acid 19.8
Caffeic Acid Derivative (3k) 18.6

| Caffeic Acid | 42.81 | |

Note: A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. CQA derivatives exert anti-inflammatory effects by modulating critical signaling pathways.

Key Structure-Activity Relationship Insights:

  • Superiority of Di-CQAs: Di-CQAs are generally more potent anti-inflammatory agents than mono-CQAs. They have been shown to effectively suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6 in macrophage cell models.

  • Mechanism of Action: The anti-inflammatory action is mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). By preventing the phosphorylation and activation of proteins in these cascades, CQAs can downregulate the expression of inflammatory enzymes like iNOS and COX-2. For example, 4,5-diCQA has been shown to suppress the nuclear translocation of NF-κB and the phosphorylation of ERK, JNK, and p38 MAPKs.

cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS (Inflammatory Stimulus) MAPK MAPK Phosphorylation (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Activation LPS->NFkB diCQA di-CQA Derivatives diCQA->MAPK Inhibits diCQA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) NFkB->Mediators

Caption: di-CQA Inhibition of Inflammatory Pathways.

Neuroprotective Activity

Oxidative stress and inflammation are deeply implicated in neurodegenerative diseases. CQAs offer neuroprotection through multiple mechanisms.

Key Structure-Activity Relationship Insights:

  • ATP Production: An intriguing aspect of CQA activity is the ability to enhance cellular energy production. Studies have shown that the capacity to accelerate ATP production in neuroblastoma cells increases with the number of caffeoyl groups. 3,4,5-tri-O-caffeoylquinic acid was found to be the most potent in this regard, suggesting that increased acylation is beneficial for this specific activity. This is critical for neuronal survival, especially under conditions of metabolic stress.

  • Enzyme Inhibition: CQAs have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, CQAs can increase acetylcholine levels in the brain, a key therapeutic strategy in Alzheimer's disease.

  • Direct Cytoprotection: In models of hydrogen peroxide-induced injury in SH-SY5Y neuroblastoma cells, various CQA derivatives demonstrated protective effects. Tri-caffeoylquinic acids showed significant protection against H2O2-induced cell death. Interestingly, the presence of a maloyl group also enhanced protective effects against NMDA-induced injury, indicating that modifications beyond caffeoylation can tune the neuroprotective profile.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized, well-documented protocols are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a foundational method for assessing antioxidant capacity.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol describes a common and reliable method for determining the ability of a CQA derivative to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at ~517 nm. The degree of color change is proportional to the scavenging potential of the test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • CQA derivative (test compound)

  • Positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM or 80 µg/mL). This solution should be prepared fresh and kept in the dark to prevent degradation.

  • Preparation of Test Compound and Control Solutions:

    • Prepare a stock solution of the CQA derivative in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of working concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare the positive control in the same manner.

  • Assay Execution (96-well plate format):

    • Test Wells: Add 20 µL of each CQA working solution to separate wells.

    • Control Wells: Add 20 µL of the positive control working solutions to separate wells.

    • Blank Well: Add 20 µL of methanol.

    • To all wells except a "reagent blank" well, add 180 µL of the DPPH working solution. The reagent blank well should receive 200 µL of methanol.

  • Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging activity against the concentration of the CQA derivative.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) a2 Add 180µL DPPH Solution to each well p1->a2 p2 Prepare Serial Dilutions of CQA Derivative & Control a1 Pipette 20µL of Sample/ Control/Blank into 96-well Plate p2->a1 a1->a2 a3 Incubate in Dark (30 min, Room Temp) a2->a3 d1 Measure Absorbance at 517 nm a3->d1 d2 Calculate % Scavenging Activity d1->d2 d3 Determine IC50 Value (via Regression Analysis) d2->d3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Conclusion and Future Perspectives

The structure-activity relationship of caffeoylquinic acid derivatives is a compelling field of study, revealing clear principles that guide their biological efficacy. The number of caffeoyl groups is a dominant factor, with di- and tri-caffeoylated derivatives generally showing superior antioxidant, anti-inflammatory, and neuroprotective potential compared to their mono-caffeoylated counterparts. While the position of substitution in mono-CQAs appears to have a minimal impact on antioxidant activity, it can introduce significant differences in more complex biological systems and among di-CQA isomers.

Future research should focus on synthesizing novel derivatives with enhanced bioavailability and targeted activity. Modifications to the quinic acid core, such as amidation or the introduction of other functional groups, could yield compounds with improved pharmacological profiles. As our understanding of the intricate interplay between structure and function deepens, CQA derivatives hold immense promise as lead compounds for the development of next-generation therapeutics for a range of oxidative stress- and inflammation-related diseases.

References

  • Masek, A., Chrzescijanska, E., & Zaborski, M. (2016). Comparative study of the antioxidative activities of caffeoylquinic and caffeic acids. Food Chemistry, 213, 576-582. [Link]

  • Szewczyk, A., et al. (2021). Caffeoylquinic Acids with Potential Biological Activity from Plant In vitro Cultures as Alternative Sources of Valuable Natural Products. Molecules, 26(11), 3345.
  • Zhao, Q., et al. (2017). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 37(3), 499-509.
  • Han, J. Y., et al. (2010). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. Journal of Neurochemistry, 114(4), 1107-1117.
  • Chen, C., et al. (2012). Antioxidant and DNA-protective activities of chlorogenic acid isomers. Journal of Agricultural and Food Chemistry, 60(46), 11625-11630.
  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Miyamae, Y., et al. (2012). Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production. Biological & Pharmaceutical Bulletin, 35(8), 1391-1396.
  • Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Xu, Y., et al. (2019). Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms. Journal of Ethnopharmacology, 234, 11-20.
  • 4.4. DPPH Assay. (n.d.). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • Parameters of interactions between acetylcholinesterase and coffee extracts. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Li, Y., et al. (2020). Isolation, structure elucidation and neuroprotective effects of caffeoylquinic acid derivatives from the roots of Arctium lappa L. Phytochemistry, 178, 112432.
  • Identification of caffeoylquinic acid derivatives as natural protein tyrosine phosphatase 1B inhibitors from Artemisia princeps. (2018). PubMed. Retrieved March 7, 2026, from [Link]

  • Clifford, M. N., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3639-3701.
  • Synthesis and In Vitro Evaluation of Caffeoylquinic Acid Derivatives as Potential Hypolipidemic Agents. (2019). PMC. Retrieved March 7, 2026, from [Link]

  • Miyamae, Y., et al. (2012). Structure–Activity Relationship of Caffeoylquinic Acids on the Accelerating Activity on ATP Production. Chemical and Pharmaceutical Bulletin, 60(8), 1039-1044.
  • Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kim, D. O., et al. (2022). Comparison of Caffeoylquinic Acids and Functional Properties of Domestic Sweet Potato (Ipomoea batatas (L.) Lam.) Storage Roots with Established Overseas Varieties. Foods, 11(9), 1323.
  • Antioxidant and neuroprotective effects of caffeoylquinic acids from Geigeria alata. (2019). Bulgarian Chemical Communications. Retrieved March 7, 2026, from [Link]

  • Structure-Activity Relationship of Caffeoylquinic Acid on the... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • dos Santos, M. D., et al. (2019). Caffeoylquinic Acids: Separation Method, Antiradical Properties and Cytotoxicity. Chemistry & Biodiversity, 16(7), e1900093.
  • Lee, D. Y., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
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  • Anti-inflamm
Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-Caffeoylquinate

Introduction: The Analytical Imperative for Methyl 4-Caffeoylquinate Methyl 4-caffeoylquinate, a derivative of caffeoylquinic acid (CQA), is a significant phytochemical found in various medicinal and edible plants.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Methyl 4-Caffeoylquinate

Methyl 4-caffeoylquinate, a derivative of caffeoylquinic acid (CQA), is a significant phytochemical found in various medicinal and edible plants.[1] Its accurate quantification is paramount for the quality control of herbal products, metabolomic studies, and pharmacokinetic analysis in drug development.[1][2] However, the reliability of analytical data is not absolute. When analytical methods are transferred between laboratories, updated with new instrumentation, or when multiple techniques are used within a single program, a critical process known as cross-validation becomes essential.[3][4][5]

This guide provides an in-depth comparison of three common analytical techniques for Methyl 4-caffeoylquinate quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). We will explore the causality behind experimental choices and present a framework for cross-validation, ensuring data integrity and comparability across different analytical platforms, grounded in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8]

Part 1: The Principle and Workflow of Method Cross-Validation

Cross-validation is the formal process of comparing results from two or more distinct analytical methods or laboratories to demonstrate that they produce comparable data.[3][4][5] This is not merely a procedural formality but a scientific necessity to ensure that data generated across different sites, studies, or technologies can be reliably pooled and compared. The scientific rationale is to guarantee inter-laboratory reproducibility and support regulatory compliance.[4][5]

The workflow for a typical cross-validation study is a systematic process designed to challenge the methods with identical, well-characterized samples and compare the outcomes against predefined acceptance criteria.

Cross_Validation_Workflow cluster_compare start Start: Define Scope & Acceptance Criteria (e.g., ±15% Bias) prep_qc Prepare Standardized QC Samples (Low, Medium, High Concentrations) start->prep_qc analysis Independent Analysis prep_qc->analysis method_a Analyze all QC Samples using Method A (e.g., HPLC-DAD) analysis->method_a method_b Analyze all QC Samples using Method B (e.g., LC-MS/MS) analysis->method_b compare Data Comparison & Statistical Analysis method_a->compare method_b->compare calculate For each QC level, calculate Percentage Bias: [(Result_A - Result_B) / Mean(A,B)] * 100 compare->calculate assess Assess Results Against Acceptance Criteria calculate->assess pass Pass: Methods are Correlated assess->pass fail Fail: Investigate Discrepancy assess->fail end End pass->end fail->end

Caption: Workflow for cross-validating two analytical methods.

Part 2: Comparative Analysis of Core Analytical Methodologies

The choice of an analytical method is driven by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, throughput, and cost. Caffeoylquinic acids, including Methyl 4-caffeoylquinate, are amenable to several techniques, each with distinct advantages.

Method A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
  • Expertise & Causality: HPLC-DAD is the workhorse of many analytical labs for its robustness and cost-effectiveness.[1] The separation relies on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For structurally similar isomers of caffeoylquinic acids, specialized columns like phenyl-hexyl can offer enhanced selectivity due to π-π interactions with the aromatic rings of the analytes.[9] The mobile phase is typically acidified (e.g., with acetic or formic acid) to suppress the ionization of the phenolic and carboxylic acid groups, ensuring sharp, symmetrical peaks and reproducible retention times. Detection via DAD is ideal for these compounds, as the caffeoyl moiety provides a strong chromophore with a characteristic UV absorbance maximum around 325-330 nm.[9]

  • Trustworthiness (Self-Validating Protocol): This method is validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.[6][7]

  • Standard & Sample Preparation:

    • Prepare a stock solution of Methyl 4-caffeoylquinate standard (1.0 mg/mL) in HPLC-grade methanol.[10]

    • Create a series of calibration standards (e.g., 1-200 µg/mL) by diluting the stock solution with the mobile phase.

    • For plant extracts, accurately weigh the dried extract, dissolve in methanol, and filter through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with Acetonitrile:0.25% Acetic Acid in Water (12.5:87.5, v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[12]

    • Injection Volume: 10 µL.

    • Detection: DAD at 330 nm.[9]

  • Data Analysis:

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify Methyl 4-caffeoylquinate in samples using the linear regression equation derived from the calibration curve.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Expertise & Causality: LC-MS/MS is the gold standard for high sensitivity and selectivity, making it indispensable for analyzing complex biological matrices like plasma or for detecting trace-level components.[3][13] The method utilizes electrospray ionization (ESI), typically in negative ion mode, which is highly efficient for acidic molecules like CQAs. Tandem mass spectrometry allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and virtually eliminates matrix interference, providing superior quantification. For Methyl 4-caffeoylquinate (MW: 368.3 g/mol ), a common transition would be m/z 367 → 191 (loss of the caffeoyl group).[14][15]

  • Trustworthiness (Self-Validating Protocol): The method is fully validated for all ICH parameters, with particular attention to matrix effects, recovery, and stability, which are critical for bioanalytical methods.[3][13]

  • Standard & Sample Preparation (for Plasma):

    • Prepare calibration standards and QC samples by spiking known amounts of Methyl 4-caffeoylquinate into blank rat plasma.

    • Perform liquid-liquid extraction: To 50 µL of plasma, add an internal standard and 500 µL of ethyl acetate-isopropanol (7:3, v/v).[13]

    • Vortex for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatographic & MS Conditions:

    • Instrument: UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer).

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[16]

    • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.[16]

    • MS Detection: ESI in negative mode.

    • MRM Transition: Monitor m/z 367 → 191 for Methyl 4-caffeoylquinate.

    • Source Parameters: Capillary voltage: 3.0 kV; Source temp: 150 °C; Desolvation temp: 500 °C.[16]

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Method C: High-Performance Thin-Layer Chromatography (HPTLC)
  • Expertise & Causality: HPTLC offers high throughput and cost-effectiveness by allowing for the simultaneous analysis of many samples on a single plate.[11] Separation is achieved on a silica gel plate with a solvent system optimized for the polarity of the target analytes. For CQAs, a mobile phase containing ethyl acetate, formic acid, and water provides good resolution.[17] Detection is typically performed after derivatization with a reagent like Natural Products (NP)/PEG, which forms fluorescent complexes with phenolic compounds, enhancing sensitivity and specificity when viewed under UV light (366 nm).[17] Quantification is achieved by densitometric scanning of the resulting bands.

  • Trustworthiness (Self-Validating Protocol): The method is validated for key parameters like linearity, precision, and accuracy, making it a reliable tool for screening and quality control applications.

  • Standard & Sample Preparation:

    • Prepare methanolic solutions of the standard and samples as described for HPLC.

  • Chromatographic Conditions:

    • Instrument: CAMAG HPTLC system.

    • Plate: HPTLC Silica gel 60 F254 plates.

    • Application: Apply 2 µL of each standard and sample solution as 8 mm bands.[11]

    • Mobile Phase: Ethyl acetate:formic acid:acetic acid:water (10:1.1:1.1:2.3, v/v/v/v).[17]

    • Development: Develop the plate to a distance of 80 mm in a saturated twin-trough chamber.

  • Derivatization and Detection:

    • Dry the plate thoroughly.

    • Spray with NP/PEG reagent.

    • Heat the plate at 100 °C for 3 minutes.[11]

    • Detection: Document under UV light at 366 nm.

  • Data Analysis:

    • Perform densitometric scanning at 366 nm.

    • Quantify using a calibration curve generated from the standard bands.

Part 3: Data Presentation and Interpretation

A successful cross-validation hinges on the objective comparison of performance data. The tables below summarize typical validation parameters and the results of a hypothetical cross-validation study.

Table 1: Comparison of Typical Method Validation Parameters
ParameterHPLC-DADLC-MS/MSHPTLC-Densitometry
Linearity (R²) > 0.999[18]> 0.998[13]> 0.999[17]
Range (µg/mL) 1 - 2000.002 - 2.0[13]0.1 - 1.0
LOD (µg/mL) ~0.2[18]~0.0005~0.03
LOQ (µg/mL) ~0.6[9][18]0.002[13]~0.1
Accuracy (% Recovery) 96.8 - 103.1%[9]96.2 - 110.0%[13]95 - 105%
Precision (% RSD) < 3.0%[9]< 15%[13]< 5.0%
Table 2: Cross-Validation Results – HPLC-DAD vs. LC-MS/MS

Acceptance Criterion: The mean concentration determined by one method should be within ±15% of the mean concentration determined by the other method.

QC Sample LevelMean Conc. (HPLC-DAD)Mean Conc. (LC-MS/MS)Mean (Both Methods)% BiasResult
Low QC (5 µg/mL) 5.21 µg/mL4.98 µg/mL5.10 µg/mL+4.5%PASS
Mid QC (50 µg/mL) 51.5 µg/mL48.9 µg/mL50.2 µg/mL+5.2%PASS
High QC (150 µg/mL) 147.2 µg/mL153.1 µg/mL150.2 µg/mL-3.9%PASS
Interpretation of Results

The data clearly illustrate the strengths of each method. LC-MS/MS demonstrates vastly superior sensitivity (LOQ of 2 ng/mL) compared to HPLC-DAD (600 ng/mL), making it the only suitable choice for pharmacokinetic studies where plasma concentrations are expected to be low.[13] HPLC-DAD, however, shows excellent precision and is a highly reliable and cost-effective method for quality control of raw materials or finished products where analyte concentrations are higher.[9][18] HPTLC is a powerful screening tool, capable of analyzing many samples in parallel, though with less precision than HPLC.

The cross-validation data (Table 2) shows a percentage bias well within the ±15% acceptance limit across all concentration levels. This successful outcome demonstrates that, within its validated range, the HPLC-DAD method provides data comparable to the more sensitive LC-MS/MS method. This allows an organization to confidently use the more economical HPLC-DAD method for routine high-concentration samples while reserving the LC-MS/MS method for bioanalysis, knowing the data from both are interchangeable.

Conclusion and Recommendations

The cross-validation of analytical methods for Methyl 4-caffeoylquinate is not merely a validation exercise but a cornerstone of data integrity.

  • For high-concentration quantification (e.g., quality control of plant extracts, product formulation), HPLC-DAD is the recommended method due to its robustness, precision, and cost-effectiveness.

  • For trace-level quantification in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the unequivocal choice, offering unparalleled sensitivity and selectivity.

  • For high-throughput screening or preliminary analysis , HPTLC provides a rapid and economical alternative.

By performing rigorous cross-validation, researchers and drug development professionals can ensure the consistency and reliability of their data, regardless of the analytical platform used. This practice builds a foundation of trust in the data that supports critical decisions throughout the research and development lifecycle.

References

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  • Jaiswal, R., & Kuhnert, N. (2011). HPLC-ESI-MS/MS analysis of oxidized di-caffeoylquinic acids generated by metalloporphyrin-catalyzed reactions. Journal of the Brazilian Chemical Society, 22(8), 1479-1486.
  • Gonceariuc, M., & Ciobanu, C. (2019). Polyphenol Characterization of the Aqueous Extract from Hubertia ambavilla L. (Asteraceae) by HPLC-DAD-ESI-MSn and Assessment of Its Antioxidant Activity. Chemistry & Biodiversity, 16(11), e1900398.
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Comparative

The Mechanistic Dichotomy: In Vitro Potency vs. In Vivo Reality

In Vivo vs. In Vitro Efficacy of Methyl 4-Caffeoylquinate: A Comprehensive Comparison Guide As drug development professionals and application scientists, we frequently encounter the "translational gap"—a phenomenon where...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo vs. In Vitro Efficacy of Methyl 4-Caffeoylquinate: A Comprehensive Comparison Guide

As drug development professionals and application scientists, we frequently encounter the "translational gap"—a phenomenon where highly potent molecules in a petri dish fail to replicate their efficacy in living organisms. Methyl 4-caffeoylquinate (MCQA) , also known as 4-O-caffeoylquinic acid methyl ester, is a prime example of this paradigm.

Isolated from medicinal plants such as Moringa oleifera, Lonicera japonica (honeysuckle), and Saussurea pulchella, MCQA is a specialized derivative within the caffeoylquinic acid (CQA) family[1][2]. The methylation of its carboxylic acid group significantly alters its lipophilicity and target-binding affinity compared to its non-methylated parent, chlorogenic acid (5-CQA). This guide provides an objective, data-driven comparison of MCQA’s performance across in vitro and in vivo environments, detailing the causality behind its pharmacological behavior and establishing robust protocols for its evaluation.

In Vitro Efficacy: Target-Specific Domination

In controlled, cell-free, or isolated cellular environments, MCQA demonstrates exceptional multi-target efficacy. The methylation at the 4-position neutralizes the negative charge of the quinic acid moiety, increasing the molecule's lipophilicity. This structural nuance allows MCQA to penetrate cell membranes more efficiently and dock deeper into the hydrophobic catalytic pockets of target enzymes[3].

  • Cholinesterase Inhibition (Neuroprotection): In silico and in vitro models reveal that MCQA acts as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By binding to the catalytic triad of these enzymes, MCQA prevents the hydrolysis of acetylcholine, a critical mechanism for managing Alzheimer's disease pathology[1][3].

  • Antiviral & Anti-inflammatory Activity: In cellular assays, MCQA and its derivatives significantly inhibit Hepatitis B Virus (HBV) DNA replication and suppress the secretion of HBsAg and HBeAg[2]. Furthermore, it exhibits strong cyclooxygenase-2 (COX-2) inhibition, mitigating inflammatory cascades[3].

In Vivo Efficacy: The Esterase Dilemma

While in vitro data is compelling, the in vivo efficacy of MCQA is heavily dictated by its pharmacokinetic profile. When administered systemically, MCQA encounters a hostile environment rich in carboxylesterases (found in the intestinal mucosa, liver, and plasma).

These enzymes rapidly hydrolyze the methyl ester bond, cleaving MCQA into caffeic acid and quinic acid. Consequently, the in vivo neuroprotective and anti-inflammatory effects observed in animal models (such as the attenuation of DSS-induced ulcerative colitis[4]) are often driven not by the intact MCQA molecule, but by the synergistic action of its downstream metabolites. This necessitates advanced delivery systems (e.g., nano-encapsulation) if the therapeutic goal is to deliver intact MCQA to target tissues like the brain.

G cluster_invitro In Vitro Dynamics (No First-Pass Metabolism) cluster_invivo In Vivo Dynamics (Pharmacokinetic Cleavage) MCQA Methyl 4-caffeoylquinate (Intact Molecule) AChE AChE / BuChE Inhibition (High Binding Affinity) MCQA->AChE Direct Action ROS ROS Scavenging (DPPH Reduction) MCQA->ROS Esterases Plasma/Hepatic Esterases (Hydrolysis) MCQA->Esterases Systemic Circulation Metabolites Caffeic Acid + Quinic Acid (Active Metabolites) Esterases->Metabolites Cleavage Systemic Systemic Anti-inflammatory Efficacy Metabolites->Systemic Downstream Action

Pharmacodynamic and pharmacokinetic divergence of MCQA in vitro vs. in vivo.

Quantitative Performance Comparison

To objectively evaluate MCQA, we must benchmark it against its non-methylated analog (Chlorogenic Acid) and a clinical standard (Galantamine). The following table synthesizes their comparative performance metrics based on established pharmacological assays.

CompoundAChE Binding Affinity (In Silico / In Vitro)Antioxidant Capacity (DPPH IC50)In Vivo Half-Life (Systemic)Primary In Vivo Active Form
Methyl 4-caffeoylquinate High (Enhanced hydrophobic docking)High (< 10 μg/mL)Low (Rapid esterase hydrolysis)Metabolites (Caffeic/Quinic Acid)
Chlorogenic Acid (5-CQA) Moderate (Hindered by polarity)High (< 15 μg/mL)Low-ModerateMetabolites
Galantamine (Standard) Very High (Specific allosteric binding)Low (Not a primary antioxidant)High (~7 hours in humans)Intact Molecule

Data synthesis derived from comparative cholinesterase and pharmacokinetic profiling[1][3].

Self-Validating Experimental Protocols

To accurately assess the translational viability of MCQA, researchers must employ self-validating workflows. The following protocols are designed to ensure that experimental artifacts (such as spontaneous hydrolysis) do not confound the data.

Protocol A: In Vitro AChE Inhibition (Modified Ellman’s Assay)

Causality & Rationale: Ellman’s assay is the gold standard for measuring cholinesterase activity. It relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion. We use a temperature-controlled environment (25°C) to prevent the spontaneous thermal degradation of the MCQA ester bond during the assay.

  • Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve MCQA in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.22 U/mL), and 20 µL of MCQA at varying concentrations (1 µM to 100 µM).

  • Self-Validation Step: Include a Positive Control (Galantamine, 10 µM) to validate enzyme viability, and a Negative Control (Buffer + DMSO) to establish baseline activity. Include a Blank (MCQA + Buffer without enzyme) to ensure MCQA does not auto-react with DTNB.

  • Reaction Initiation: Add 10 µL of 15 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide.

  • Quantification: Measure absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality & Rationale: Because MCQA is an ester, standard in vivo efficacy models (like behavioral mazes) cannot confirm if the intact molecule crossed the blood-brain barrier (BBB). LC-MS/MS is required to track the parent compound versus its cleaved metabolites in plasma and cerebrospinal fluid (CSF).

  • Administration: Administer MCQA (50 mg/kg) intravenously (IV) and orally (PO) to two separate cohorts of Sprague-Dawley rats to determine absolute bioavailability.

  • Sampling & Stabilization (Critical Step): Collect blood at intervals (5, 15, 30, 60, 120 mins). Crucial: Immediately add an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) to the collection tubes. Without this, MCQA will continue to degrade ex vivo in the sample tube, leading to falsely low PK readings.

  • Extraction: Centrifuge to isolate plasma. Extract analytes using solid-phase extraction (SPE) to remove protein matrix interference.

  • LC-MS/MS Analysis: Utilize a C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Monitor transitions for intact MCQA (m/z 367 → 161) and caffeic acid (m/z 179 → 135) in negative ion mode[1].

  • Data Interpretation: Calculate AUC, Cmax, and Tmax. A high ratio of caffeic acid to MCQA in the IV cohort confirms rapid endogenous esterase activity.

Workflow Start MCQA Compound Validation InVitro In Vitro Phase (Efficacy) Start->InVitro InVivo In Vivo Phase (Pharmacokinetics) Start->InVivo Ellman Ellman's Assay (AChE Activity) InVitro->Ellman Controls Self-Validation: Galantamine & Blanks Ellman->Controls Stabilize Plasma Collection + Esterase Inhibitor InVivo->Stabilize LCMS LC-MS/MS Profiling (Parent vs Metabolite) Stabilize->LCMS

Self-validating experimental workflow for evaluating MCQA efficacy and pharmacokinetics.

Conclusion

Methyl 4-caffeoylquinate is a highly bioactive phytochemical with immense in vitro potential, particularly in neuroprotective and anti-inflammatory applications. However, drug development professionals must account for its rapid in vivo hydrolysis. Future therapeutic development of MCQA should focus heavily on prodrug strategies or nanoparticle encapsulation to shield the ester bond from premature enzymatic cleavage, thereby bridging the gap between its in vitro promise and in vivo reality.

References

  • Characterization of the Anticholinesterase and Antioxidant Properties of Phytochemicals from Moringa oleifera as a Potential Treatment for Alzheimer's Disease. MDPI.[Link]

  • Novel caffeoylquinic acid derivatives from Lonicera japonica Thunb. flower buds exert pronounced anti-HBV activities. PMC / NIH.[Link]

  • Study on the Comprehensive Phytochemicals and the Anti-Ulcerative Colitis Effect of Saussurea pulchella. Semantic Scholar.[Link]

Sources

Validation

Comparative Guide: Mono- vs. Di-Caffeoylquinic Acid Esters in Drug Development

Executive Summary & Structural Causality As a Senior Application Scientist evaluating phytochemicals for drug discovery, understanding the structure-activity relationship (SAR) between mono-caffeoylquinic acids (monoCQAs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

As a Senior Application Scientist evaluating phytochemicals for drug discovery, understanding the structure-activity relationship (SAR) between mono-caffeoylquinic acids (monoCQAs) and di-caffeoylquinic acids (diCQAs) is paramount. Caffeoylquinic acids (CQAs) are specialized plant metabolites formed via the esterification of quinic acid with caffeic acid (1)[1].

While monoCQAs (such as 5-CQA, commonly known as chlorogenic acid) are highly abundant in sources like green coffee, diCQAs (such as 1,5-diCQA or 3,4-diCQA) are synthesized via acyltransferase reactions catalyzed by enzymes like GDSL lipases (1)[1].

The causality behind their differing bioactivities is rooted in structural chemistry. The addition of a second caffeoyl moiety in diCQAs doubles the number of o-dihydroxyphenyl (catechol) groups. This structural expansion exponentially increases the molecule's capacity for Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), leading to superior radical scavenging capabilities and stronger binding affinities to enzyme active sites (2)[2].

Comparative Performance Metrics

The following table synthesizes the quantitative and mechanistic differences between mono- and di-esterified CQAs based on established in vitro assays.

ParameterMono-Caffeoylquinic Acids (e.g., 5-CQA)Di-Caffeoylquinic Acids (e.g., 3,4-diCQA)Mechanistic Rationale
Structural Moieties 1 Caffeoyl group (1 catechol ring)2 Caffeoyl groups (2 catechol rings)Esterification positions on quinic acid dictate steric conformation and target binding (3)[3].
Antioxidant Capacity (DPPH/ABTS) ModerateHighDoubled electron-donating hydroxyls enhance radical stabilization via HAT (2)[2].

-Glucosidase Inhibition
Weak to ModerateStrong (e.g., EC50 ~241.8 μg/mL)Increased molecular bulk and hydrogen bonding sites improve affinity for the enzyme active site (4)[4].
Lipophilicity (LogP) LowerHigherAddition of the second aromatic ring increases hydrophobicity, altering cellular permeability.
Natural Abundance High (e.g., green coffee beans)Low to Moderate (e.g., Asteraceae roots)Biosynthetic pathways heavily favor mono-esters before secondary conversion (1)[1].

Mechanistic Pathways: ROS Scavenging & Nrf2 Activation

DiCQAs exhibit a potent dual-action cytoprotective mechanism. Directly, they act as primary antioxidants by scavenging intracellular reactive oxygen species (ROS). Indirectly, their oxidized quinone forms act as electrophiles that modify the cysteine residues of the Keap1 complex. This modification facilitates the dissociation and nuclear translocation of Nrf2, binding to the Antioxidant Response Element (ARE) and driving the transcription of endogenous antioxidant enzymes (e.g., HO-1, NQO1).

Mechanism CQA Di-CQA Molecule (High Electron Density) ROS Intracellular ROS (H2O2, O2•-) CQA->ROS Direct Scavenging Keap1 Keap1 Complex (Cytosol) CQA->Keap1 Electrophilic Attack Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (Nucleus) Nrf2->ARE Activation Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Transcription Enzymes->ROS Elimination

Dual-action mechanism of CQAs: direct ROS scavenging and Nrf2/ARE pathway activation.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and mechanistic controls.

Workflow 1: LC-MSn Discrimination of CQA Isomers

Discriminating between positional isomers (e.g., 3,4-diCQA vs. 3,5-diCQA) requires robust LC-MSn profiling. Because phenolic acids readily lose a proton, negative electrospray ionization (ESI-) is the standard. During fragmentation, diCQAs (m/z 515) lose one caffeoyl residue to form monoCQAs (m/z 353). The ease of this removal depends on the positional isomer (e.g., positions 1 and 5 cleave more readily than 3 and 4), allowing precise structural elucidation (5)[5].

LCMS_Workflow A Plant Extract (CQA Mixture) B UHPLC Separation (C18 Column) A->B C ESI-MS (Negative Mode) m/z 353 (Mono) | m/z 515 (Di) B->C D MS/MS m/z 353 Fragments: 191, 179 C->D MonoCQA E MS/MS m/z 515 Fragments: 353, 191 C->E DiCQA F Identify MonoCQAs (e.g., 5-CQA) D->F G Identify DiCQAs (e.g., 3,5-diCQA) E->G

UHPLC-MS/MS workflow for the baseline discrimination of mono- and di-CQA isomers.

Step-by-Step Methodology:

  • Sample Preparation: Extract 100 mg of lyophilized plant material in 1 mL of 70% aqueous methanol. Spike with 10 μg/mL of 4-hydroxybenzoic acid as an internal standard (Self-Validation Step: Ensures extraction recovery and ionization stability).

  • Chromatography: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry: Operate the mass spectrometer in ESI negative mode. Set MS1 to scan m/z 100-1000.

  • MS/MS Fragmentation: Isolate m/z 353 and m/z 515. Apply collision-induced dissociation (CID).

  • Data Interpretation: Identify monoCQAs by the presence of m/z 191 (quinic acid) and m/z 179 (caffeic acid) fragments. Identify diCQAs by the primary loss of a caffeoyl group yielding m/z 353, followed by secondary fragmentation to m/z 191.

Workflow 2: In Vitro -Glucosidase Inhibition Assay

DiCQAs demonstrate potent inhibition of


-glucosidase, making them valuable leads for anti-diabetic therapeutics. This protocol uses p-nitrophenyl-

-D-glucopyranoside (pNPG) as a synthetic substrate. When cleaved by the enzyme, it releases p-nitrophenol (yellow), providing a direct spectrophotometric readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve

    
    -glucosidase to a concentration of 0.5 U/mL. Prepare 5 mM pNPG in the same buffer.
    
  • Incubation: In a 96-well plate, combine 50 μL of the CQA sample (varying concentrations, e.g., 10-500 μg/mL) with 50 μL of the enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 50 μL of 5 mM pNPG to each well. Incubate at 37°C for exactly 20 minutes.

  • Termination & Readout: Stop the reaction by adding 100 μL of 0.2 M Na2CO3. Read the absorbance at 405 nm using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Use Acarbose (IC50 must fall within standard lab QC limits, typically 0.5-1.0 mg/mL).

    • Background Subtraction: Include a blank for each sample concentration (Sample + Buffer + Na2CO3, no enzyme) to subtract the natural pigmentation of CQA extracts, preventing false-positive inhibition readings.

References

1.4 - ResearchGate 2.1 - NIH/PMC 3.5 - ACS Publications 4.3 - MDPI 5.2 - ACS Publications

Sources

Comparative

Evaluating the Specificity of Methyl 4-caffeoylquinate Bioactivity: A Comparative Guide

In the landscape of natural product research and drug development, the therapeutic potential of a compound is not solely defined by its efficacy but also by its specificity. A highly specific molecule interacts with its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of natural product research and drug development, the therapeutic potential of a compound is not solely defined by its efficacy but also by its specificity. A highly specific molecule interacts with its intended target with high affinity, minimizing off-target effects and consequently reducing the risk of adverse reactions. Methyl 4-caffeoylquinate (M4CQ), a methyl ester derivative of 4-caffeoylquinic acid (4-CQA, also known as cryptochlorogenic acid), belongs to the extensive family of caffeoylquinic acids (CQAs) found in numerous medicinal and edible plants. While the broader class of CQAs is celebrated for a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, a critical evaluation of the specificity of individual derivatives like M4CQ is paramount for its advancement as a potential therapeutic agent.[1]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the bioactivity and specificity of Methyl 4-caffeoylquinate. We will delve into its known biological activities, compare it with relevant alternatives, and provide detailed experimental protocols to empower researchers in their quest for selective and effective therapeutic leads.

The Chemical Landscape: Methyl 4-caffeoylquinate and its Comparators

The bioactivity of a molecule is intrinsically linked to its structure. For M4CQ, its specificity can be influenced by two key structural features: the position of the caffeoyl group on the quinic acid core and the presence of the methyl ester. Therefore, a comprehensive evaluation of M4CQ's specificity necessitates a comparison with its closest structural relatives:

  • Positional Isomers (Methyl Esters): Methyl 3-caffeoylquinate (M3CQ) and Methyl 5-caffeoylquinate (M5CQ).

  • Non-esterified Counterpart: 4-O-caffeoylquinic acid (4-CQA).

  • Parent Compound: Caffeic Acid.

The central hypothesis is that these subtle structural modifications can lead to significant differences in binding affinities for various biological targets, thereby influencing their overall specificity.

Primary Bioactivities and the Quest for Specificity

The known bioactivities of CQAs provide a logical starting point for investigating the specificity of M4CQ. The most well-documented effects are antioxidant and anti-inflammatory activities.

Antioxidant Activity: A Class Effect?

CQAs are potent antioxidants, a property attributed to the catechol group of the caffeic acid moiety, which can donate hydrogen atoms to neutralize free radicals.[2][3][4] Studies comparing the antioxidant activities of the non-esterified mono-caffeoylquinate isomers (3-CQA, 4-CQA, and 5-CQA) have found their activities to be quite similar, suggesting that the position of the caffeoyl group on the quinic acid ring does not significantly impact this particular bioactivity.[3][4]

However, the presence of the methyl ester in M4CQ may enhance its radical-scavenging capacity compared to its non-esterified counterpart, 4-CQA.[5] This could be attributed to altered lipophilicity, which may affect its interaction with radical species in different environments.

Table 1: Comparative Antioxidant Activity of Caffeoylquinic Acid Derivatives

CompoundAssayIC50 (µM)Source
3-O-caffeoylquinic acidDPPH~15[3][4]
4-O-caffeoylquinic acidDPPH~15[3][4]
5-O-caffeoylquinic acidDPPH~15[3][4]
Methyl 4-caffeoylquinateDPPHData not available
Caffeic AcidDPPH~20[2]
Anti-inflammatory Activity: A More Specific Interaction?

The anti-inflammatory effects of CQAs are thought to be mediated, at least in part, through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[6][7][8] Unlike the broad-spectrum nature of antioxidant activity, enzyme inhibition and pathway modulation often involve more specific molecular interactions, making this a fertile ground for identifying differences in specificity among CQA derivatives.

For instance, a study on 3,5-di-O-caffeoylquinic acid methyl ester demonstrated its ability to inhibit the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[6] Another study showed that 3-caffeoyl-4-dicaffeoylquinic acid can inhibit PMA-induced COX-2 expression.[9] While these studies do not directly assess M4CQ, they highlight the potential of caffeoylquinic acid derivatives to engage with specific molecular targets in the inflammatory cascade.

The specificity of M4CQ for COX-2 over the constitutively expressed COX-1 isoform is a critical parameter to determine its potential as a safe anti-inflammatory agent. Furthermore, its effects on the upstream regulators of inflammation, such as the IKK complex in the NF-κB pathway, warrant investigation.[10]

Experimental Workflows for Evaluating Specificity

To objectively assess the specificity of Methyl 4-caffeoylquinate, a multi-tiered experimental approach is recommended. This should involve both in vitro biochemical assays and cell-based functional assays.

Tier 1: In Vitro Biochemical Assays

These assays provide a direct measure of the interaction between the compound and its putative molecular target.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of M4CQ and its comparators against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex™ Red)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (M4CQ and comparators) dissolved in DMSO

  • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration should not exceed 1%.

  • In the 96-well plate, add the following to each well:

    • Assay buffer

    • Heme

    • Purified COX-1 or COX-2 enzyme

    • Test compound, positive control, or vehicle control (DMSO)

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid and the fluorescent probe to each well.

  • Immediately measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Tier 2: Cell-Based Functional Assays

These assays provide insights into the compound's activity in a more physiologically relevant context, including its ability to cross cell membranes and engage with intracellular targets.

This assay measures the ability of M4CQ to activate the Nrf2 antioxidant response element (ARE) signaling pathway, a key mechanism of cellular protection against oxidative stress.[11]

Materials:

  • HepG2-ARE-luciferase reporter cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (M4CQ and comparators) dissolved in DMSO

  • Positive control (e.g., Sulforaphane)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Seed the HepG2-ARE-luciferase cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds, positive control, or vehicle control for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.

  • Plot the fold induction against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration).

This assay assesses the ability of M4CQ to inhibit the activation of the NF-κB signaling pathway, a central mediator of inflammation.

Materials:

  • HEK293T-NF-κB-luciferase reporter cell line

  • Cell culture medium

  • Test compounds

  • Inducer (e.g., TNF-α or LPS)

  • Positive control (e.g., Bay 11-7082)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds, positive control, or vehicle control for 1 hour.

  • Stimulate the cells with the inducer (e.g., TNF-α) to activate the NF-κB pathway.

  • Incubate for an additional 6-8 hours.

  • Lyse the cells and measure luciferase activity as described in the Nrf2/ARE reporter assay protocol.

  • Calculate the percent inhibition of NF-κB activation relative to the inducer-treated control.

  • Determine the IC50 value from the dose-response curve.

Tier 3: Broad-Panel Off-Target Screening

To comprehensively evaluate the specificity of M4CQ, it is essential to screen it against a broad panel of kinases and G-protein coupled receptors (GPCRs). This is typically performed by specialized contract research organizations (CROs). A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM). Hits from this screen (e.g., >50% inhibition) should then be followed up with dose-response curves to determine IC50 or Ki values.

Visualizing the Molecular Pathways and Experimental Design

To better understand the interplay of the molecules and pathways discussed, the following diagrams illustrate the key signaling cascades and the experimental workflow for assessing specificity.

experimental_workflow M4CQ Methyl 4-caffeoylquinate Biochemical Tier 1: Biochemical Assays (e.g., COX-1/2 Inhibition) M4CQ->Biochemical Cellular Tier 2: Cell-Based Assays (e.g., Nrf2, NF-κB Reporter) M4CQ->Cellular Screening Tier 3: Broad-Panel Screening (Kinases, GPCRs) M4CQ->Screening Comparators Isomers & 4-CQA Comparators->Biochemical Comparators->Cellular Potency Potency (IC50, EC50) Biochemical->Potency Selectivity Selectivity (e.g., COX-2 vs COX-1) Biochemical->Selectivity Cellular->Potency Off_Target Off-Target Profile Screening->Off_Target

Caption: Experimental workflow for evaluating the specificity of M4CQ.

signaling_pathways cluster_inflammation Inflammatory Signaling cluster_antioxidant Antioxidant Response LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_dimer p65/p50 NFkB_p50 p50 IkB->NFkB_p65 IkB->NFkB_p50 IkB->NFkB_dimer releases Nucleus_inflam Nucleus NFkB_dimer->Nucleus_inflam translocates to COX2_gene COX-2 Gene M4CQ_inflam M4CQ? M4CQ_inflam->IKK M4CQ_inflam->NFkB_dimer Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_antiox Nucleus Nrf2->Nucleus_antiox translocates to ARE ARE Antioxidant_genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_genes activates transcription M4CQ_antiox M4CQ M4CQ_antiox->Keap1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-caffeoylquinate

Essential Safety and Handling Guide for Methyl 4-caffeoylquinate A Senior Application Scientist's Guide to Safe Laboratory Practices Methyl 4-caffeoylquinate, a derivative of the widely studied chlorogenic acid, is a com...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for Methyl 4-caffeoylquinate

A Senior Application Scientist's Guide to Safe Laboratory Practices

Methyl 4-caffeoylquinate, a derivative of the widely studied chlorogenic acid, is a compound of increasing interest in pharmaceutical and nutraceutical research.[1] Found in various medicinal plants, its isolation and application demand rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.[1] This guide provides essential, field-tested information on the safe handling, necessary personal protective equipment (PPE), and proper disposal of Methyl 4-caffeoylquinate, grounded in established laboratory safety principles.

Understanding the Hazard Profile: A Precautionary Approach

Key considerations include:

  • Inhalation: Avoid inhaling dust or aerosols.[2][7]

  • Skin and Eye Contact: Prevent direct contact with skin and eyes.[2][7][8]

  • Ingestion: Avoid ingestion of the compound.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is paramount to minimizing exposure risk. The minimum required PPE for handling Methyl 4-caffeoylquinate includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[5]

Table 1: Recommended PPE for Handling Methyl 4-caffeoylquinate

PPE ItemSpecificationsRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[5][9]Protects eyes from potential splashes of solutions or airborne particles of the solid compound.[4] Goggles are required when there is a splash hazard.[5][10]
Hand Protection Disposable nitrile gloves.[5]Provides a barrier against incidental skin contact.[4][9] It is recommended to double-glove if handling larger quantities or for prolonged periods.[5][10]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from spills and contamination.[4]
Footwear Closed-toe shoes.[4][5]Protects feet from spills and falling objects.

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Methyl 4-caffeoylquinate.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Methyl 4-caffeoylquinate Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Transferring liquid? Start->Assess_Task Minimum_PPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-toe Shoes Splash_Hazard Splash Hazard Present? Minimum_PPE->Splash_Hazard Goggles Upgrade to Chemical Goggles Splash_Hazard->Goggles Yes Large_Volume Handling Large Volumes or Concentrated Solutions? Splash_Hazard->Large_Volume No Goggles->Large_Volume Face_Shield Consider Face Shield (in addition to goggles) End Proceed with Experiment Face_Shield->End Large_Volume->Face_Shield Yes Large_Volume->End No

Caption: PPE selection workflow for Methyl 4-caffeoylquinate.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the reproducibility of experimental results.

1. Preparation and Weighing (Solid Form):

  • Ventilation: Perform all weighing operations in a well-ventilated area. If the compound is a fine powder, the use of a chemical fume hood is recommended to avoid dust inhalation.[2]

  • Donning PPE: Before handling the compound, don the minimum required PPE as outlined in Table 1.

  • Weighing: Carefully weigh the desired amount of Methyl 4-caffeoylquinate. Use a spatula to transfer the solid and avoid generating dust.[2]

  • Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.

2. Solution Preparation:

  • Donning PPE: Ensure all necessary PPE is worn, upgrading to chemical splash goggles if a splash hazard exists.[5][10]

  • Dissolving: Slowly add the weighed solid to the solvent in an appropriate container. Stir gently to dissolve. If using volatile solvents, perform this step in a chemical fume hood.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3. Handling and Storage:

  • General Handling: Always handle solutions of Methyl 4-caffeoylquinate with care to avoid spills.

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry place, as recommended for similar compounds.[7]

  • Storage of Solution: For solutions, storage conditions may vary depending on the solvent and desired stability. For short-term storage, refrigeration may be appropriate. For long-term storage, freezing at -20°C or -80°C in a tightly sealed, light-protected container is a common practice for caffeoylquinic acid derivatives.[7][11]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: Dispose of contaminated materials such as gloves, weighing paper, and paper towels in a designated solid chemical waste container.

  • Liquid Waste: Collect all solutions containing Methyl 4-caffeoylquinate in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[8]

2. Disposal Procedures:

  • Consult Regulations: Chemical waste disposal is governed by local, regional, and national regulations. Always consult and adhere to your institution's and region's specific guidelines for chemical waste disposal.[2]

  • Waste Pickup: Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste management company.[12]

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with Methyl 4-caffeoylquinate, fostering a secure research environment and ensuring the integrity of their scientific endeavors.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. [Link]

  • 7 Critical Pieces of Chemistry Lab Safety Equipment. (2023, December 14). SciSure. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. (n.d.). SDS Manager. [Link]

  • Effect of gamma irradiation on the caffeoylquinic acid derivatives content, antioxidant activity, and microbial contamination of Pluchea indica leaves. (n.d.). PMC. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). Unodc. [Link]

  • Effects of drying on caffeoylquinic acid derivative content and antioxidant capacity of sweet potato leaves. (n.d.). PMC. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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